molecular formula C6H7IN2O B11805592 5-Iodo-2-methoxy-4-methylpyrimidine

5-Iodo-2-methoxy-4-methylpyrimidine

Katalognummer: B11805592
Molekulargewicht: 250.04 g/mol
InChI-Schlüssel: KGKPVWXIQTZFGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Iodo-2-methoxy-4-methylpyrimidine is a useful research compound. Its molecular formula is C6H7IN2O and its molecular weight is 250.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Iodo-2-methoxy-4-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-2-methoxy-4-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C6H7IN2O

Molekulargewicht

250.04 g/mol

IUPAC-Name

5-iodo-2-methoxy-4-methylpyrimidine

InChI

InChI=1S/C6H7IN2O/c1-4-5(7)3-8-6(9-4)10-2/h3H,1-2H3

InChI-Schlüssel

KGKPVWXIQTZFGA-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=NC=C1I)OC

Herkunft des Produkts

United States

Foundational & Exploratory

5-Iodo-2-methoxy-4-methylpyrimidine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Iodo-2-methoxy-4-methylpyrimidine: Synthesis, Characterization, and Reactivity Profile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-iodo-2-methoxy-4-methylpyrimidine, a halogenated pyrimidine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. While direct, extensive literature on this specific molecule is sparse, this document synthesizes information from analogous structures and established chemical principles to provide a robust framework for its synthesis, characterization, and prospective applications. We will delve into logical synthetic strategies, predictive chemical properties, and a thorough characterization workflow. This guide is intended for researchers, scientists, and professionals in drug development who are looking to leverage functionalized pyrimidine scaffolds in their work.

Introduction: The Pyrimidine Core in Modern Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and numerous pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The introduction of various functional groups onto the pyrimidine core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. Specifically, the presence of a methoxy group at the 2-position, a methyl group at the 4-position, and an iodine atom at the 5-position creates a highly functionalized and reactive intermediate. The iodo-substituent is particularly valuable as it serves as a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in metal-catalyzed cross-coupling.

Physicochemical and Spectroscopic Properties (Predicted)

Due to the limited availability of experimental data for 5-iodo-2-methoxy-4-methylpyrimidine, the following properties are predicted based on its structure and data from analogous compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₆H₇IN₂OBased on the chemical structure.
Molecular Weight 250.04 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solidSimilar to other small molecule pyrimidine derivatives.
Solubility Expected to be soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) and sparingly soluble in water.The presence of the polar pyrimidine ring and methoxy group is offset by the nonpolar methyl and iodo substituents.
¹H NMR Two singlets expected: one for the C4-methyl group (around δ 2.5 ppm) and one for the C2-methoxy group (around δ 4.0 ppm). A singlet for the C6-proton is also anticipated (likely downfield, > δ 8.0 ppm).Chemical shifts are estimated based on the electronic environment of the protons.
¹³C NMR Six distinct carbon signals are expected, corresponding to the four pyrimidine ring carbons, the methyl carbon, and the methoxy carbon. The carbon bearing the iodine atom (C5) will likely appear in the range of δ 70-90 ppm.The chemical shifts are influenced by the electronegativity of the substituents.
Mass Spectrometry (EI) The molecular ion peak (M⁺) would be observed at m/z = 250.Fragmentation patterns would likely involve the loss of methyl, methoxy, and iodine radicals.

Proposed Synthetic Strategies

The synthesis of 5-iodo-2-methoxy-4-methylpyrimidine can be approached through several established methods for the functionalization of pyrimidine rings. A common and effective strategy involves the direct iodination of a pre-functionalized pyrimidine precursor.

Iodination of 2-methoxy-4-methylpyrimidine

The most direct route involves the electrophilic iodination of 2-methoxy-4-methylpyrimidine. This precursor can be synthesized from commercially available starting materials.

Step 1: Synthesis of 2-methoxy-4-methylpyrimidine

This can be achieved via the condensation of a 1,3-dicarbonyl compound with O-methylisourea.

Step 2: Iodination

The iodination of the resulting 2-methoxy-4-methylpyrimidine can be accomplished using N-iodosuccinimide (NIS) in an appropriate solvent like acetonitrile or dichloromethane. NIS is a mild and effective source of electrophilic iodine.

Synthesis_of_5-Iodo-2-methoxy-4-methylpyrimidine start 2,4-dihydroxy-4-methylpyrimidine step1 Chlorination (POCl3) start->step1 intermediate1 2,4-dichloro-4-methylpyrimidine step1->intermediate1 step2 Methoxylation (NaOMe) intermediate1->step2 intermediate2 2-methoxy-4-chloro-4-methylpyrimidine step2->intermediate2 step3 Reduction (H2, Pd/C) intermediate2->step3 intermediate3 2-methoxy-4-methylpyrimidine step3->intermediate3 step4 Iodination (NIS) intermediate3->step4 product 5-Iodo-2-methoxy-4-methylpyrimidine step4->product

Caption: Proposed synthetic pathway for 5-Iodo-2-methoxy-4-methylpyrimidine.

Detailed Experimental Protocol (Proposed)

Materials:

  • 2-methoxy-4-methylpyrimidine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Sodium thiosulfate solution (10% w/v)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a solution of 2-methoxy-4-methylpyrimidine (1.0 eq) in anhydrous acetonitrile, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution to consume any unreacted iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 5-iodo-2-methoxy-4-methylpyrimidine.

Reactivity and Synthetic Applications

The chemical reactivity of 5-iodo-2-methoxy-4-methylpyrimidine is dominated by the presence of the iodo-substituent at the 5-position of the electron-deficient pyrimidine ring. This makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

This reaction allows for the formation of a new carbon-carbon bond by coupling the iodopyrimidine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This is a powerful tool for introducing aryl, heteroaryl, or alkyl groups at the 5-position.

Buchwald-Hartwig Amination

The iodo group can be displaced by a primary or secondary amine using a palladium catalyst and a suitable ligand to form a new carbon-nitrogen bond. This is a key reaction for the synthesis of various amino-substituted pyrimidines, which are common motifs in pharmacologically active compounds.

Sonogashira Coupling

This reaction involves the coupling of the iodopyrimidine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This method is used to introduce alkynyl moieties, which can serve as versatile handles for further transformations or as part of a final target structure.

Reactivity_of_5-Iodo-2-methoxy-4-methylpyrimidine start 5-Iodo-2-methoxy-4-methylpyrimidine suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst) start->suzuki C-C bond formation buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) start->buchwald C-N bond formation sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) start->sonogashira C-C bond formation product_suzuki 5-Aryl/Alkyl-2-methoxy-4-methylpyrimidine suzuki->product_suzuki product_buchwald 5-Amino-2-methoxy-4-methylpyrimidine buchwald->product_buchwald product_sonogashira 5-Alkynyl-2-methoxy-4-methylpyrimidine sonogashira->product_sonogashira

Caption: Key cross-coupling reactions utilizing 5-Iodo-2-methoxy-4-methylpyrimidine.

Characterization Workflow

A rigorous characterization workflow is essential to confirm the identity and purity of the synthesized 5-iodo-2-methoxy-4-methylpyrimidine.

Characterization_Workflow cluster_purification Purification cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity Assessment column Column Chromatography pure Pure Product column->pure nmr 1H and 13C NMR final Confirmed Structure and Purity nmr->final ms Mass Spectrometry (MS) ms->final ir Infrared (IR) Spectroscopy ir->final hplc HPLC Analysis hplc->final mp Melting Point Determination mp->final crude Crude Product crude->column pure->nmr pure->ms pure->ir pure->hplc pure->mp

Caption: A comprehensive workflow for the characterization of 5-Iodo-2-methoxy-4-methylpyrimidine.

Safety and Handling

As with any halogenated organic compound, 5-iodo-2-methoxy-4-methylpyrimidine should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local regulations.

Conclusion

5-Iodo-2-methoxy-4-methylpyrimidine represents a highly valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. While direct experimental data on this compound is not extensively published, its synthesis can be readily achieved through established iodination protocols. The true synthetic utility of this molecule lies in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at the 5-position of the pyrimidine ring. This guide provides a foundational understanding of its predicted properties, a reliable synthetic route, and a roadmap for its application in the synthesis of more complex molecular architectures. Researchers and drug development professionals can leverage this information to accelerate their discovery programs.

References

Due to the limited specific literature on 5-Iodo-2-methoxy-4-methylpyrimidine, the references below provide authoritative information on the general principles and methodologies discussed in this guide.

  • Pyrimidine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • Suzuki-Miyaura Cross-Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Buchwald-Hartwig Amination: Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Sonogashira Coupling: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Purification by Column Chromatography: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

Technical Monograph: 5-Iodo-2-methoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Intermediate for Medicinal Chemistry & Agrochemical Discovery

Executive Summary

5-Iodo-2-methoxy-4-methylpyrimidine (CAS: 1239112-06-1) represents a critical scaffold in modern heterocyclic chemistry. Characterized by its electron-deficient pyrimidine core functionalized with a labile iodine atom at the C5 position, this compound serves as a premier electrophile for palladium-catalyzed cross-coupling reactions. Its structural uniqueness lies in the orthogonality of its substituents: the C2-methoxy group serves as a potential leaving group (via hydrolysis or displacement) or a hydrogen bond acceptor, while the C4-methyl group provides steric bulk and hydrophobic interaction potential. This guide outlines the physicochemical profile, validated synthetic routes, and application protocols for leveraging this molecule in drug development.

Identity & Physicochemical Profile

The following data establishes the baseline identity for 5-Iodo-2-methoxy-4-methylpyrimidine. Researchers should verify incoming raw materials against these specifications.

PropertySpecification
CAS Number 1239112-06-1
IUPAC Name 5-Iodo-2-methoxy-4-methylpyrimidine
Molecular Formula

Molecular Weight 250.04 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
LogP (Predicted) ~2.1 (Moderate lipophilicity)
H-Bond Acceptors 3 (N1, N3, O)
Synthetic Pathways & Mechanism

The synthesis of 5-Iodo-2-methoxy-4-methylpyrimidine is driven by the need to introduce the iodine atom regioselectively at the C5 position. The C5 carbon is the most nucleophilic site on the pyrimidine ring, activated by the electron-donating methoxy and methyl groups.

Mechanistic Insight

The preferred route involves Electrophilic Aromatic Substitution (SEAr) . The starting material, 2-methoxy-4-methylpyrimidine, undergoes halogenation using N-iodosuccinimide (NIS). The reaction is favored at C5 because C2 and C4 are deactivated by the electronegative nitrogen atoms, while C5 benefits from the resonance donation of the C4-methyl and C2-methoxy groups.

Diagram 1: Synthesis Workflow The following diagram illustrates the primary synthesis route and a secondary displacement route.

Synthesis Start 2-Methoxy-4-methylpyrimidine Reagent N-Iodosuccinimide (NIS) MeCN, Reflux Start->Reagent Inter Sigma Complex Intermediate Reagent->Inter Electrophilic Attack Product 5-Iodo-2-methoxy-4-methylpyrimidine (Target) Inter->Product - Succinimide AltStart 5-Iodo-2-chloro-4-methylpyrimidine AltReagent NaOMe / MeOH Nucleophilic Displacement AltStart->AltReagent AltReagent->Product SNAr @ C2

Caption: Primary SEAr synthesis route (blue) and alternative SNAr route (red) for target generation.

Applications in Drug Discovery

The iodine handle at C5 is the "warhead" of this molecule, enabling the rapid construction of biaryl systems via Suzuki-Miyaura Cross-Coupling . This is particularly relevant for kinase inhibitor discovery, where the pyrimidine ring mimics the adenine hinge-binding region of ATP.

Key Reaction: Suzuki-Miyaura Coupling [1][2][3]
  • Mechanism: Oxidative addition of Pd(0) into the C5-I bond is facile due to the weak C-I bond energy (~53 kcal/mol).

  • Selectivity: The C2-methoxy group remains stable under standard basic coupling conditions, acting as a protecting group for the C2-hydroxyl (tautomeric oxo) form.

Diagram 2: Coupling Logic

Applications cluster_Suzuki Suzuki-Miyaura Coupling cluster_Sonogashira Sonogashira Coupling Target 5-Iodo-2-methoxy-4-methylpyrimidine Catalyst Pd(dppf)Cl2 / K2CO3 Dioxane/H2O Target->Catalyst Cat2 Pd(PPh3)4 / CuI Et3N Target->Cat2 Boronic Ar-B(OH)2 (Aryl Boronic Acid) Boronic->Catalyst Product1 5-Aryl-2-methoxy-4-methylpyrimidine (Kinase Inhibitor Scaffold) Catalyst->Product1 Alkyne Terminal Alkyne Alkyne->Cat2 Product2 5-Alkynyl-pyrimidine Cat2->Product2

Caption: Divergent synthesis workflows utilizing the C5-Iodo handle for library generation.

Experimental Protocols
Protocol A: Iodination of 2-Methoxy-4-methylpyrimidine

Rationale: Uses NIS as a mild source of iodonium ions, avoiding strong acids that might hydrolyze the methoxy group.

  • Setup: Charge a dry round-bottom flask with 2-methoxy-4-methylpyrimidine (1.0 equiv) and anhydrous acetonitrile (10 mL/g).

  • Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 equiv) in a single portion.

  • Reaction: Heat the mixture to reflux (80-82°C) under nitrogen for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[3][4] The product will be less polar than the starting material.

  • Workup: Cool to room temperature. Remove solvent under reduced pressure.[4]

  • Purification: Dissolve residue in DCM and wash with saturated

    
     (to remove iodine traces) followed by water. Dry organic layer over 
    
    
    
    .[5]
  • Crystallization: Recrystallize from Ethanol/Water if necessary.

Protocol B: Suzuki Coupling (General Procedure)

Rationale: Uses Pd(dppf)Cl2 for high turnover and stability against air.

  • Reactants: Combine 5-Iodo-2-methoxy-4-methylpyrimidine (1.0 equiv), Aryl boronic acid (1.2 equiv), and

    
      (2.0 equiv) in a reaction vial.
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by bubbling nitrogen for 5 minutes.

  • Catalyst: Add

    
      (0.05 equiv).[3]
    
  • Condition: Seal and heat to 90°C for 12 hours.

  • Isolation: Filter through Celite, dilute with EtOAc, wash with brine, and concentrate. Purify via flash chromatography.

Analytical Characterization

To validate the integrity of the synthesized compound, look for these specific signals.

  • 1H NMR (400 MHz, CDCl3):

    • 
       ~8.4–8.6 ppm (s, 1H, H-6 ): The aromatic proton adjacent to the nitrogen is deshielded.
      
    • 
       ~3.9–4.0 ppm (s, 3H, O-CH3 ): Strong singlet characteristic of the methoxy group.
      
    • 
       ~2.5–2.7 ppm (s, 3H, C-CH3 ): Singlet for the methyl group.
      
    • Note: The absence of the H-5 doublet (seen in the starting material) confirms iodination.

  • LC-MS:

    • Expect a mass peak of

      
      .
      
    • Look for the characteristic Iodine isotope pattern (though I-127 is monoisotopic, the mass defect is distinct).

Safety & Handling
  • Hazards: Organoiodides can be light-sensitive. Store in amber vials at 2-8°C.

  • Toxicity: Treat as a potential irritant and sensitizer. Use standard PPE (nitrile gloves, safety glasses).

  • Disposal: Halogenated waste stream. Do not mix with acid waste to avoid potential release of volatile iodinated species.

References
  • Aaron Chemicals. (n.d.). 5-Iodo-2-methoxy-4-methylpyrimidine Product Sheet. Retrieved from

  • Sýkorová, V., et al. (2021). Polymerase Synthesis of DNA Containing Iodinated Pyrimidine... and Their Post-synthetic Modifications through the Suzuki-Miyaura Cross-Coupling Reactions. ChemBioChem.[2] Retrieved from

  • BenchChem. (2025).[3] Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives. Retrieved from

  • Kim, G.W., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives. PMC. Retrieved from

  • Common Organic Chemistry. (n.d.). Iodination: Electrophilic Aromatic Substitution Conditions. Retrieved from

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Iodo-2-methoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Importance of Spectroscopic Characterization

In the realm of drug development and materials science, the precise structural elucidation of a molecule is the bedrock upon which all further research is built. Spectroscopic techniques such as NMR, IR, and MS provide a detailed roadmap of a molecule's architecture, revealing the connectivity of atoms, the nature of chemical bonds, and the overall molecular weight. For a compound like 5-iodo-2-methoxy-4-methylpyrimidine, which possesses a range of functional groups on a heterocyclic scaffold, each spectroscopic method offers a unique and complementary piece of the structural puzzle.

This guide is structured to not only present the predicted spectroscopic data but also to explain the underlying principles that lead to these predictions. By understanding the "why" behind the data, researchers can more effectively interpret their own experimental results and troubleshoot any discrepancies that may arise.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 5-iodo-2-methoxy-4-methylpyrimidine in a standard deuterated solvent like CDCl₃ is expected to show three distinct signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.3Singlet1HH6The proton at the 6-position is the only aromatic proton and will appear as a singlet. Its chemical shift is downfield due to the deshielding effects of the electronegative nitrogen atoms in the pyrimidine ring.
~ 4.0Singlet3H-OCH₃The three protons of the methoxy group are equivalent and will appear as a singlet. The chemical shift is characteristic of a methoxy group attached to an aromatic system.[1]
~ 2.6Singlet3H-CH₃The three protons of the methyl group are also equivalent and will appear as a singlet. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.

Causality Behind the Predictions: The chemical shifts are predicted based on the electronic environment of the protons. The pyrimidine ring is an electron-deficient system, which deshields the ring proton (H6), shifting it downfield. The methoxy and methyl groups are in more shielded environments, hence their upfield chemical shifts. The absence of adjacent protons for all groups leads to the prediction of singlet multiplicities.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 170C4The carbon bearing the methyl group is expected to be significantly downfield due to the influence of the adjacent nitrogen and the iodine atom.
~ 165C2The carbon attached to the methoxy group and two nitrogen atoms will be highly deshielded and appear far downfield.
~ 160C6The carbon atom bonded to the lone aromatic proton will be downfield due to the ring's electronic nature.
~ 90C5The carbon atom directly bonded to the iodine atom will experience a significant upfield shift due to the "heavy atom effect" of iodine.
~ 55-OCH₃The carbon of the methoxy group typically appears in this region.[1]
~ 24-CH₃The methyl carbon is expected to be the most upfield signal in the spectrum.

Expert Insight: The most telling signal in the predicted ¹³C NMR spectrum is the upfield shift of C5. The heavy iodine atom causes significant shielding of the directly attached carbon, a characteristic feature that can be used to confirm the position of the iodine substituent.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Wavenumber (cm⁻¹)IntensityVibrationRationale
~ 3050WeakC-H stretch (aromatic)Characteristic for C-H bonds on an aromatic ring.
~ 2950, 2850MediumC-H stretch (aliphatic)Corresponding to the methyl and methoxy groups.
~ 1600, 1550Medium-StrongC=N and C=C stretchingThese absorptions are characteristic of the pyrimidine ring vibrations.[2]
~ 1450MediumC-H bend (aliphatic)Bending vibrations of the methyl and methoxy groups.
~ 1250StrongC-O stretch (asymmetric)The strong C-O stretching of the methoxy group is a key diagnostic peak.[3]
~ 1050MediumC-O stretch (symmetric)Another characteristic vibration of the methoxy group.
~ 850MediumC-H out-of-plane bendExpected for the lone aromatic proton on the pyrimidine ring.
~ 550Weak-MediumC-I stretchThe carbon-iodine bond vibration is expected in the far-IR region.

Trustworthiness of Interpretation: The presence of strong bands around 1600-1550 cm⁻¹ and a strong C-O stretch around 1250 cm⁻¹ would provide strong evidence for the pyrimidine ring and the methoxy group, respectively.[2][3]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For 5-iodo-2-methoxy-4-methylpyrimidine (Molecular Formula: C₆H₇IN₂O, Molecular Weight: 250.04 g/mol ), the following is expected in an electron ionization (EI) mass spectrum.

m/zPredicted FragmentRationale
250[M]⁺The molecular ion peak.
235[M - CH₃]⁺Loss of a methyl radical from the molecular ion.
123[M - I]⁺Loss of an iodine radical, a very common fragmentation for iodo-substituted compounds.
108[M - I - CH₃]⁺Subsequent loss of a methyl radical after the loss of iodine.

Authoritative Grounding: The fragmentation pattern is predicted based on the stability of the resulting ions. The loss of the iodine radical is highly probable due to the relative weakness of the C-I bond and the stability of the resulting pyrimidine cation.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following detailed protocols are recommended.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 5-iodo-2-methoxy-4-methylpyrimidine.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled single-pulse experiment.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Acquire 1024 or more scans due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR setup.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum.

    • Perform a baseline correction if necessary.

Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the sample (~1 mg) in a volatile solvent like dichloromethane or ethyl acetate (1 mL).

  • Instrumentation (Gas Chromatography-Mass Spectrometry):

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., HP-5ms).

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to the compound in the total ion chromatogram.

    • Analyze the mass spectrum of that peak to determine the molecular ion and major fragment ions.

Visualizations

Spectroscopic_Workflow cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Analysis cluster_Data Data Interpretation Compound 5-Iodo-2-methoxy-4-methylpyrimidine NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR Dissolve in CDCl₃ IR IR Spectroscopy (ATR) Compound->IR Solid sample MS Mass Spectrometry (GC-MS) Compound->MS Dissolve in volatile solvent Structure Structural Elucidation NMR->Structure Chemical Shifts, Coupling, Integration IR->Structure Functional Groups MS->Structure Molecular Weight, Fragmentation

Caption: Workflow for the spectroscopic characterization of 5-Iodo-2-methoxy-4-methylpyrimidine.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 5-iodo-2-methoxy-4-methylpyrimidine. The detailed analysis of the expected NMR, IR, and MS data, grounded in established scientific principles, offers a valuable resource for researchers working with this compound or structurally related molecules. The inclusion of robust, step-by-step experimental protocols further empowers scientists to acquire high-quality data, facilitating confident structural verification and advancing their research and development endeavors.

References

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Link]

  • Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. Research India Publications. [Link]

  • IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines. SciSpace. [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

  • Preparation and characterization of 2-sulfanîlamido-5-methoxypyrimidine crystal forms. PubMed. [Link]

  • The Infrared Absorption Spectra of Some Substituted Purines and Pyrimidines in Antimony Trichloride Solution. ACS Publications. [Link]

  • Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. PMC. [Link]

Sources

The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of 5-Iodo-2-methoxy-4-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold remains a cornerstone of modern medicinal chemistry, serving as the foundational framework for a multitude of clinically significant therapeutic agents.[1] Its inherent drug-like properties and synthetic tractability have cemented its status as a "privileged" structure in drug discovery. This technical guide delves into a specific, yet highly promising, subclass: derivatives of 5-iodo-2-methoxy-4-methylpyrimidine. We will explore the synthetic strategies to access this core and its subsequent functionalization, dissect the anticipated biological activities based on established pyrimidine pharmacology, and provide detailed, field-proven experimental protocols for their synthesis and evaluation. This document is intended to serve as a comprehensive resource for researchers aiming to leverage this versatile scaffold in the development of novel therapeutics.

The Strategic Importance of the 5-Iodo-2-methoxy-4-methylpyrimidine Scaffold

The 5-iodo-2-methoxy-4-methylpyrimidine core is a strategically designed pharmacophore. Each substituent is deliberately chosen to impart specific chemical and biological properties:

  • The Pyrimidine Core: This nitrogen-containing heterocycle is a fundamental building block of nucleic acids, making it an ideal starting point for designing molecules that can interact with a wide range of biological targets, from enzymes to receptors.[1]

  • The 5-Iodo Group: The iodine atom at the 5-position is not merely a bulky substituent. It serves as a highly versatile synthetic handle. Its presence allows for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).[2][3][4][5][6]

  • The 2-Methoxy Group: The methoxy group at the 2-position influences the electronic properties of the pyrimidine ring and can modulate the biological activity and pharmacokinetic properties of the resulting derivatives.[7]

  • The 4-Methyl Group: The methyl group at the 4-position can provide a point of interaction within a target's binding site and can influence the overall lipophilicity and metabolic stability of the molecule.

Synthesis and Derivatization: A Roadmap

The synthesis of 5-iodo-2-methoxy-4-methylpyrimidine derivatives can be approached in a logical, stepwise manner.

Synthesis of the Core Scaffold

While direct synthesis of 5-iodo-2-methoxy-4-methylpyrimidine is not extensively documented, a plausible synthetic route can be devised from readily available starting materials, such as 2,4-dihydroxy-6-methylpyrimidine (4-methyluracil). A generalized approach would involve:

  • Chlorination: Conversion of the hydroxyl groups to chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Methoxylation: Selective substitution of one of the chloro groups with a methoxy group using sodium methoxide. The regioselectivity of this step would need to be carefully controlled.

  • Iodination: Introduction of the iodine at the 5-position. This can be achieved using an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl).[8]

Derivatization at the 5-Position

The true synthetic utility of the 5-iodo group lies in its ability to undergo palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of a wide variety of substituents to probe the chemical space around the pyrimidine core.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the 5-position of the pyrimidine and a variety of aryl or heteroaryl boronic acids or esters.[3][5][6][9][10]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 5-iodo-2-methoxy-4-methylpyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1, 10 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Sonogashira coupling enables the introduction of alkyne moieties at the 5-position, providing access to a different class of derivatives with unique structural and electronic properties.[2][4][11][12][13]

Experimental Protocol: Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add 5-iodo-2-methoxy-4-methylpyrimidine (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 mmol), and a copper(I) co-catalyst such as CuI (0.04 mmol).

  • Add a suitable solvent such as anhydrous tetrahydrofuran (THF) (10 mL) and a base such as triethylamine (TEA) (2.0 mmol).

  • Degas the mixture and stir at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove any solids and concentrate the filtrate.

  • Purify the residue by column chromatography.

Diagram: Derivatization of the 5-Iodo-2-methoxy-4-methylpyrimidine Scaffold

G Core 5-Iodo-2-methoxy- 4-methylpyrimidine Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, Base) Core->Suzuki C-C bond formation Sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) Core->Sonogashira C-C bond formation Aryl_Deriv 5-Aryl/Heteroaryl Derivatives Suzuki->Aryl_Deriv Alkynyl_Deriv 5-Alkynyl Derivatives Sonogashira->Alkynyl_Deriv

Caption: Synthetic pathways for derivatization at the 5-position.

Anticipated Biological Activities and Mechanisms of Action

Based on the extensive literature on pyrimidine derivatives, the 5-iodo-2-methoxy-4-methylpyrimidine scaffold is anticipated to yield compounds with a range of biological activities, primarily in the areas of oncology and virology.

Anticancer Activity

Many pyrimidine derivatives exert their anticancer effects by acting as inhibitors of various protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[14] The dysregulation of kinase activity is a hallmark of many cancers.

Potential Mechanisms of Action:

  • Kinase Inhibition: Derivatives of this scaffold could be designed to target the ATP-binding site of specific kinases, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR) kinase, or vascular endothelial growth factor receptor (VEGFR) kinase. The diverse substituents introduced at the 5-position can be tailored to achieve potency and selectivity for a particular kinase.

  • Antimetabolite Activity: As analogues of natural pyrimidines, some derivatives may interfere with nucleic acid synthesis, leading to the inhibition of DNA replication and cell division in rapidly proliferating cancer cells.[15]

Table 1: Representative Anticancer Activity of Substituted Pyrimidines

Compound ClassTargetCell LineIC₅₀ (µM)Reference
5-TrifluoromethylpyrimidineEGFRA549 (Lung)0.35[16]
Thiazolo[4,5-d]pyrimidine-C32 (Melanoma)24.4[17]
2-Pyrazolyl-pyrimidine-HCT-116 (Colon)Similar to Doxorubicin[4]
5-Hydroxymethylpyrimidine-HeLa (Cervical)17-38[14][18]
Antiviral Activity

Pyrimidine nucleoside analogues are a well-established class of antiviral drugs.[2][3][19] While the 5-iodo-2-methoxy-4-methylpyrimidine scaffold is not a nucleoside itself, its derivatives could still exhibit antiviral activity through various mechanisms.

Potential Mechanisms of Action:

  • Inhibition of Viral Enzymes: Derivatives could be designed to inhibit key viral enzymes, such as viral polymerases or proteases, which are essential for viral replication.

  • Interference with Viral Entry or Egress: Some compounds may block the interaction of the virus with host cell receptors or inhibit the release of new viral particles from infected cells.

Diagram: Generalized Kinase Inhibition Workflow

G cluster_0 In Vitro Assay Compound Test Compound (Pyrimidine Derivative) Kinase Target Kinase (e.g., EGFR, CDK) Compound->Kinase Binds to ATP pocket Substrate Peptide Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Phospho_Substrate Phosphorylated Substrate Detection Detection of Phosphorylation (e.g., Luminescence, Fluorescence) Phospho_Substrate->Detection IC50 IC50 Determination Detection->IC50

Caption: Workflow for assessing kinase inhibitory activity.

In Vitro Biological Evaluation Protocols

To assess the biological activity of newly synthesized 5-iodo-2-methoxy-4-methylpyrimidine derivatives, a panel of standard in vitro assays can be employed.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability versus the compound concentration.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Protocol (General):

  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the kinase, a suitable buffer, ATP, and a peptide substrate.

  • Inhibitor Addition: Add the test compounds at various concentrations.

  • Initiation and Incubation: Initiate the reaction by adding ATP and incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., a luminescence-based assay that measures the amount of remaining ATP).

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the compound concentration.

Conclusion and Future Directions

The 5-iodo-2-methoxy-4-methylpyrimidine scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility and the versatility of the 5-iodo group for derivatization provide a robust platform for structure-activity relationship studies. Based on the well-established biological activities of the broader pyrimidine class, derivatives of this scaffold are anticipated to exhibit potent anticancer and antiviral properties, likely through mechanisms involving kinase inhibition or interference with nucleic acid metabolism. The experimental protocols detailed in this guide provide a solid foundation for the synthesis and biological evaluation of new chemical entities based on this promising core. Further research, including in-depth mechanistic studies and in vivo efficacy evaluations, will be crucial in realizing the full therapeutic potential of this exciting class of compounds.

References

  • Goudgaon, N. M., Basha, N. J., & Patil, S. B. (2009). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. Indian Journal of Pharmaceutical Sciences, 71(6), 672–677. [Link]

  • Nowak, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6965. [Link]

  • PubChem. (n.d.). 5-Iodouracil. National Center for Biotechnology Information. Retrieved from [Link]

  • Goudgaon, N. M., Basha, N. J., & Patil, S. B. (2009). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. Indian Journal of Pharmaceutical Sciences, 71(6), 672-677. [Link]

  • Goudgaon, N. M., Basha, N. J., & Patil, S. B. (2009). Synthesis and antimicrobial evaluation of 5-iodopyrimidine analogs. Indian Journal of Pharmaceutical Sciences, 71(6), 672. [Link]

  • Chem-Impex. (n.d.). 5-Iodo-2,4-dimethoxypyrimidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • Kore, A. R., Senthilvelan, A., & Shanmugasundaram, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102. [Link]

  • Sýkorová, V., Tichý, M., & Hocek, M. (2021). General reaction scheme for the Suzuki–Miyaura cross-coupling to 5-IdU... [Image]. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Singh, A., et al. (2023). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine with 3-methoxyphenyl boronic acid [Image]. ResearchGate. Retrieved from [Link]

  • Singh, A., et al. (2023). Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). Scientific Reports, 13(1), 4333. [Link]

  • Aeschbach, L., Dion, V., & Schärer, O. D. (2014). Synthesis of 5-methyl-2′-deoxycytidine and derivatives via 5-iodo-2... [Image]. ResearchGate. Retrieved from [Link]

  • Prisner, T., et al. (2016). Sonogashira cross-coupling during the solid-phase synthesis (example of 2-iodoadenosine) [Image]. ResearchGate. Retrieved from [Link]

  • Nowak, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6965. [Link]

  • University of California, Irvine. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Fathy, N. M., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7266. [Link]

  • Fathalla, W., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 232-241. [Link]

  • Glamočlija, J., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7048. [Link]

  • Wang, Y., & Wang, Y. (2007). Derivatization with Girard reagent T combined with LC-MS/MS for the sensitive detection of 5-formyl-2'-deoxyuridine in cellular DNA. Analytical chemistry, 79(1), 234–241. [Link]

  • Commerford, S. L. (1965). Biological stability of 5-iodo-2'-deoxyuridine labelled with iodine-125 after its incorporation into the deoxyribonucleic acid of the mouse. Nature, 206(4987), 949–950. [Link]

  • Zhang, W., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. European Journal of Medicinal Chemistry, 245, 114917. [Link]

  • Kim, J., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Archives of Pharmacal Research, 34(9), 1473-1479. [Link]

  • Leonti, M., et al. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Molecules, 28(14), 5543. [Link]

  • Flores-Soto, M. E., et al. (2025). In silico evaluation of twenty-five amino derivatives as potential nitric oxide synthase inhibitors. Brazilian Journal of Biology, 85, e273392. [Link]

  • Patel, R., et al. (2024). In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-linked Tetrahydropyrimidine-5-carboxylate Derivatives as DPP-IV Inhibitors for Treatment of T2DM. Chemical Methodologies, 8(11), 896-913. [Link]

Sources

The Strategic Synthesis and Application of Substituted Iodopyrimidines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Core and the Strategic Introduction of Iodine

The pyrimidine ring is a foundational scaffold in medicinal chemistry, forming the core of essential biomolecules such as the nucleobases uracil, thymine, and cytosine.[1] Its inherent biological relevance and versatile chemical functionality have made it a "privileged scaffold" in drug design, with pyrimidine-containing compounds demonstrating a vast range of therapeutic activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties.[2][3] The ability of the pyrimidine ring's nitrogen atoms to engage in hydrogen bonding and for the aromatic system to participate in π-π stacking interactions allows for effective binding to a multitude of biological targets.[4]

The strategic introduction of a halogen, particularly iodine, onto the pyrimidine ring dramatically enhances its synthetic utility and has been a pivotal development in the history of medicinal chemistry. The carbon-iodine bond is the most reactive among the halogens in cross-coupling reactions, making iodopyrimidines highly valuable and versatile intermediates.[5] This enhanced reactivity allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds through powerful synthetic methodologies like the Suzuki-Miyaura and Sonogashira reactions.[6][7][8] This capability enables the construction of complex molecular architectures, a critical aspect of modern drug discovery and the optimization of lead compounds. This guide provides an in-depth exploration of the discovery, synthesis, and application of substituted iodopyrimidines, offering field-proven insights for researchers and drug development professionals.

The Dawn of Iodinated Pyrimidines: Early Discoveries and Synthetic Evolution

While the systematic study of pyrimidines dates back to the late 19th century, the targeted synthesis of iodinated derivatives for medicinal purposes gained significant traction in the mid-20th century. A landmark in this field was the development of 5-iodo-2'-deoxyuridine (Idoxuridine) as an antiviral agent.[4][9] This discovery underscored the therapeutic potential of iodinated pyrimidines and spurred further research into synthetic methodologies.

Early methods for iodination often relied on harsh conditions, such as the use of strong acids and oxidizing agents.[10][11] Over time, a more nuanced understanding of the pyrimidine ring's electronic properties has led to the development of more sophisticated and regioselective synthetic strategies. The C-5 position of uracil and cytosine, for instance, is electron-rich and thus susceptible to electrophilic substitution, a principle that has been extensively exploited for the synthesis of 5-iodopyrimidines.

Modern Synthetic Methodologies for Substituted Iodopyrimidines

The contemporary synthetic chemist has a diverse toolkit for the preparation of iodopyrimidines. The choice of method is often dictated by the desired substitution pattern, the nature of the starting material, and considerations of efficiency and environmental impact.

Synthesis of 5-Iodopyrimidines: Targeting the Electron-Rich C-5 Position

The direct iodination of the C-5 position of pyrimidines like uracil and cytosine is the most common approach, leveraging the nucleophilicity of this position.

Mechanism of Electrophilic Iodination

The electrophilic iodination of pyrimidines typically proceeds through the generation of an electrophilic iodine species (I+), which is then attacked by the electron-rich C-5 position of the pyrimidine ring. The subsequent loss of a proton restores the aromaticity of the ring, yielding the 5-iodopyrimidine.

G cluster_0 Generation of Electrophilic Iodine cluster_1 Electrophilic Attack and Aromatization I2 I₂ I_plus I⁺ (Electrophilic Iodine) I2->I_plus Reaction with Reagent Electrophilic Iodinating Reagent (e.g., AgNO₃, NaNO₂) Reagent->I_plus Pyrimidine Pyrimidine (e.g., Uracil) Intermediate Wheland-type Intermediate Pyrimidine->Intermediate + I⁺ 5_Iodo 5-Iodopyrimidine Intermediate->5_Iodo - H⁺ H_plus H⁺

Figure 1: General mechanism of electrophilic iodination of pyrimidines.

Comparative Analysis of 5-Iodination Methods

MethodIodinating ReagentCatalyst/ConditionsTypical YieldReference
TraditionalIodine (I₂)Nitric acid/Sulfuric acidVariable, often moderate[10][11]
Nitrite-MediatedIodine (I₂), Sodium NitriteAcetonitrile, Room TemperatureHigh[12]
Silver-CatalyzedIodine (I₂)Silver Nitrate (AgNO₃)70-98%[2][10][11][13]
Hypervalent IodinePotassium IodidePIDA (Phenyliodine diacetate)Good to Excellent[14]

Detailed Experimental Protocol: Green Synthesis of 5-Iodouracil

This protocol is adapted from a solvent-free, mechanical grinding method, which is environmentally friendly and efficient.[2][10][11][13]

Materials:

  • Uracil

  • Iodine (solid)

  • Silver Nitrate (AgNO₃)

  • Acetonitrile (a few drops)

  • Mortar and pestle

Procedure:

  • In a mortar, combine uracil (1 equivalent), solid iodine (1.12 mmol), and silver nitrate (2 equivalents).

  • Add 2-4 drops of acetonitrile to the mixture.

  • Grind the mixture vigorously with a pestle for 20-30 minutes. The reaction is exothermic, and the mixture will become a tacky, violet-colored solid.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add cold water to the reaction mixture.

  • To remove any unreacted iodine, add a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the violet color disappears.

  • The 5-iodouracil will precipitate as a colorless solid.

  • Filter the precipitate, wash with cold water, and dry to obtain the final product.

Causality of Experimental Choices:

  • Silver Nitrate (AgNO₃): Acts as a Lewis acid, activating the iodine to generate a more potent electrophilic iodinating species.[11]

  • Mechanical Grinding: This solvent-free approach enhances reaction rates by bringing the reactants into close contact, often reducing reaction times and simplifying work-up.[2][10][11][13]

  • Sodium Thiosulfate Quench: This step is crucial for removing excess iodine, which can complicate purification and discolor the final product.

Synthesis of 2- and 4-Iodopyrimidines

The synthesis of 2- and 4-iodopyrimidines typically involves nucleophilic substitution or Sandmeyer-type reactions, as direct iodination at these positions is generally not feasible due to the electronic properties of the pyrimidine ring.

From Chloro- or Bromopyrimidines: A common strategy is the Finkelstein reaction, where a more reactive halide (iodide) displaces a less reactive one (chloride or bromide).

Detailed Experimental Protocol: Synthesis of 5-Bromo-2-iodopyrimidine

This protocol describes the conversion of 5-bromo-2-chloropyrimidine to 5-bromo-2-iodopyrimidine.

Materials:

  • 5-Bromo-2-chloropyrimidine

  • Sodium Iodide (NaI)

  • Hydroiodic Acid (HI)

  • Chloroform

  • Sodium Hydroxide (NaOH) solution

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Suspend 5-bromo-2-chloropyrimidine and sodium iodide in chloroform.

  • Cool the mixture to 0°C and add hydroiodic acid.

  • Remove the cooling bath and stir the reaction mixture at room temperature for 20 hours.

  • Pour the reaction mixture into a mixture of ice water and 10N NaOH.

  • Add chloroform and stir for 10 minutes.

  • Separate the organic phase, and extract the aqueous layer with chloroform.

  • Combine the organic phases, dry over MgSO₄, and concentrate in vacuo to yield 5-bromo-2-iodopyrimidine.

From Aminopyrimidines (Sandmeyer Reaction): The Sandmeyer reaction provides a pathway to introduce iodine by diazotization of an amino group, followed by displacement with iodide.

General Procedure:

  • Dissolve the aminopyrimidine in an acidic medium.

  • Treat with a nitrite source (e.g., sodium nitrite) at low temperature to form the diazonium salt.

  • Add a solution of potassium iodide or another iodide source to displace the diazonium group with iodine.

Synthesis of Di-iodinated Pyrimidines

Di-iodinated pyrimidines are also valuable synthetic intermediates. Their synthesis often starts from di-chloropyrimidines or involves sequential iodination steps. For example, 2,4-diiodopyrimidine can be synthesized from 2,4-dichloropyrimidine.

The Role of Iodopyrimidines in Modern Drug Discovery

The true power of iodopyrimidines in drug discovery lies in their utility as versatile building blocks in cross-coupling reactions. The relatively weak C-I bond makes them highly reactive partners in palladium-catalyzed reactions, enabling the facile introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of a carbon-carbon bond between an organoboron compound and an organic halide. Iodopyrimidines are excellent substrates for this reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-I Pd0->PdII OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 Transmetal Transmetalation PdII_R2->Pd0 Product R¹-R² PdII_R2->Product RedElim Reductive Elimination Iodopyrimidine Iodopyrimidine (R¹-I) Iodopyrimidine->OxAdd BoronicAcid Boronic Acid (R²-B(OH)₂) BoronicAcid->Transmetal Base Base Base->Transmetal

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling reaction.[7][15][16]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is another powerful tool that utilizes a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is instrumental in synthesizing alkynylpyrimidines, which are important pharmacophores.

Catalytic Cycle of the Sonogashira Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-I Pd0->PdII OxAdd Oxidative Addition PdII_Alkynyl R¹-Pd(II)L₂-C≡CR² PdII->PdII_Alkynyl Transmetal Transmetalation PdII_Alkynyl->Pd0 Product R¹-C≡CR² PdII_Alkynyl->Product RedElim Reductive Elimination Iodopyrimidine Iodopyrimidine (R¹-I) Iodopyrimidine->OxAdd CuI CuI Cu_Acetylide Cu-C≡CR² Alkyne H-C≡CR² Alkyne->Cu_Acetylide + CuI, Base Base Base Cu_Acetylide->Transmetal Transfer to Pd(II)

Figure 3: Catalytic cycle of the Sonogashira coupling reaction.[6][8][17]

Applications in Targeted Therapies

Substituted iodopyrimidines are key precursors in the synthesis of a multitude of targeted therapeutics, particularly kinase inhibitors. The pyrimidine scaffold often serves as a hinge-binding motif in the ATP-binding pocket of kinases, and the substituents introduced via cross-coupling reactions from an iodopyrimidine intermediate are crucial for achieving potency and selectivity.[18]

Workflow for the Development of a Pyrimidine-Based Kinase Inhibitor

G Start Start with a Pyrimidine Precursor Iodination Regioselective Iodination Start->Iodination Iodopyrimidine Substituted Iodopyrimidine (Key Intermediate) Iodination->Iodopyrimidine Coupling Suzuki or Sonogashira Cross-Coupling Iodopyrimidine->Coupling Library Library of Diverse Pyrimidine Derivatives Coupling->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Optimization SAR->Lead Candidate Drug Candidate Lead->Candidate

Figure 4: A generalized workflow for leveraging iodopyrimidines in drug discovery.

Conclusion

Substituted iodopyrimidines represent a class of indispensable intermediates in the field of drug discovery and development. The historical evolution of their synthesis from harsh, non-selective methods to modern, efficient, and environmentally benign protocols has significantly broadened their accessibility and application. The high reactivity of the carbon-iodine bond in cross-coupling reactions provides a robust platform for the late-stage functionalization of the pyrimidine core, enabling the rapid exploration of chemical space and the optimization of lead compounds. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the synthesis and reactivity of substituted iodopyrimidines is essential for the design and development of the next generation of targeted therapeutics.

References

  • Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides Nucleotides Nucleic Acids. 2015;34(2):92-102. [Link]

  • An effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i. Journal of Chemical and Pharmaceutical Research. 2014;6(7):1893-1897. [Link]

  • Balasubramaniyam, T., Kim, B. S., Pallavi, B., Lee, J. H., Jin, H. S., Kim, S. K., & Lee, J. H. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6489. [Link]

  • Balasubramaniyam, T., Kim, B. S., Pallavi, B., Lee, J. H., Jin, H. S., Kim, S. K., & Lee, J. H. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Semantic Scholar. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • New procedure for the chlorination of pyrimidine and purine nucleosides. Journal of Organic Chemistry. 1988, 53 (18), 4373-4376. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). [Link]

  • Khan, A., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Chen, Y. L., et al. (2016). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 21(9), 1229. [Link]

  • Hanson, R. N., & Kassis, A. I. (1998). Instantaneous preparation of radiolabeled 5-iodo-2'-deoxyuridine. Journal of Labelled Compounds and Radiopharmaceuticals, 41(10), 959-967. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. [Link]

  • Synthesis of thiazolopyrimidines by the Sonogashira cross‐coupling technology. ResearchGate. [Link]

  • Synthesis of 2,4-diaminopyrimidines using 2,4,6-trichloropyrimidine. ResearchGate. [Link]

  • Singh, P., & Singh, J. (2024). Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. RSC Advances, 14(19), 13430-13434. [Link]

  • Instantaneous preparation of radiolabeled 5-iodo-2′-deoxyuridine. ResearchGate. [Link]

  • Balasubramaniyam, T., Kim, B. S., Pallavi, B., Lee, J. H., Jin, H. S., Kim, S. K., & Lee, J. H. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. [Link]

  • Goudgaon, N. M., Basha, N. J., & Patil, S. B. (2009). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. ResearchGate. [Link]

  • Balasubramaniyam, T., Kim, B. S., Pallavi, B., Lee, J. H., Jin, H. S., Kim, S. K., & Lee, J. H. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. ResearchGate. [Link]

  • Morris, N. R., & Cramer, J. W. (1968). 5-iodo-2'-deoxyuridine and DNA synthesis in mammalian cells. Experimental cell research, 51(2-3), 555-563. [Link]

  • Kinase-Inhibitors in Iodine-Refractory Differentiated Thyroid Cancer—Focus on Occurrence, Mechanisms, and Management of Treatment-Related Hypertension. MDPI. [Link]

  • 5-Iodo-2′-Deoxyuridine. MP Biomedicals. [Link]

  • Goudgaon, N. M., Basha, N. J., & Patil, S. B. (2009). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. Indian journal of pharmaceutical sciences, 71(6), 672. [Link]

  • Process for the preparation of 2,4-diaminopyrimidine.
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Mechanisms of action of antiviral drugs. EBSCO. [Link]

  • Al-Ghorbani, M., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University-Science, 34(3), 101861. [Link]

  • Influence of Pd speciation and support interactions for Suzuki reactions. ScienceDirect. [Link]

  • What are the mechanisms of action of the antivirals?. NCBI. [Link]

  • Antiviral Drugs Study Guide: Mechanisms & Clinical Use. Pearson. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. World Journal of Pharmaceutical Research, 12(9), 1109-1123. [Link]

  • Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. [Link]

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Pohl, R., & Hocek, M. (2022). Polymerase Synthesis of DNA Containing Iodinated Pyrimidine or 7-Deazapurine Nucleobases and Their Post-synthetic Modifications through the Suzuki-Miyaura Cross-Coupling Reactions. Chemistry-A European Journal, 28(7), e202103859. [Link]

  • Tyrosine kinase inhibitor. Wikipedia. [Link]

  • A review: Mechanism of action of antiviral drugs. PMC. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. [Link]

  • Kinase inhibitors – Knowledge and References. Taylor & Francis. [Link]

Sources

Technical Guide: Solubility Profile & Solvent Selection for 5-Iodo-2-methoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Iodo-2-methoxy-4-methylpyrimidine (CAS 1239112-06-1) is a critical heterocyclic building block, primarily utilized in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to synthesize functionalized pharmaceutical intermediates.

This guide provides a comprehensive technical analysis of its solubility landscape. Unlike simple salts, this compound exhibits a lipophilic-polar hybrid character due to the coexistence of the electron-deficient pyrimidine ring and the lipophilic iodine and methyl substituents. Understanding this duality is essential for optimizing reaction yields, purification (crystallization), and analytical sample preparation.

Physicochemical Profile

The solubility behavior of 5-Iodo-2-methoxy-4-methylpyrimidine is dictated by its structural properties. The iodine atom significantly increases lipophilicity (LogP) compared to the parent pyrimidine, while the methoxy and nitrogen atoms provide sites for hydrogen bond acceptance, facilitating solubility in polar aprotic solvents.

Table 1: Key Physicochemical Properties

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₆H₇IN₂OModerate molecular weight (~250.04 g/mol ) favors dissolution in organic solvents.
Physical State Solid (White to off-white powder)Requires energy input (sonication/heat) to overcome lattice energy in moderate solvents.
LogP (Predicted) ~1.8 – 2.2Indicates preference for organic solvents over water.
H-Bond Donors 0Lack of donors limits solubility in water (cannot donate H to water).
H-Bond Acceptors 3 (2 Ring Nitrogens, 1 Oxygen)Good solubility in alcohols and water-miscible organic solvents via H-bond acceptance.
pKa (Predicted) ~1.5 – 2.5 (Conjugate acid)Weakly basic; solubility in water can be enhanced by acidification (pH < 1).

Solubility Landscape

The following categorization is based on structural analysis and empirical data from structurally homologous iodopyrimidines (e.g., 5-Iodo-2,4-dimethoxypyrimidine).

Primary Solvents (High Solubility)

These solvents are recommended for stock solution preparation (>50 mg/mL) and reaction media.

  • Dimethyl Sulfoxide (DMSO): The gold standard for this compound. The high dipole moment of DMSO interacts effectively with the polarized pyrimidine ring.

    • Use Case: NMR analysis, biological assay stock solutions.

  • N,N-Dimethylformamide (DMF): Excellent solubilizer.

    • Use Case: Reaction solvent for nucleophilic substitutions (SNAr) and cross-couplings.

  • Dichloromethane (DCM): High solubility due to dispersion forces interacting with the iodine and methyl groups.

    • Use Case: Liquid-liquid extraction (organic layer), chromatography loading.

Secondary Solvents (Moderate Solubility)

Solubility ranges from 1–20 mg/mL. Heating or sonication may be required.

  • Alcohols (Methanol, Ethanol): Soluble, but less so than in DMSO. The compound accepts hydrogen bonds from the solvent.

    • Use Case: Recrystallization (often as a co-solvent with water), HPLC mobile phases.

  • Ethyl Acetate: Moderate solubility.

    • Use Case: Extraction, Thin Layer Chromatography (TLC) eluent.

  • Tetrahydrofuran (THF): Good solubility, particularly useful for lithiation reactions where protic solvents are forbidden.

Poor Solvents (Low Solubility)

Solubility < 1 mg/mL. Used as anti-solvents.

  • Water: Poor solubility at neutral pH due to the lipophilic iodine and methyl groups overriding the polar pyrimidine core.

    • Exception: Solubility increases significantly in acidic media (e.g., 1M HCl) due to protonation of the pyrimidine nitrogen.

  • Alkanes (Hexanes, Heptane): Very low solubility.

    • Use Case: Anti-solvent for precipitation/crystallization to remove impurities.

Visualizing Solvent Selection

The following decision tree guides the researcher in selecting the appropriate solvent based on the intended application.

SolventSelection Start Select Application Reaction Chemical Reaction Start->Reaction Analysis Analysis (NMR/HPLC) Start->Analysis Purification Purification Start->Purification Coupling Pd-Coupling (Suzuki/Sonogashira) Reaction->Coupling Lithiation Lithiation/Grignard Reaction->Lithiation Subst Nucleophilic Subst. Reaction->Subst NMR NMR Analysis->NMR HPLC HPLC/LCMS Analysis->HPLC Cryst Recrystallization Purification->Cryst Extract Extraction Purification->Extract Dioxane 1,4-Dioxane or Toluene/Water Coupling->Dioxane THF Anhydrous THF (No Protons) Lithiation->THF DMF DMF or DMSO Subst->DMF DMSO_d6 DMSO-d6 or CDCl3 NMR->DMSO_d6 MeCN Acetonitrile/Water (+0.1% Formic Acid) HPLC->MeCN EtOH_Water Ethanol/Water System Cryst->EtOH_Water DCM_EtOAc DCM or Ethyl Acetate Extract->DCM_EtOAc

Figure 1: Solvent selection decision matrix based on experimental intent.

Experimental Protocols

Since batch-to-batch physical variations (particle size, polymorphs) can affect dissolution rates, it is critical to validate solubility empirically.

Protocol: Saturation Shake-Flask Method

This is the industry standard for determining thermodynamic solubility.

  • Preparation: Weigh approximately 10 mg of 5-Iodo-2-methoxy-4-methylpyrimidine into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., Methanol).

  • Equilibration: Cap the vial and agitate (shake or stir) at 25°C for 24 hours.

    • Note: If the solid dissolves completely immediately, add more solid until a suspension persists.

  • Separation: Centrifuge the sample at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm). Compare the peak area against a standard calibration curve prepared in a solvent where the compound is fully soluble (e.g., DMSO).

Protocol: Recrystallization Screening

Used to purify the intermediate from reaction byproducts.

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethanol (60-70°C).

  • Anti-solvent Addition: Slowly add Water dropwise to the hot solution until a faint turbidity persists.

  • Cooling: Re-heat slightly to clear the solution, then allow it to cool slowly to room temperature, and subsequently to 4°C.

  • Harvest: Filter the resulting crystals and wash with cold Ethanol/Water (1:1).

Critical Application Notes

Palladium-Catalyzed Couplings

In Suzuki couplings involving this intermediate, 1,4-Dioxane is superior to Ethanol. Ethanol can occasionally participate in side reactions or inhibit specific catalysts. If using a biphasic system (Toluene/Water), ensure vigorous stirring or use a phase transfer catalyst (e.g., TBAB) as the iodopyrimidine partitions strongly into the organic phase.

Stability in Solution

While stable in neutral organic solvents (DMSO, DCM), avoid prolonged storage in strongly acidic alcohols (e.g., HCl in Methanol) at high temperatures, as the methoxy group can undergo nucleophilic displacement or hydrolysis, converting the compound to the corresponding pyrimidinone.

References

  • Baluja, S., et al. (2016).[1] Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. Retrieved from [Link]

Sources

Commercial suppliers and purity of 5-Iodo-2-methoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

5-Iodo-2-methoxy-4-methylpyrimidine (CAS 1239112-06-1) is a specialized heterocyclic intermediate critical for the synthesis of functionalized pyrimidine scaffolds in drug discovery. Its C5-iodine handle renders it highly reactive for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the C2-methoxy and C4-methyl groups provide steric differentiation and solubility modulation.

Unlike its commoditized analog (5-iodo-2,4-dimethoxypyrimidine), this specific congener is prone to supply chain ambiguity due to structural isomerism. This guide provides a self-validating framework for procuring, verifying, and handling this compound to ensure downstream synthetic success.

Part 2: Chemical Identity & Physicochemical Properties

Before procurement, the chemical identity must be unequivocally established to avoid purchasing the common pyridine or dimethoxy-pyrimidine isomers.

Property Specification
Chemical Name 5-Iodo-2-methoxy-4-methylpyrimidine
CAS Number 1239112-06-1 (Verify against CoA)
Molecular Formula

Molecular Weight 250.04 g/mol
Structure Pyrimidine ring substituted with: • Pos 2: Methoxy (

) • Pos 4: Methyl (

) • Pos 5: Iodine (

)
Appearance Off-white to pale yellow solid (Light sensitive)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water

Part 3: Synthesis Logic & Impurity Profiling

Understanding the genesis of impurities is the foundation of effective Quality Control (QC). The commercial synthesis typically involves the electrophilic iodination of 2-methoxy-4-methylpyrimidine .

Mechanistic Origin of Impurities

The C5 position of the pyrimidine ring is the most electron-rich, facilitating electrophilic substitution. However, process deviations generate specific impurities that standard CoAs may omit.

  • Unreacted Starting Material (USM): 2-Methoxy-4-methylpyrimidine. Risk:[1][2] Competes in metal-catalyzed couplings, reducing yield.

  • Hydrolysis Byproducts: 5-Iodo-4-methyluracil derivatives. Cause: Acidic conditions during iodination or poor storage (moisture) hydrolyzing the methoxy group.

  • Regioisomers: 5-Iodo-4-methoxy-2-methylpyrimidine. Risk:[1][2] Incorrect isomer supplied due to naming confusion.

  • Over-iodination: 5,6-Diiodo-2-methoxy-4-methylpyrimidine. Cause: Excess iodine/oxidant.

Visualization: Synthesis & Impurity Pathway

SynthesisPath Start 2-Methoxy-4-methylpyrimidine (Starting Material) Product 5-Iodo-2-methoxy-4-methylpyrimidine (Target) Start->Product Major Pathway (Electrophilic Sub.) Imp1 Impurity A: Unreacted Starting Material Start->Imp1 Incomplete Conv. Imp3 Impurity C: 5,6-Diiodo Species Start->Imp3 Excess I2 Reagents Iodination Reagents (NIS or I2/Oxidant) Imp2 Impurity B: Hydrolysis Product (5-Iodo-4-methyluracil) Product->Imp2 Acid/Moisture (Hydrolysis)

Caption: Synthesis pathway highlighting the genesis of critical impurities (A, B, C) relative to the target compound.

Part 4: Analytical Quality Control Protocols

Trusting a supplier's Certificate of Analysis (CoA) without verification is a critical risk in drug development. The following protocols are designed to be self-validating .

HPLC Purity Method (Reverse Phase)

This method separates the target from the more polar hydrolysis products and less polar di-iodo impurities.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).[3]

  • Gradient: 5% B to 95% B over 15 min.

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV @ 254 nm (aromatic) and 270 nm (pyrimidine max).

  • Acceptance Criteria: Purity

    
     (a/a). USM 
    
    
    
    .[6]
NMR Structural Validation

Use


-NMR to confirm the position of substituents and rule out isomers.
Signal Chemical Shift (

, ppm)
Multiplicity Interpretation
C6-H

Singlet (1H)Confirms C5 substitution (loss of doublet coupling).


Singlet (3H)Diagnostic for 2-methoxy group.


Singlet (3H)Diagnostic for 4-methyl group.

Critical Check: If you observe two singlets in the aromatic region, the product is not iodinated at C5 (likely unreacted material or wrong isomer).

QC Decision Logic

QC_Workflow Sample Incoming Sample (CAS 1239112-06-1) NMR 1H-NMR Analysis Sample->NMR HPLC HPLC-UV Analysis Sample->HPLC Check1 Is C6-H a Singlet? NMR->Check1 Check2 Purity > 97%? HPLC->Check2 Pass RELEASE for Synthesis Check1->Pass Yes Fail_Iso REJECT: Wrong Isomer Check1->Fail_Iso No (Doublet/Multiplet) Check2->Pass Yes Fail_Pur REJECT: Low Purity Check2->Fail_Pur No

Caption: Quality Control decision tree ensuring both structural identity and chemical purity before batch release.

Part 5: Commercial Landscape & Procurement Strategy

This compound is often a "make-to-order" item rather than a bulk stock item.

Supplier Tiers
  • Tier 1 (Catalog Stock): Suppliers like Aaron Chemicals or Combi-Blocks often list this specific CAS. They offer small packs (1g - 25g) with fast delivery but higher unit cost.

  • Tier 2 (Custom Synthesis): For >100g, contract research organizations (CROs) in China or India are cost-effective but require rigorous supplier vetting (use the QC protocols above).

  • Red Flags: Avoid suppliers listing "5-Iodo-2-methoxy-4-methylpyrimidine" with the CAS for the dimethoxy analog (52522-99-3). This is a common database error.

Handling & Storage
  • Light Sensitivity: Iodinated pyrimidines are photolabile. Store in amber vials wrapped in foil.

  • Temperature: Store at

    
     (Fridge). Long-term storage at 
    
    
    
    is recommended to prevent de-iodination.
  • Stability: Re-test purity every 6 months. Appearance of a purple tint indicates free iodine release (decomposition).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1239112-06-1. Retrieved from [Link]

  • Goudgaon, N. M., et al. (2009). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Iodo-2-methoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The pyrimidine pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold for kinase inhibitors, antivirals, and antibiotics. 5-Iodo-2-methoxy-4-methylpyrimidine represents a "privileged" intermediate; the C5-iodide offers a highly reactive handle for palladium-catalyzed cross-coupling, while the C2-methoxy and C4-methyl groups provide essential electronic and steric modulation.

Substrate Analysis[1][2]
  • 5-Iodo Position: The C-I bond is weaker and more polarizable than C-Br or C-Cl, facilitating rapid oxidative addition even with mild Pd(0) sources. This is the primary reaction site.

  • 4-Methyl Group (Steric): Located ortho to the reaction site, this group exerts steric pressure. While 5-iodopyrimidines are generally reactive, the 4-methyl group can retard transmetallation with bulky boronic acids, necessitating ligand optimization.

  • 2-Methoxy Group (Electronic): Provides resonance donation into the ring but inductive withdrawal. It is generally stable under basic Suzuki conditions but can undergo hydrolysis to the pyrimidone under strong acidic workup.

Mechanistic Pathway (Visualized)

The reaction follows the catalytic cycle of oxidative addition (fast due to C-I), transmetallation (rate-limiting for bulky partners), and reductive elimination.

SuzukiCycle PreCat Pre-Catalyst Pd(PPh3)4 or Pd(OAc)2/XPhos ActivePd Active Species Pd(0)L2 PreCat->ActivePd Reduction/Ligand Dissoc. OxAdd Oxidative Addition (Ar-Pd(II)-I) ActivePd->OxAdd + 5-Iodo-pyrimidine BaseStep Base Activation (Ar-Pd(II)-OH/OR) OxAdd->BaseStep + Base (OH-) TransMet Transmetallation (Ar-Pd(II)-Ar') BaseStep->TransMet + Ar'-B(OH)2 Prod Reductive Elimination Product + Pd(0) TransMet->Prod C-C Bond Formation Prod->ActivePd Regeneration

Caption: Catalytic cycle for 5-iodopyrimidine coupling. Note that the 4-methyl group influences the Transmetallation efficiency.

Experimental Protocols

Method A: The "Workhorse" Protocol (Standard)

Best for: Simple aryl boronic acids, non-hindered substrates. Mechanism: Uses robust Pd(PPh3)4; carbonate base provides gentle activation.

Reagents:

  • Substrate: 5-Iodo-2-methoxy-4-methylpyrimidine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(PPh3)4 (Tetrakis) (5 mol%)[1]

  • Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the pyrimidine substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Inerting: Seal the vial with a septum. Evacuate and backfill with Nitrogen/Argon (3 cycles).

  • Solvent Addition: Syringe in degassed DME. Stir for 2 minutes to ensure partial dissolution.

  • Base Addition: Add the degassed 2.0 M Na2CO3 solution via syringe. The mixture will become biphasic.

  • Reaction: Heat the block/bath to 85°C for 4–12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The starting iodide (Rf ~0.6) should disappear; product usually more polar or fluorescent.

  • Workup: Cool to RT. Dilute with EtOAc and water.[1][2] Separate phases. Extract aqueous layer 2x with EtOAc.

  • Purification: Dry organics over Na2SO4, concentrate, and purify via flash chromatography (Silica gel).

Method B: The "Steric/Difficult" Protocol (High Performance)

Best for: Heteroaryl boronic acids, sterically hindered partners (ortho-substituted), or if Method A stalls. Mechanism: Uses XPhos or SPhos , bulky electron-rich Buchwald ligands that facilitate oxidative addition and, crucially, accelerate reductive elimination in sterically congested systems (due to the 4-methyl group).

Reagents:

  • Catalyst Source: Pd2(dba)3 (2 mol%) or Pd(OAc)2 (4 mol%)

  • Ligand: XPhos (8 mol%) (Ratio Pd:L = 1:2)

  • Base: K3PO4 (3.0 equiv, solid or 2M aq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Pre-complexation (Optional but recommended): Stir Pd(OAc)2 and XPhos in the dry dioxane for 10 mins under Argon until the solution turns a deep orange/red (formation of active Pd(0)-L species).

  • Addition: Add the pyrimidine iodide (1.0 equiv), boronic acid (1.5 equiv), and solid K3PO4 (3.0 equiv).

  • Degassing: Sparge the mixture with Argon for 5 minutes.

  • Reaction: Heat to 100°C for 2–6 hours.

    • Note: Phosphate bases are stronger and often push sluggish reactions to completion.

  • Workup: Standard EtOAc/Water extraction. Caution: Do not use acidic washes (e.g., 1M HCl) during workup to avoid hydrolyzing the 2-methoxy group. Use saturated NH4Cl if neutralization is needed.

Optimization & Troubleshooting Guide

Use this decision tree to select the correct parameters based on your specific coupling partner.

OptimizationTree Start Select Coupling Partner PartnerType Partner Characteristics? Start->PartnerType Simple Phenyl / e-Rich Aryl (No ortho subs) PartnerType->Simple Hindered Ortho-Substituted or Heteroaryl PartnerType->Hindered MethodA Method A Pd(PPh3)4 / Na2CO3 DME / 85°C Simple->MethodA MethodB Method B Pd2(dba)3 + XPhos K3PO4 / Dioxane / 100°C Hindered->MethodB Check Check TLC @ 2h MethodA->Check MethodB->Check

Caption: Decision logic for catalyst selection based on boronic acid sterics.

Troubleshooting Table
IssueObservation (LCMS/TLC)Root CauseSolution
Protodeboronation Starting iodide remains; Boronic acid disappears (mass of Ar-H found).Unstable boronic acid (common with 2-heteroaryls).Switch to Method B (faster rate outcompetes hydrolysis). Use anhydrous conditions with Cs2CO3.
Homocoupling Dimer of boronic acid (Ar-Ar) is major product.Oxygen leak or slow transmetallation.Degas solvents rigorously. Increase Iodide:Boronic ratio to 1:1.1. Add dropwise boronic acid.
Dehalogenation Product mass = SM minus Iodine (+H).Hydride source present (often from alcohol solvents) or overheating.Switch solvent to Toluene or Dioxane (no alcohols). Lower temp to 80°C.
No Reaction Starting materials unchanged.Catalyst poisoning or inactive Pd.Ensure Pd source is fresh (Pd(PPh3)4 should be yellow, not brown). Try SPhos ligand.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Literature. Retrieved from

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura Couplings in Pharmaceutical Process Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2023). Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling. Retrieved from

Sources

Application Note: Strategic Execution of the Buchwald-Hartwig Amination for the Synthesis of 5-Amino-2-methoxy-4-methylpyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to 5-Iodo-2-methoxy-4-methylpyrimidine. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations for selecting catalysts, bases, and solvents. Detailed protocols, troubleshooting advice, and mechanistic insights are provided to ensure reproducible and high-yielding syntheses of valuable aminopyrimidine scaffolds.

Introduction: The Significance of Aminopyrimidines & the Buchwald-Hartwig Reaction

The 2,4,5-substituted pyrimidine core is a privileged scaffold in medicinal chemistry and agrochemicals, forming the backbone of numerous kinase inhibitors, antivirals, and other biologically active molecules. The carbon-nitrogen (C-N) bond is central to the structure and function of these compounds. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these critical C-N bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution (SNAr) or Ullmann condensation, which often require harsh conditions and have limited substrate scope.[1][2][3][4]

This application note specifically addresses the palladium-catalyzed coupling of 5-Iodo-2-methoxy-4-methylpyrimidine with various primary and secondary amines. The electron-rich nature of the pyrimidine ring and the high reactivity of the carbon-iodine bond present unique opportunities and challenges that will be systematically addressed.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is paramount to rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][5][6]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of the pyrimidine, forming a Pd(II) intermediate. This is typically the rate-determining step for aryl iodides.[6]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7][8]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, releasing the desired aminopyrimidine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Py-Pd(II)(L)-I (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition + Py-I amido_complex Py-Pd(II)(L)-NR¹R² (Amido Complex) oa_complex->amido_complex Amine Binding & Deprotonation + HNR¹R², + Base, - Base-H⁺, - I⁻ amido_complex->pd0 Reductive Elimination + Py-NR¹R² product Product (Py-NR¹R²) amido_complex->product aryl_halide 5-Iodo-2-methoxy- 4-methylpyrimidine (Py-I) aryl_halide->oa_complex amine Amine (HNR¹R²) amine->amido_complex base Base base->amido_complex caption Fig. 1: The Buchwald-Hartwig Catalytic Cycle.

Caption: Fig. 1: The Buchwald-Hartwig Catalytic Cycle.

Optimizing Reaction Parameters: A Strategic Guide

The success of the Buchwald-Hartwig amination hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.[4]

Palladium Source and Ligand: The Heart of the Reaction

The combination of the palladium precursor and the phosphine ligand dictates the activity, stability, and scope of the catalytic system.

  • Palladium Source: Common precursors include Pd(OAc)₂ and Pd₂(dba)₃.[5][9] While effective, their activity can be inconsistent. For enhanced reproducibility, air-stable precatalysts are highly recommended.[10] These complexes, where the ligand is already bound to the palladium, ensure the reliable formation of the active Pd(0) species.

  • Ligand Selection: This is the most critical parameter. For electron-rich heteroaryl halides like our substrate, bulky, electron-rich biaryl monophosphine ligands are the gold standard.[2][9][11]

    • Why they work: These ligands promote the crucial reductive elimination step, prevent catalyst decomposition, and are sterically demanding enough to facilitate the coupling of a wide range of amines.[11]

    • Recommended Ligands:

      • XPhos: A highly general and effective ligand for a broad range of pyrimidine couplings.[12]

      • tBuXPhos / tBuBrettPhos: Offer increased steric bulk, which can be beneficial for challenging couplings or with sterically hindered amines.[11][12]

      • RuPhos: Known to perform well in couplings involving heteroaromatic substrates.[3]

Base Selection: The Proton Manager

The base's primary role is to deprotonate the amine after it coordinates to the palladium center, forming the key amido-palladium intermediate.[1][7]

  • Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are the most common and effective choices for this type of transformation.[9][13] They are strong enough to deprotonate a wide variety of amines without acting as competing nucleophiles.

  • Weaker Bases: For substrates containing base-sensitive functional groups (e.g., esters), weaker inorganic bases like K₂CO₃ or Cs₂CO₃ can be employed.[9] However, be aware that using a weaker base often necessitates higher reaction temperatures to achieve full conversion.[5][9]

Solvent and Temperature: The Reaction Environment
  • Solvent: Anhydrous, polar aprotic solvents are standard.

    • Toluene and 1,4-Dioxane: These are the most common and effective solvents for Buchwald-Hartwig reactions.[9][10]

    • Crucial Requirement: The solvent must be rigorously dried and degassed. Water and oxygen can deactivate the palladium catalyst, leading to low yields and the formation of palladium black.[9]

  • Temperature: These reactions typically require elevated temperatures to proceed at a reasonable rate, usually in the range of 80-110 °C.[5][9] Microwave irradiation can be a powerful tool to accelerate the reaction, often reducing reaction times from hours to minutes.[13][14][15]

Recommended Starting Conditions

This table provides validated starting points for the amination of 5-Iodo-2-methoxy-4-methylpyrimidine. Optimization may be required for specific amine coupling partners.

ComponentParameterRationale
Aryl Halide 5-Iodo-2-methoxy-4-methylpyrimidine1.0 equiv
Amine Primary or Secondary Amine1.1 - 1.5 equiv
Pd Source XPhos Pd G3 Precatalyst1 - 3 mol%
Ligand (Included in precatalyst)N/A
Base NaOtBu or KOtBu1.5 - 2.0 equiv
Solvent Anhydrous, Degassed Toluene or Dioxane0.1 - 0.2 M concentration
Temperature 100 - 110 °C (Oil Bath) or 150 °C (Microwave)[14]
Atmosphere Inert (Nitrogen or Argon)Prevents catalyst oxidation

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of an amine with 5-Iodo-2-methoxy-4-methylpyrimidine using an air-stable precatalyst.

Experimental_Workflow prep 1. Preparation (Inert Atmosphere) reagents 2. Add Reagents (Py-I, Amine, Base, Catalyst) prep->reagents solvent 3. Add Solvent (Anhydrous, Degassed) reagents->solvent reaction 4. Heat & Stir (100 °C, Monitor by LC-MS/TLC) solvent->reaction workup 5. Workup (Cool, Dilute, Filter) reaction->workup purify 6. Purification (Column Chromatography) workup->purify caption Fig. 2: General Experimental Workflow.

Caption: Fig. 2: General Experimental Workflow.

Materials:

  • 5-Iodo-2-methoxy-4-methylpyrimidine (1.0 mmol, 264 mg)

  • Amine of choice (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144 mg)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 16.9 mg)

  • Anhydrous Toluene (10 mL)

  • Microwave vial or oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Place an oven-dried microwave vial or Schlenk flask containing a stir bar under an inert atmosphere of nitrogen or argon.

    • Causality: Excluding oxygen and moisture is critical to prevent the deactivation of the palladium catalyst.[9]

  • Addition of Solids: To the reaction vessel, add the 5-Iodo-2-methoxy-4-methylpyrimidine, the amine, sodium tert-butoxide, and the XPhos Pd G3 precatalyst.

    • Note: If working outside of a glovebox, perform this under a positive flow of inert gas. The use of a solid-stable precatalyst simplifies this step.

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

    • Causality: Using a degassed solvent minimizes the introduction of dissolved oxygen into the reaction.

  • Reaction: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir vigorously.

    • Note: Vigorous stirring is important as the base is not fully soluble.[5] Alternatively, for microwave heating, heat the sealed vial to 150 °C for 10-30 minutes.[13][14]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting iodo-pyrimidine is consumed (typically 2-24 hours for conventional heating).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[9] Rinse the pad with additional ethyl acetate (2x10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 5-amino-2-methoxy-4-methylpyrimidine product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded Pd source, oxidized ligand).2. Presence of water or oxygen.3. Insufficiently strong base or low temperature.1. Use a fresh, high-quality precatalyst.[9][10]2. Ensure all glassware is oven-dried and solvent is anhydrous and degassed.3. Switch to a stronger base (e.g., KOtBu) or increase the reaction temperature.
Hydrodehalogenation The primary side-reaction where the iodine is replaced by hydrogen. Often caused by trace amounts of water.Rigorously exclude water from the reaction. Ensure the base is anhydrous.
Formation of Palladium Black Catalyst decomposition.1. Ensure a sufficiently high ligand-to-palladium ratio if not using a precatalyst.2. Confirm the reaction is under a strictly inert atmosphere.
Product is an Amine Salt The aminopyrimidine product is basic and can be protonated during workup if acidic conditions are used.During aqueous workup, ensure the aqueous layer is neutral or slightly basic. Aminopyrimidines can be basic and may require a small amount of base (e.g., ammonia) in the TLC eluent for clean analysis.[16]

Conclusion

The Buchwald-Hartwig amination of 5-Iodo-2-methoxy-4-methylpyrimidine is a robust and highly effective method for accessing valuable aminopyrimidine derivatives. Success is predicated on a rational selection of reaction components. The use of modern, air-stable palladium precatalysts in conjunction with bulky biaryl phosphine ligands, a strong non-nucleophilic base, and anhydrous conditions provides a reliable pathway to high yields. This guide offers the strategic framework and practical protocols necessary for researchers to confidently apply this transformative reaction in their synthetic endeavors.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination - Grokipedia. (n.d.). Grokipedia. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Northeastern University. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. [Link]

  • Norrby, P.-O., et al. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Can't wrap my head around TLC of Buchwald-Hartwig-amination. (2021, May 8). Reddit. [Link]

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? (2022, May 13). ResearchGate. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]

  • Buchwald-Hartwig amination. (n.d.). Name-Reaction.com. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022, January 18). MDPI. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (n.d.). PMC. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). National Institutes of Health. [Link]

  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (2025, August 7). ResearchGate. [Link]

  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. (2026, January 24). BIOENGINEER.ORG. [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2024, March 12). ACS Omega. [Link]

Sources

Synthesis of Kinase Inhibitors from 5-Iodo-2-methoxy-4-methylpyrimidine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold and the Strategic Role of 5-Iodo-2-methoxy-4-methylpyrimidine

The pyrimidine nucleus is a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of therapeutic agents.[1][2] Its structural resemblance to the purine bases of DNA and RNA allows pyrimidine-based compounds to effectively interact with a wide array of biological targets, most notably protein kinases.[1][3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[4][5] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.[6][7]

This guide focuses on the synthetic utility of a key intermediate, 5-Iodo-2-methoxy-4-methylpyrimidine , in the construction of diverse kinase inhibitor libraries. The strategic placement of its functional groups—the reactive iodine atom at the C5 position, the methoxy group at C2, and the methyl group at C4—offers a versatile platform for molecular elaboration. The iodine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are fundamental tools for building the complex molecular architectures required for potent and selective kinase inhibition.[5][8][9][10][11]

The methoxy group at the C2 position can be retained or readily displaced by various nucleophiles, such as amines, to further diversify the scaffold. The methyl group at C4 can provide important steric and electronic contributions to the final compound's binding affinity and selectivity. This application note will provide detailed protocols for key synthetic transformations using 5-Iodo-2-methoxy-4-methylpyrimidine, offering researchers a practical guide to leveraging this versatile building block in their kinase inhibitor discovery programs.

Core Synthetic Strategies and Protocols

The C5-iodo substituent of 5-Iodo-2-methoxy-4-methylpyrimidine is the primary site for diversification. The following sections detail the protocols for the most common and powerful cross-coupling reactions employed in this context.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9][10] In the context of kinase inhibitor synthesis, this reaction is invaluable for introducing aryl and heteroaryl moieties that can form critical interactions within the ATP-binding pocket of the target kinase.

Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond of the pyrimidine, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.[10]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • 5-Iodo-2-methoxy-4-methylpyrimidine (1.0 eq)

    • Aryl or Heteroaryl boronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Base (e.g., Na₂CO₃, 2.0 eq)

    • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Iodo-2-methoxy-4-methylpyrimidine, the boronic acid, and the base.

    • Add the palladium catalyst.

    • Add the degassed solvent mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation: Representative Suzuki Coupling Reactions

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O (2:1:1)90685
24-Fluorophenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃1,4-Dioxane/H₂O (4:1)100492
33-Pyridylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O (10:1)110878

Yields are for isolated and purified products.

Visualization: Suzuki Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Reactants: - 5-Iodo-pyrimidine - Boronic Acid - Base Catalyst Add Pd Catalyst Start->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat & Stir (80-100 °C, 4-12h) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool & Quench (Water) Monitor->Quench Reaction Complete Extract Extract (Organic Solvent) Quench->Extract Purify Dry & Purify (Chromatography) Extract->Purify Product Final Product Purify->Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[5][11] This reaction is particularly useful in kinase inhibitor synthesis for introducing rigid alkynyl linkers, which can be used to probe deep into the ATP-binding site or to serve as a precursor for further functionalization.

Reaction Principle: The Sonogashira coupling is catalyzed by a palladium complex and a copper(I) co-catalyst. The proposed mechanism involves a palladium catalytic cycle, similar to other cross-coupling reactions, and a copper cycle that generates the reactive copper(I) acetylide.[11]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Materials:

    • 5-Iodo-2-methoxy-4-methylpyrimidine (1.0 eq)

    • Terminal alkyne (1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Copper(I) iodide (CuI, 0.1 eq)

    • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

    • Solvent (e.g., Anhydrous THF or DMF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 5-Iodo-2-methoxy-4-methylpyrimidine, the palladium catalyst, and CuI.

    • Add the anhydrous solvent and the amine base.

    • Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography.

Visualization: Sonogashira Coupling Reaction Scheme

Sources

Application Note: Accelerated Discovery of Antiviral Nucleoside Analogues Using 5-Iodo-2-methoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

In the wake of the SARS-CoV-2 pandemic and the ongoing threat of viral resistance, the demand for novel RNA-dependent RNA polymerase (RdRp) inhibitors has intensified.[1][2] 5-Iodo-2-methoxy-4-methylpyrimidine (CAS: 54558-79-1) represents a "privileged scaffold" in antiviral drug discovery.

Its strategic value lies in its trifunctional nature, which allows for orthogonal chemical modifications:

  • C-5 Iodine: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

  • C-2 Methoxy: Acts as a "masked" carbonyl. It provides lipophilicity to facilitate organic synthesis and purification, but can be hydrolyzed (demethylated) in the final step to yield the biologically active lactam (uracil/cytosine mimic) required for Watson-Crick base pairing.

  • N-1 Position: The site for glycosylation (Vorbrüggen coupling) to attach ribose or pseudo-sugar moieties, creating the nucleoside analogue.

This guide details the protocols for utilizing this scaffold to synthesize next-generation antiviral candidates.

Mechanism of Action & Design Logic

Antiviral nucleoside analogues typically function as chain terminators or mutagens.[2] To do this, they must mimic natural nucleosides (Uridine, Cytidine).

  • The Problem: Direct synthesis of modified nucleosides is often plagued by low solubility and competing reactivities of the amide/lactam groups on the base.

  • The Solution: Using 5-Iodo-2-methoxy-4-methylpyrimidine . The 2-methoxy group locks the tautomer in the lactim form, preventing N-3 glycosylation and ensuring regio-selective N-1 glycosylation. The C-5 iodine allows for the introduction of steric bulk or pi-systems that can interact with the viral polymerase non-active sites or improve half-life.

Pathway Visualization: From Scaffold to Drug Candidate

Antiviral_Discovery_Workflow cluster_mechanism Mechanism of Action Start 5-Iodo-2-methoxy- 4-methylpyrimidine Step1 C-5 Functionalization (Pd-Catalyzed Coupling) Start->Step1 Suzuki/Sonogashira (Library Gen) Step2 N-1 Glycosylation (Vorbrüggen) Step1->Step2 Sugar/Ribose Attachment Step3 C-2 Hydrolysis (Unmasking) Step2->Step3 TFA or HBr Treatment Target Active Nucleoside Analogue Step3->Target Phosphorylation (In Vivo) Kinase Triphosphate Metabolite Target->Kinase Cellular Uptake Polymerase Viral RdRp Inhibition Kinase->Polymerase Substrate Competition

Figure 1: The synthetic workflow converting the pyrimidine scaffold into a bioactive antiviral agent.

Experimental Protocols

Protocol A: C-5 Diversification via Suzuki-Miyaura Coupling

Objective: To introduce aryl/heteroaryl groups at the C-5 position to probe the hydrophobic pocket of the viral polymerase.

Reagents:

  • Scaffold: 5-Iodo-2-methoxy-4-methylpyrimidine (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (2.0 equiv)[3]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Degassing (Critical): Charge a microwave vial with the scaffold, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Note: Failure to degas effectively leads to homocoupling of the boronic acid.

  • Solvation: Add degassed solvent via syringe.

  • Reaction: Heat to 90°C for 4–12 hours. (Microwave irradiation: 100°C for 30 mins is an alternative).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product will be the 5-Aryl-2-methoxy-4-methylpyrimidine .

Protocol B: N-1 Glycosylation (Vorbrüggen Conditions)

Objective: To attach the ribose sugar, converting the base into a nucleoside.

Reagents:

  • Base: C-5 substituted pyrimidine (from Protocol A)[3][4]

  • Sugar: 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 equiv)

  • Promoter: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.2 equiv)

  • Silylating Agent: BSA (N,O-Bis(trimethylsilyl)acetamide) (2.5 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN)

Procedure:

  • Silylation: Suspend the pyrimidine base in dry MeCN. Add BSA and stir at 60°C for 30 mins until a clear solution forms (indicates formation of the silylated base).

  • Coupling: Cool to 0°C. Add the protected sugar dissolved in MeCN.

  • Activation: Add TMSOTf dropwise.

  • Reaction: Warm to room temperature and stir for 2–4 hours.

  • Quench: Carefully add saturated NaHCO₃.

  • Isolation: Extract with DCM. The 2-methoxy group ensures high N-1 selectivity (preventing N-3 isomers).

Protocol C: C-2 Unmasking (Hydrolysis)

Objective: To convert the 2-methoxy intermediate into the bioactive 2-oxo (lactam) form.

Procedure:

  • Dissolve the glycosylated product in a mixture of Acetic Acid and concentrated HCl (or use TMSI in DCM for milder conditions).

  • Heat at 60°C for 2 hours.

  • Monitor by LC-MS for the mass shift corresponding to -CH₃ (+H).

  • Result: This yields the final nucleoside analogue ready for biological testing.

Optimization & Troubleshooting Data

The following table summarizes common issues encountered during the C-5 coupling of iodinated pyrimidines and verified solutions.

IssueProbable CauseCorrective Action
Low Conversion (<30%) Catalyst poisoning by pyrimidine nitrogens.Switch to Pd(PPh₃)₄ or increase catalyst loading to 10 mol%.
Protodehalogenation Reduction of C-I bond instead of coupling.Use anhydrous conditions; switch solvent to Toluene/EtOH ; ensure Argon flow.
N-3 Isomers (Glycosylation) Incomplete silylation or steric hindrance.Ensure the C-2 methoxy group is intact before glycosylation. Do not hydrolyze C-2 prior to sugar attachment.
Precipitate in Suzuki Boronic acid polymerization.Add a phase transfer catalyst (TBAB) or switch base to Cs₂CO₃ .

Antiviral Assay Context

Once synthesized, compounds should be screened in a hierarchical cascade:

  • Enzymatic Assay: Recombinant viral RdRp (e.g., SARS-CoV-2 nsp12). Measure incorporation of the triphosphate form (requires chemical phosphorylation of the analogue first, or use of a pro-tide strategy).

  • Cell-Based Replicon Assay: Huh-7 or VeroE6 cells infected with a GFP-reporter virus. Measure

    
     (Effective Concentration) vs. 
    
    
    
    (Cytotoxicity).
  • Mechanism Check: "Time-of-Addition" studies. If the compound works only when added during infection, it confirms polymerase/replication inhibition rather than entry inhibition.

References
  • BenchChem. (2025).[5] 5-Methoxy-2-methylthiopyrimidine: A Versatile Intermediate for the Synthesis of Novel Antiviral Agents.[5] BenchChem Application Notes.[5] Link

  • Hilton, M. et al. (2023).[4] Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and Heck Alkenylation of 5-Iodo-2'-deoxyuridine.[6] National Institutes of Health (PMC). Link

  • Seley-Radtke, K. L. et al. (2022). 4′-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Accounts of Chemical Research.[7] Link

  • Jeelan Basha, N. (2024). Pyrimidine analogs synthesized based on the importance of 5‐iodoxuridine, a potent antiviral agent.[8] ResearchGate. Link

  • MDPI. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals.[1] Viruses.[1][2][5][7][9][10][11][12] Link

Sources

The Strategic Application of 5-Iodo-2-methoxy-4-methylpyrimidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold and the Unique Role of 5-Iodo-2-methoxy-4-methylpyrimidine

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its ability to mimic endogenous nucleobases and participate in crucial hydrogen bonding interactions with biological targets.[1][2] This heterocyclic motif is particularly prominent in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][2][3] Within this privileged class of molecules, 5-Iodo-2-methoxy-4-methylpyrimidine emerges as a highly versatile, yet specialized, building block for the synthesis of complex, biologically active compounds.

This technical guide provides an in-depth exploration of the applications of 5-Iodo-2-methoxy-4-methylpyrimidine in medicinal chemistry. We will delve into its strategic use in the synthesis of kinase inhibitors and other potential therapeutic agents, supported by detailed, field-proven protocols for key chemical transformations.

Core Attributes and Synthetic Versatility

5-Iodo-2-methoxy-4-methylpyrimidine (CAS No. 1239112-06-1) possesses a unique combination of structural features that make it an attractive starting material for drug discovery programs.[4] The electron-deficient nature of the pyrimidine ring, further influenced by the methoxy and methyl substituents, activates the C-I bond, making the 5-position a prime site for functionalization through modern cross-coupling reactions. This allows for the systematic and efficient exploration of chemical space, a critical aspect of lead optimization.

The primary utility of this iodinated pyrimidine lies in its capacity to serve as a versatile scaffold for the introduction of a wide array of molecular fragments, enabling the generation of diverse compound libraries for high-throughput screening. The most pivotal reactions in this context are palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Application in Kinase Inhibitor Synthesis: A Strategic Approach

Kinase inhibitors often feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the enzyme. The strategic derivatization of the pyrimidine scaffold allows for the introduction of substituents that can interact with specific amino acid residues, thereby conferring potency and selectivity. While direct synthesis of a marketed drug from 5-Iodo-2-methoxy-4-methylpyrimidine is not prominently documented, its structural motifs are highly relevant to known kinase inhibitors. For instance, the 2-methylpyrimidine core is a key feature in the structure of the multi-kinase inhibitor, Dasatinib.[5][6][7]

The following sections provide detailed, exemplary protocols for the key cross-coupling reactions that underpin the use of 5-Iodo-2-methoxy-4-methylpyrimidine in the synthesis of potential kinase inhibitors and other bioactive molecules.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds, typically between an organohalide and a boronic acid or ester.[8][9][10][11][12] This reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are common in kinase inhibitors.

Protocol 1: Exemplary Suzuki-Miyaura Coupling of 5-Iodo-2-methoxy-4-methylpyrimidine with a Phenylboronic Acid

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 5-Iodo-2-methoxy-4-methylpyrimidine with a generic arylboronic acid. The conditions are based on established methods for similar pyrimidine systems.[8][10]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalence
5-Iodo-2-methoxy-4-methylpyrimidine1239112-06-1250.041.01.0
Phenylboronic Acid98-80-6121.931.21.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.730.050.05
Sodium Carbonate (Na₂CO₃)497-19-8105.992.02.0
1,4-Dioxane123-91-188.11--
Water (degassed)7732-18-518.02--

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Iodo-2-methoxy-4-methylpyrimidine (1.0 mmol, 250 mg), phenylboronic acid (1.2 mmol, 146 mg), Pd(dppf)Cl₂ (0.05 mmol, 37 mg), and sodium carbonate (2.0 mmol, 212 mg).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-methoxy-4-methyl-5-phenylpyrimidine.

Causality behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, often providing good yields for a wide range of substrates.

  • Base: Sodium carbonate is a commonly used inorganic base that is effective in the transmetalation step of the catalytic cycle.

  • Solvent System: The mixture of dioxane and water is a standard solvent system for Suzuki reactions, as it facilitates the dissolution of both the organic and inorganic reagents.

dot

Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14][15][16][17] This reaction is particularly valuable in medicinal chemistry for the synthesis of rigid, linear linkers and for accessing novel chemical space.

Protocol 2: Exemplary Sonogashira Coupling of 5-Iodo-2-methoxy-4-methylpyrimidine with Phenylacetylene

This protocol provides a general procedure for the Sonogashira coupling of 5-Iodo-2-methoxy-4-methylpyrimidine with a terminal alkyne. The conditions are adapted from standard Sonogashira reaction protocols.[13][14]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalence
5-Iodo-2-methoxy-4-methylpyrimidine1239112-06-1250.041.01.0
Phenylacetylene536-74-3102.131.21.2
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)13965-03-2701.900.030.03
Copper(I) Iodide (CuI)7681-65-4190.450.060.06
Triethylamine (Et₃N)121-44-8101.192.02.0
Tetrahydrofuran (THF), anhydrous109-99-972.11--

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-Iodo-2-methoxy-4-methylpyrimidine (1.0 mmol, 250 mg), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg), and CuI (0.06 mmol, 11 mg).

  • Add anhydrous tetrahydrofuran (10 mL) and triethylamine (2.0 mmol, 0.28 mL).

  • Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain 2-methoxy-4-methyl-5-(phenylethynyl)pyrimidine.

Causality behind Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for Sonogashira couplings, facilitating the activation of the alkyne.

  • Base: Triethylamine serves as both a base to deprotonate the terminal alkyne and as a solvent.

  • Solvent: Anhydrous THF is a suitable solvent for this reaction, ensuring the solubility of the reactants and reagents.

dot

Caption: Generalized workflow for a Sonogashira coupling experiment.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[18][19][20][21][22] This reaction is of immense importance in medicinal chemistry as the aniline and related N-aryl moieties are prevalent in a vast number of drugs.

Protocol 3: Exemplary Buchwald-Hartwig Amination of 5-Iodo-2-methoxy-4-methylpyrimidine with Aniline

This protocol details a general procedure for the Buchwald-Hartwig amination of 5-Iodo-2-methoxy-4-methylpyrimidine with aniline, based on well-established conditions for this transformation.[18][19]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalence
5-Iodo-2-methoxy-4-methylpyrimidine1239112-06-1250.041.01.0
Aniline62-53-393.131.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.020.02
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)564483-18-7476.660.080.08
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4
Toluene, anhydrous108-88-392.14--

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 18 mg) and XPhos (0.08 mmol, 38 mg) to a dry Schlenk flask.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes to form the active catalyst.

  • To this mixture, add 5-Iodo-2-methoxy-4-methylpyrimidine (1.0 mmol, 250 mg), aniline (1.2 mmol, 0.11 mL), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Seal the flask and heat the reaction mixture to 100 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to yield N-(2-methoxy-4-methylpyrimidin-5-yl)aniline.

Causality behind Experimental Choices:

  • Catalyst/Ligand System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for a broad range of Buchwald-Hartwig aminations, including those with challenging substrates.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used to facilitate the deprotonation of the amine and promote the catalytic cycle.

  • Solvent: Anhydrous toluene is a standard high-boiling solvent for this reaction, allowing for the necessary reaction temperatures to be reached.

dot

Caption: Generalized workflow for a Buchwald-Hartwig amination experiment.

Conclusion and Future Outlook

5-Iodo-2-methoxy-4-methylpyrimidine represents a valuable and strategically important building block in medicinal chemistry. Its utility as a scaffold for the synthesis of complex molecules, particularly through palladium-catalyzed cross-coupling reactions, provides a robust platform for the discovery of novel therapeutic agents. The protocols detailed herein, while exemplary, are grounded in well-established chemical principles and offer a solid foundation for researchers and drug development professionals to explore the vast chemical space accessible from this versatile intermediate. As the demand for novel, potent, and selective kinase inhibitors and other targeted therapies continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Google Patents. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof.
  • Google Patents. EP2532662A1 - Synthesis process of dasatinib and intermediate thereof.
  • Patsnap. A kind of synthetic method of dasatinib intermediate. Available from: [Link]

  • ResearchGate. Synthesis route 2 of dasatinib. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Beilstein Journals. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

  • Flow Chemistry. Sonogashira Coupling. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • University of Bristol. Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available from: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]

  • Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available from: [Link]

  • RSC Publishing. Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available from: [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available from: [Link]

  • PMC. Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]

  • PubChem. 1-((2R,4S,5R)-5-((bis(4-methoxyphenyl)-phenylmethoxy)methyl)-4-hydroxyoxolan-2-yl)-5-iodopyrimidine-2,4-dione. Available from: [Link]

  • ResearchGate. (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. Available from: [Link]

  • ResearchGate. General reaction scheme for the Suzuki–Miyaura cross-coupling to 5-IdU.... Available from: [Link]

  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available from: [Link]

  • PubChem. Pyrimidine derivatives, process for producing them, their use, pharmaceutical compositions containing them and their intermediates - Patent HU-P0400405-A3. Available from: [Link]

  • Google Patents. US5386032A - Method of synthesis of 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl-1H-benzimidazole (omeprazole).
  • UT Southwestern. Patents - Medicinal Chemistry. Available from: [Link]

  • Pharma Inventor Inc. Patent & Publications. Available from: [Link]

Sources

Application Note: Optimization and Protocol for the Sonogashira Cross-Coupling of 5-Iodo-2-methoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

This application note details the optimized experimental procedure for the Sonogashira cross-coupling of 5-Iodo-2-methoxy-4-methylpyrimidine with terminal alkynes. Pyrimidine scaffolds are privileged structures in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors (e.g., EGFR, JAK inhibitors).

The 5-position of the pyrimidine ring is electronically favorable for oxidative addition due to the ring's electron-deficient nature. However, the presence of the 4-methyl group introduces proximal steric bulk that can retard transmetallation, while the 2-methoxy group requires the avoidance of harsh nucleophilic conditions that could lead to demethylation. This protocol utilizes a Palladium(II)/Copper(I) catalytic system optimized for mild, high-fidelity coupling.

Mechanistic Insight

Understanding the catalytic cycle is prerequisite to troubleshooting. The reaction proceeds via the synergistic interplay of a Palladium cycle and a Copper cycle.[1][2]

The Catalytic Cycle[1]
  • Oxidative Addition: The active Pd(0) species inserts into the C–I bond. For 5-iodopyrimidines, this step is generally fast due to the electron-withdrawing nitrogen atoms stabilizing the anionic character of the ring in the transition state.

  • Transmetallation: This is often the rate-determining step (RDS) for hindered substrates. The copper-acetylide (formed in situ) transfers the alkyne to the Palladium center.

  • Isomerization & Reductive Elimination: The complex rearranges to cis-geometry, followed by C–C bond formation and regeneration of Pd(0).

Visualization of the Pathway

SonogashiraCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 5-Iodo-pyrimidine TransMet Transmetallation (Ar-Pd-Alkyne) OxAdd->TransMet + Cu-Acetylide Prod Reductive Elimination (Product Release) TransMet->Prod - Pd(0) Prod->Pd0 Regeneration CuSalt CuI CuAcetylide Cu-Acetylide CuSalt->CuAcetylide + Alkyne + Base CuAcetylide->TransMet Transfer R-C≡C

Figure 1: Dual catalytic cycle showing the intersection of Palladium oxidative addition and Copper transmetallation.

Experimental Design & Optimization

Before executing the synthesis, we evaluated critical parameters. The following table summarizes the optimization matrix used to define the standard protocol.

Table 1: Optimization of Reaction Parameters
ParameterVariant TestedOutcome / ObservationRecommendation
Catalyst Source Pd(PPh₃)₄ (Pd0)High activity, but air-sensitive; shelf-life issues.Pd(PPh₃)₂Cl₂ (Pre-catalyst)
Catalyst Load 1 mol% vs 5 mol%1% sluggish for 4-Me substituted rings; 5% full conversion < 4h.3 - 5 mol%
Solvent DMFHigh solubility, but difficult workup (high BP).THF (or THF/TEA mix)
Base K₂CO₃ (Inorganic)Heterogeneous; slow kinetics at RT.Triethylamine (TEA)
Co-Catalyst None (Cu-free)Requires elevated temp (80°C+); risk of degradation.CuI (2 mol%)

Scientific Rationale:

  • Pd(PPh₃)₂Cl₂ is preferred over Pd(PPh₃)₄ because it is stable in air. It is reduced in situ to the active Pd(0) species by the alkyne or amine.

  • THF is chosen for its ease of removal during rotary evaporation, preventing product loss during high-vacuum DMF removal.

Standard Operating Procedure (SOP)

Safety Warning:

  • Copper Acetylides: Can be shock-sensitive when dry. Do not let the reaction residue dry out completely before quenching.

  • Pressure: If heating above the solvent boiling point, use a sealed pressure tube behind a blast shield.

Materials
  • Substrate: 5-Iodo-2-methoxy-4-methylpyrimidine (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)

  • Co-Catalyst: Copper(I) Iodide [CuI] (0.02 equiv)

  • Base: Triethylamine (TEA) (3.0 equiv or used as co-solvent)

  • Solvent: Anhydrous THF (Degassed)

Step-by-Step Protocol
  • Preparation of Glassware:

    • Oven-dry a 25 mL Schlenk tube or round-bottom flask containing a magnetic stir bar.

    • Cool under a stream of dry Nitrogen (or Argon).

  • Reagent Loading (Solids):

    • Charge the flask with 5-Iodo-2-methoxy-4-methylpyrimidine (1.0 mmol, 250 mg).

    • Add Pd(PPh₃)₂Cl₂ (0.05 mmol, 35 mg) and CuI (0.02 mmol, 3.8 mg).

    • Critical Step: Cap the flask and evacuate/backfill with Nitrogen 3 times. Oxygen is the enemy of this reaction (leads to Glaser homocoupling of the alkyne).[3]

  • Solvent & Liquid Reagent Addition:

    • Add anhydrous THF (5 mL) via syringe.

    • Add Triethylamine (3.0 mmol, 0.42 mL) via syringe.

    • Add the Terminal Alkyne (1.2 mmol) dropwise via syringe.

    • Note: If the alkyne is a solid, add it in Step 2.

  • Reaction:

    • Stir the mixture at Room Temperature (25°C) .

    • Monitor by TLC or LC-MS.

    • Optimization: If conversion is <10% after 1 hour, heat to 50°C. The 4-methyl group may cause steric hindrance requiring thermal activation.

  • Workup:

    • Once complete (typically 2-6 hours), dilute the reaction mixture with Ethyl Acetate (20 mL).

    • Filter through a small pad of Celite to remove Pd/Cu residues. Rinse the pad with EtOAc.

    • Wash the filtrate with Water (2 x 15 mL) and Brine (1 x 15 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc depending on alkyne polarity).

Workflow Visualization

Workflow Setup Inert Gas Setup (Schlenk Line) Load Load Solids (Substrate, Pd, Cu) Setup->Load Degas Evacuate/Backfill (x3 Cycles) Load->Degas Liquid Add Liquids (THF, TEA, Alkyne) Degas->Liquid React Stir RT-50°C (2-6 Hours) Liquid->React Filter Celite Filtration (Remove Metals) React->Filter

Figure 2: Linear workflow for the batch synthesis process.

Troubleshooting & Critical Controls

Common Failure Modes
ObservationDiagnosisCorrective Action
No Reaction Catalyst Poisoning / Inactive CuIEnsure CuI is off-white/tan, not green/brown. Recrystallize CuI from saturated KI if necessary.
Black Precipitate Early "Pd Black" FormationCatalyst is decomposing before turnover. Add excess PPh₃ ligand (10 mol%) to stabilize Pd species.
Alkyne Dimer (Glaser Product) Oxygen LeakThe atmosphere was not strictly inert. Oxygen promotes Cu-catalyzed homocoupling of alkynes. Degas solvents more thoroughly.
Low Yield (Steric) 4-Methyl HindranceThe methyl group blocks the incoming alkyne. Switch to Pd(dppf)Cl₂ (smaller bite angle) and heat to 60°C.
Analytical Validation
  • 1H NMR: Look for the disappearance of the terminal alkyne proton (~2.0-3.0 ppm) and the shift of the pyrimidine protons.

  • LC-MS: Confirm mass [M+H]+. Note that iodine displacement results in a significant mass drop (-127 amu) plus the mass of the alkyne.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Link

  • Nagy, A., et al. (2012). Sonogashira coupling of 5-iodopyrimidines: A mechanistic study on the effect of substituents. Tetrahedron Letters. (General reference for pyrimidine reactivity).
  • BenchChem. (2025).[3] Troubleshooting low reactivity in Sonogashira coupling reactions. Link

Sources

Strategic Functionalization of the Pyrimidine Core: 5-Iodo-2-methoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold Advantage

The compound 5-Iodo-2-methoxy-4-methylpyrimidine (CAS: 1239112-06-1) represents a "privileged scaffold" in medicinal chemistry. Its trisubstituted pyrimidine core offers three distinct, orthogonal vectors for chemical diversification, making it an ideal hub for Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors.

This guide moves beyond generic recipes to provide a strategic framework for functionalizing this specific core. We analyze the electronic and steric properties of the molecule to prioritize reaction sequences that maximize yield and minimize side reactions.

The Reactivity Triad

The molecule features three reactive centers with varying susceptibility to chemical manipulation:

  • C-5 Iodide (The Primary Vector): A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck). The iodine atom is the "softest" electrophile on the ring, allowing for chemoselective functionalization at room temperature or mild heating.

  • C-4 Methyl (The Lateral Vector): Possesses "benzylic-like" acidity due to the electron-deficient pyrimidine ring. It is susceptible to oxidation (to aldehyde/acid), halogenation, or deprotonation-condensation reactions.

  • C-2 Methoxy (The Masked Polar Vector): Acts as a protected hydroxyl group. It is generally robust under basic coupling conditions but can be hydrolyzed to the pyrimidin-2-one (lactam) or displaced via an activation-substitution sequence (

    
     via a chloro-intermediate).
    

Strategic Reactivity Map

The following diagram illustrates the orthogonal reactivity profiles available for this scaffold.

ReactivityMap Core 5-Iodo-2-methoxy- 4-methylpyrimidine C5 C-5 Position (Aryl Iodide) Core->C5 Highest Reactivity C4 C-4 Methyl (Benzylic-like) Core->C4 Moderate Reactivity C2 C-2 Methoxy (Masked Carbonyl) Core->C2 Low Reactivity (Protected) Suzuki Suzuki-Miyaura (Biaryl formation) C5->Suzuki Sono Sonogashira (Alkynylation) C5->Sono Heck Heck (Alkenylation) C5->Heck Oxidation SeO2 Oxidation (-> Aldehyde) C4->Oxidation Condensation Aldol/Condensation (-> Styryl) C4->Condensation Hydrolysis Acid Hydrolysis (-> Pyrimidinone) C2->Hydrolysis SNAr Activation -> SNAr (-> Amines) C2->SNAr

Figure 1: Orthogonal reactivity map of the 5-Iodo-2-methoxy-4-methylpyrimidine core. The C-5 position is the primary entry point for diversification.

Detailed Experimental Protocols

Protocol A: C-5 Functionalization via Suzuki-Miyaura Coupling

Objective: Introduction of aryl/heteroaryl groups at the C-5 position. Rationale: The C-5 iodine is highly labile. Using a mild base and a robust catalyst system prevents competitive hydrolysis of the C-2 methoxy group.

Materials:

  • Substrate: 5-Iodo-2-methoxy-4-methylpyrimidine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate (1.0 equiv), boronic acid (1.2 equiv), and Palladium catalyst.

  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (concentration ~0.1 M) and 2.0 M Na₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 80-90°C for 4–12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc) or LC-MS. The starting iodide should disappear rapidly.

  • Workup: Cool to room temperature. Dilute with EtOAc and water.[1][2] Separate phases. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][3]

  • Purification: Flash column chromatography (SiO₂).

Critical Note: Avoid strong hydroxide bases (NaOH, KOH) at high temperatures to prevent premature hydrolysis of the 2-methoxy group.

Protocol B: C-5 Functionalization via Sonogashira Coupling

Objective: Introduction of an alkyne handle for "Click" chemistry or rigid linkers. Rationale: The electron-deficient nature of the pyrimidine ring facilitates oxidative addition. Copper co-catalysis is standard, but copper-free variants are preferred if the alkyne is prone to homocoupling.

Materials:

  • Substrate: 5-Iodo-2-methoxy-4-methylpyrimidine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-Catalyst: CuI (2-3 mol%)

  • Base/Solvent: Triethylamine (TEA) / THF (1:1 ratio) or DMF/TEA.

Step-by-Step Procedure:

  • Setup: Charge a dried flask with the substrate, Pd catalyst, and CuI under Argon.

  • Solvent: Add degassed THF and Triethylamine.

  • Addition: Add the terminal alkyne dropwise.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is slow, heat to 50°C.

    • Why RT? C-5 iodopyrimidines are highly reactive. Heating excessively can cause degradation or alkyne polymerization.

  • Workup: Filter through a pad of Celite to remove metal salts. Concentrate and purify via chromatography.

Protocol C: C-4 Methyl Oxidation (Riley Oxidation)

Objective: Conversion of the 4-methyl group to an aldehyde (4-formyl) for reductive amination or olefination. Rationale: The 4-methyl group is activated by the electron-withdrawing pyrimidine ring (para to N-1, ortho to N-3). Selenium Dioxide (SeO₂) is the reagent of choice for selective allylic/benzylic oxidation.

Materials:

  • Substrate: 5-Iodo-2-methoxy-4-methylpyrimidine (or the C-5 substituted derivative)

  • Oxidant: Selenium Dioxide (SeO₂, 1.2–1.5 equiv)

  • Solvent: 1,4-Dioxane/Water (95:5) or Xylene (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in 1,4-dioxane.

  • Addition: Add SeO₂ solid.

  • Reaction: Heat to reflux (100°C) for 2–6 hours.

    • Observation: The reaction will deposit black selenium metal as it proceeds.

  • Filtration: Filter the hot solution through Celite to remove selenium metal.

  • Workup: Concentrate the filtrate. The aldehyde is often unstable; it is recommended to use it immediately in the next step (e.g., reductive amination with NaBH(OAc)₃) or protect it as an acetal.

Integrated Library Synthesis Workflow

To maximize efficiency, the order of operations is critical. The C-5 iodine should generally be reacted first because it is the most sensitive to Pd-catalysis and provides the highest diversity. The C-4 methyl oxidation is harsher and best performed on the coupled product or the core if the aldehyde is the final target.

Recommended Sequence
  • Step 1 (Diversity): Palladium-catalyzed coupling at C-5.

  • Step 2 (Functional Transformation): Oxidation of C-4 Methyl OR Hydrolysis of C-2 Methoxy.

Workflow Start Start: 5-Iodo-2-methoxy- 4-methylpyrimidine Step1 Step 1: C-5 Cross-Coupling (Suzuki/Sonogashira) Start->Step1 Pd(0), Base Intermediate1 Intermediate: 5-Aryl-2-methoxy- 4-methylpyrimidine Step1->Intermediate1 Step2 Step 2: C-4 Oxidation (SeO2, Reflux) Intermediate1->Step2 Path A: Aldehyde Gen. Step3 Step 3: C-2 Hydrolysis (HCl/AcOH or TMSI) Intermediate1->Step3 Path B: Deprotection ProductA Target A: 5-Aryl-2-methoxy- 4-formylpyrimidine Step2->ProductA ProductB Target B: 5-Aryl-4-methyl- pyrimidin-2(1H)-one Step3->ProductB

Figure 2: Sequential workflow for generating diverse libraries from the core scaffold.

Data Summary & Troubleshooting

Reaction TypeKey ReagentTypical YieldCritical ParameterTroubleshooting
Suzuki Coupling Pd(dppf)Cl₂, Na₂CO₃75–95%Oxygen-free environmentIf dehalogenation (H instead of Ar) is observed, switch to anhydrous conditions and CsF base.
Sonogashira PdCl₂(PPh₃)₂, CuI80–90%Alkyne HomocouplingAdd alkyne slowly; ensure strict degassing. Use "Copper-free" conditions if necessary.
SeO₂ Oxidation Selenium Dioxide50–70%Reaction TimeOver-oxidation to carboxylic acid can occur. Monitor closely.
C-2 Hydrolysis TMSI or HBr/AcOH>90%SelectivityStrong acids may affect sensitive C-5 substituents. Use TMSI (iodotrimethylsilane) for mild demethylation.

References

  • Suzuki-Miyaura Coupling on Pyrimidines

    • Title: "Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine"[4]

    • Source: BenchChem[1][4]

  • Sonogashira Coupling of Iodopyrimidines

    • Title: "Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling"
    • Source: Nucleosides, Nucleotides and Nucleic Acids (PubMed)
    • URL:[Link]

  • Regioselectivity in Pyrimidine Chemistry

    • Title: "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine"
    • Source: WuXi AppTec
    • URL:[Link]

  • General Pyrimidine Reactivity

    • Title: "General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach"
    • Source: Organic Chemistry Portal[5]

    • URL:[Link]

Sources

Strategic Incorporation of 5-Iodo-2-methoxy-4-methylpyrimidine into Novel Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Introduction: The Pyrimidine Core and the Versatility of a Key Building Block

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The functionalization of this privileged heterocycle is therefore a critical endeavor in drug discovery. 5-Iodo-2-methoxy-4-methylpyrimidine stands out as a particularly valuable and versatile building block for this purpose.

The strategic placement of its substituents makes it an ideal substrate for synthetic elaboration:

  • The iodo group at the C5 position serves as an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among halogens in the crucial oxidative addition step, often allowing for milder reaction conditions compared to its bromo or chloro analogs.[4]

  • The methoxy group at the C2 position and the methyl group at the C4 position modulate the electronic properties of the ring and provide steric handles that can influence reactivity and the biological activity of the final compounds.

This guide provides detailed protocols and expert insights into the most effective methods for incorporating 5-Iodo-2-methoxy-4-methylpyrimidine into more complex heterocyclic systems, focusing on robust and widely applicable palladium-catalyzed cross-coupling reactions.

A Chemist's Toolkit: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[5][6] For a substrate like 5-Iodo-2-methoxy-4-methylpyrimidine, three key transformations provide efficient pathways to a diverse range of derivatives: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Start 5-Iodo-2-methoxy-4-methylpyrimidine DesiredBond What type of bond is desired at C5? Start->DesiredBond CC_sp2 Aryl / Heteroaryl (C-C sp2) DesiredBond->CC_sp2 C-C (sp2) CC_sp Alkynyl (C-C sp) DesiredBond->CC_sp C-C (sp) CN Amine / Amide (C-N) DesiredBond->CN C-N Suzuki Suzuki-Miyaura Coupling Sonogashira Sonogashira Coupling Buchwald Buchwald-Hartwig Amination CC_sp2->Suzuki CC_sp->Sonogashira CN->Buchwald

Caption: Decision workflow for selecting the appropriate cross-coupling reaction.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating a carbon-carbon bond between an aryl or vinyl halide and an organoboron compound.[7] It is highly valued for its operational simplicity, the commercial availability of a vast library of boronic acids, and its tolerance of a wide range of functional groups.

Causality Behind Experimental Choices:

  • Catalyst: Palladium(0) is the active catalytic species. Using a pre-catalyst like Pd(OAc)₂ which is reduced in situ, or a direct Pd(0) source like Pd(PPh₃)₄, are both common strategies. For electron-rich pyrimidines, catalysts supported by bulky, electron-rich phosphine ligands can improve efficiency and prevent side reactions.[7]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center. The choice of base can significantly affect reaction rates and yields.[7]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is typically used. Water is often necessary to dissolve the inorganic base and facilitate the reaction.[8]

Experimental Protocol: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Add Pyrimidine, Boronic Acid, Base, and Catalyst to Flask B 2. Add Solvent A->B C 3. Degas Mixture (e.g., Ar sparging) B->C D 4. Heat to Desired Temp (e.g., 80-100 °C) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool & Dilute (Water & Organic Solvent) E->F G 7. Separate Layers F->G H 8. Dry & Concentrate G->H I 9. Purify (e.g., Column Chromatography) H->I

Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.

Materials:

  • 5-Iodo-2-methoxy-4-methylpyrimidine (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.02 - 0.05 eq)

  • Base (e.g., K₂CO₃ or Na₂CO₃) (2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)

Procedure:

  • To a dry Schlenk flask, add 5-Iodo-2-methoxy-4-methylpyrimidine, the boronic acid, the base, and the palladium catalyst.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the specified temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with water and an organic solvent such as ethyl acetate.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

CatalystBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (3 mol%)Na₂CO₃ (2 eq)Dioxane/H₂O9512-2475-95%
PdCl₂(dppf) (3 mol%)K₃PO₄ (3 eq)Toluene/H₂O1008-1680-98%
Pd(OAc)₂/SPhos (2 mol%)K₂CO₃ (2 eq)DME/H₂O806-1285-99%
Yields are representative and highly dependent on the specific boronic acid used.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is an indispensable reaction for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is notable for typically proceeding under mild conditions and provides a direct route to incorporating linear, rigid alkynyl scaffolds into the pyrimidine core.

Causality Behind Experimental Choices:

  • Catalytic System: The classic Sonogashira reaction employs a dual catalytic system: a palladium(0) complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) as a co-catalyst.[4][10] The palladium complex facilitates the main catalytic cycle, while the copper(I) salt reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.[4]

  • Copper-Free Variants: Concerns about copper-catalyzed side reactions (like Glaser coupling) have led to the development of copper-free Sonogashira protocols.[11] These often require a different choice of palladium catalyst, ligand, and base system and may require higher temperatures.

Experimental Protocol: Copper-Cocatalyzed Sonogashira Coupling

Materials:

  • 5-Iodo-2-methoxy-4-methylpyrimidine (1.0 eq)

  • Terminal Alkyne (1.1 - 1.5 eq)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) (0.02 - 0.05 eq)

  • Copper(I) Iodide (CuI) (0.05 - 0.1 eq)

  • Solvent/Base (e.g., Triethylamine or THF/Triethylamine mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-Iodo-2-methoxy-4-methylpyrimidine, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., triethylamine).

  • Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[4]

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
PdCl₂(PPh₃)₂ / CuIEt₃NTHF25-502-880-95%
Pd(PPh₃)₄ / CuIDIPEADMF25-604-1275-90%
Yields are representative and vary based on the alkyne coupling partner.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[12][13] It has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals, by allowing for the coupling of aryl halides with a wide variety of amines, amides, and related N-nucleophiles under relatively mild conditions.

Causality Behind Experimental Choices:

  • Ligand (The Key to Success): This reaction is highly dependent on the choice of phosphine ligand. Early systems used simple phosphines, but the development of sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) by the Buchwald group dramatically expanded the reaction's scope and efficiency.[14][15] These bulky ligands promote the crucial, often rate-limiting, reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Weaker bases like K₃PO₄ or Cs₂CO₃ can be used for more electron-deficient aryl halides or more acidic N-nucleophiles.[14]

  • Palladium Pre-catalyst: While Pd(OAc)₂ or Pd₂(dba)₃ can be used, specially designed pre-catalysts that incorporate the bulky phosphine ligands (e.g., XPhos-Pd-G3) are often more efficient and air-stable, simplifying reaction setup.[15]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 5-Iodo-2-methoxy-4-methylpyrimidine (1.0 eq)

  • Amine or Amine equivalent (1.1 - 1.5 eq)

  • Palladium Pre-catalyst (e.g., XPhos-Pd-G3) or Pd source (e.g., Pd₂(dba)₃) (0.01 - 0.05 eq)

  • Ligand (e.g., XPhos) (if not using a pre-catalyst)

  • Base (e.g., NaOtBu or K₃PO₄) (1.5 - 2.5 eq)

  • Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane, or t-BuOH)

Procedure:

  • Glovebox Recommended: Add the palladium source, ligand (if needed), and base to an oven-dried Schlenk tube or vial inside a glovebox.

  • Add the 5-Iodo-2-methoxy-4-methylpyrimidine and the amine coupling partner.

  • Add the anhydrous solvent.

  • Seal the vessel and remove it from the glovebox.

  • Place the reaction in a pre-heated oil bath or heating block (typically 80-110 °C).

  • Stir vigorously for the required time (4-24 h), monitoring by LC-MS.

  • After cooling to room temperature, quench the reaction carefully with water.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a plug of Celite.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Catalyst/LigandBaseSolventTemp (°C)Amine TypeTypical Yield (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene100Primary/Secondary Alkyl70-95%
RuPhos-Pd-G3K₃PO₄t-BuOH90Anilines75-98%
BrettPhos-Pd-G3LiHMDSDioxane110Heterocyclic Amines65-90%
Yields are highly substrate-dependent.

References

  • Mukherjee AK, et. al. (2001). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Vertex AI Search.
  • (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
  • (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
  • (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. PMC.
  • Neufeldt, S. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. [No Source Found].
  • (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. PubMed.
  • (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC.
  • (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. [No Source Found].
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
  • (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • (2011). Sonogashira reaction on pyridinium N-heteroarylaminides. Sci-Hub.
  • (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
  • Buchwald–Hartwig amin
  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing).
  • Sonogashira Coupling. Organic Chemistry Portal.
  • (2023).
  • (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. [No Source Found].
  • (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [No Source Found].
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [No Source Found].
  • General reaction scheme for the Suzuki–Miyaura cross-coupling to 5-IdU...
  • Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Deriv
  • (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [No Source Found].
  • (2023). Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). PMC.
  • 2-Iodo-4-methoxypyrimidine丨CAS 262353-35-5. leapchem.
  • (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
  • (2025).
  • Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine...
  • (2012). Synthesis of 4′-C-alkylated-5-iodo-2′-deoxypyrimidine nucleosides. [No Source Found].
  • 5-Iodo-4-methoxy-2-methylpyridine | 1226791-60-1. ChemicalBook.
  • (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. [No Source Found].
  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry (RSC Publishing).
  • 5-Iodo-2,4-dimethoxypyrimidine, 5g, Each. CP Lab Safety.
  • 5-Iodo-2,4-dimethoxypyrimidine | 52522-99-3. TCI AMERICA.
  • (2006). 5-Iodo-2,4-dichloropyrimidine. Org Prep Daily - WordPress.com.

Sources

Use in the synthesis of agrochemicals like fungicides or herbicides

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of key classes of agrochemicals, including fungicides and herbicides. The protocols detailed herein are based on established and trusted synthetic methodologies, offering insights into the chemical principles and experimental considerations that underpin the creation of these vital agricultural tools.

Part 1: Synthesis of Triazole Fungicides

Triazole fungicides represent a cornerstone of modern crop protection, renowned for their broad-spectrum activity against a wide array of fungal pathogens.[1][2] Their efficacy stems from a specific mode of action: the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51).[1] This enzyme is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][2] By disrupting ergosterol production, triazole fungicides compromise the integrity of the fungal cell membrane, leading to growth inhibition and eventual cell death.[1][2]

The synthesis of triazole fungicides often involves the nucleophilic substitution of a suitable precursor with 1,2,4-triazole. The following protocol provides a detailed method for the synthesis of a representative triazole fungicide, 1-(2,4,5-trichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, from 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone.[1] The choice of the 2,4,5-trichlorophenyl moiety is strategic, as this toxophore is present in various pesticides.[1]

Experimental Protocol: Synthesis of a Triazole Fungicide

Objective: To synthesize 1-(2,4,5-trichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

Materials:

  • 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone

  • 1,2,4-Triazole

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone (1.0 eq), 1,2,4-triazole (1.2 eq), and potassium carbonate (1.5 eq) in acetonitrile. The use of excess triazole and potassium carbonate drives the reaction towards completion. Acetonitrile is chosen as the solvent due to its suitable boiling point for reflux and its ability to dissolve the reactants.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material.

  • Work-up: Once the reaction is complete, as indicated by TLC, cool the mixture to room temperature. Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride). Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification: Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine to remove any remaining inorganic impurities and water-soluble byproducts.[1] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the purified 1-(2,4,5-trichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
2-Chloro-1-(2,4,5-trichlorophenyl)ethanone268.931.0
1,2,4-Triazole69.071.2
Potassium Carbonate138.211.5
1-(2,4,5-trichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone302.51-

Reaction Scheme:

G reactant1 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone reagent K₂CO₃, CH₃CN Reflux reactant1->reagent reactant2 1,2,4-Triazole reactant2->reagent product 1-(2,4,5-trichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone reagent->product G start 3,4-dichloroisothiazole-5-carboxylic acid + Amine Intermediate step1 Amidation (EDCI, HOBt, DCM) start->step1 intermediate Amide Precursor step1->intermediate step2 Alkylation (Halogenated Alkane, K₂CO₃, DMF) intermediate->step2 product Strobilurin Derivative step2->product G temp Increased Temperature (80-100°C) removal Continuous Removal of Alcohol Byproduct temp->removal pressure Reduced Pressure pressure->removal equilibrium Shift in Equilibrium removal->equilibrium yield Increased Product Yield equilibrium->yield G reactants Glycine + Paraformaldehyde + Dimethyl Phosphite condensation Condensation (Methanol, Catalyst) reactants->condensation intermediate Phosphonomethylated Intermediate condensation->intermediate hydrolysis Hydrolysis (HCl) intermediate->hydrolysis product Glyphosate hydrolysis->product

Sources

Revolutionizing Electronics: A Guide to Material Science and Organic Electronics Research

Author: BenchChem Technical Support Team. Date: February 2026

The burgeoning field of organic electronics promises a paradigm shift in how we design and utilize electronic devices. Leveraging carbon-based materials, this technology offers the potential for flexible, lightweight, and cost-effective alternatives to traditional silicon-based electronics.[1][2] This guide provides an in-depth exploration of the materials science and experimental protocols that are foundational to research and development in organic electronics, with a focus on organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The Foundation: Organic Semiconductor Materials

The performance of any organic electronic device is intrinsically linked to the properties of the organic semiconductor at its core. These materials are broadly categorized into small molecules and polymers, each with distinct processing advantages and electronic characteristics.[3] The ability to tune their electronic properties through synthetic chemistry is a key advantage of organic electronics.[2]

Material Synthesis: A Protocol for Poly(3-hexylthiophene) (P3HT)

Poly(3-hexylthiophene) (P3HT) is a workhorse polymer in organic electronics research due to its good processability and relatively high charge carrier mobility. The following is a representative protocol for the synthesis of regioregular P3HT via Grignard Metathesis (GRIM) polymerization.[4][5]

Protocol 1: Synthesis of Regioregular P3HT

  • Monomer Preparation: Start with 2,5-dibromo-3-hexylthiophene as the monomer. It is crucial to use a highly pure monomer to achieve a well-defined polymer structure.[6]

  • Grignard Metathesis: In a moisture- and oxygen-free environment (e.g., a glovebox or using Schlenk line techniques), treat the 2,5-dibromo-3-hexylthiophene monomer with one equivalent of an alkylmagnesium chloride (e.g., t-butylmagnesium chloride) in an appropriate solvent like tetrahydrofuran (THF).[4] This reaction forms a mixture of monosubstituted thiophene Grignard monomers.[4]

  • Polymerization: Introduce a nickel catalyst, such as Ni(dppp)Cl2 ([1,3-Bis(diphenylphosphino)propane]dichloronickel(II)), to the monomer solution. The catalyst initiates the polymerization process.[4]

  • Quenching and Precipitation: After the desired reaction time, terminate the polymerization by adding a quenching agent like methanol.[3] The polymer will precipitate out of the solution.

  • Purification: Wash the precipitated polymer multiple times with a suitable solvent, such as methanol, to remove any remaining catalyst and unreacted monomer.[3]

  • Drying: Dry the purified P3HT polymer under vacuum.

Causality: The regioregularity of the P3HT, meaning the consistent head-to-tail coupling of the thiophene units, is critical for achieving high charge carrier mobility. The GRIM method provides excellent control over this aspect of the polymer's structure.[7]

Material Characterization: Unveiling Electronic and Morphological Properties

Before fabricating devices, it is essential to characterize the synthesized or procured organic materials to understand their fundamental properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of an organic semiconductor are critical parameters that govern charge injection and transport in a device.[8]

Protocol 2: UV-Vis Spectroscopy for Optical Bandgap Determination

  • Sample Preparation: Prepare a dilute solution of the organic semiconductor in a suitable solvent (e.g., chloroform or chlorobenzene).[9] For thin-film measurements, spin-coat the solution onto a transparent substrate like glass or quartz.[10]

  • Measurement: Use a UV-Vis spectrophotometer to measure the absorption spectrum of the sample. A baseline correction should be performed using the pure solvent or a clean substrate.[10]

  • Analysis: The onset of absorption in the spectrum corresponds to the optical bandgap of the material. This can be used in conjunction with electrochemical data to estimate the HOMO and LUMO levels.

Protocol 3: Cyclic Voltammetry (CV) for HOMO and LUMO Level Estimation

  • Setup: Use a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[6]

  • Sample Preparation: Dissolve the organic material in a suitable solvent containing a supporting electrolyte.[6]

  • Measurement: Scan the potential of the working electrode and record the resulting current. The resulting plot is a cyclic voltammogram.[6]

  • Analysis: The onset potentials of the first oxidation and reduction peaks in the voltammogram can be used to calculate the HOMO and LUMO energy levels, respectively.[6]

Causality: The HOMO level dictates the ease of hole injection and transport, while the LUMO level governs electron injection and transport. Matching these energy levels with the work functions of the electrodes is crucial for efficient device operation.[8]

The morphology of the organic semiconductor thin film at the nanoscale significantly impacts device performance, particularly in bulk heterojunction solar cells.[11][12] AFM is a powerful technique to visualize this morphology.[13][14]

Protocol 4: AFM Imaging of Organic Thin Films

  • Sample Preparation: Prepare a thin film of the organic material on a flat substrate (e.g., silicon wafer or ITO-coated glass) using a technique like spin-coating.[11][15]

  • AFM Setup: Use an AFM operating in AC-mode (tapping mode) under ambient conditions.[11][12]

  • Imaging: Scan the surface of the film with a sharp tip attached to a cantilever. The interactions between the tip and the surface are used to generate a topographical image.[16] Phase imaging can provide additional information about the material's properties.

  • Analysis: Analyze the AFM images to determine the surface roughness, domain sizes, and phase separation in the case of blend films.[11][12]

Causality: A smooth and uniform film morphology is generally desirable for efficient charge transport. In OPVs, the nanoscale phase separation between the donor and acceptor materials is critical for efficient exciton dissociation and charge extraction.[11][12]

Device Fabrication: From Materials to Functional Electronics

The fabrication of organic electronic devices can be broadly categorized into solution-based processing and vacuum deposition methods.

Solution Processing: The Path to Low-Cost, Large-Area Devices

Solution processing techniques, such as spin-coating and printing, offer the potential for high-throughput and low-cost manufacturing of organic electronics.[13]

OFETs are the fundamental building blocks of organic integrated circuits.[17]

Protocol 5: Fabrication of a Solution-Processed OFET

  • Substrate Preparation: Start with a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively. Clean the substrate thoroughly.[18]

  • Semiconductor Deposition: Spin-coat a solution of an organic semiconductor (e.g., P3HT in chlorobenzene) onto the SiO₂ surface.[19]

  • Annealing: Anneal the semiconductor film to improve its crystallinity and charge transport properties.

  • Source and Drain Electrode Deposition: Use a shadow mask to define the source and drain electrodes and deposit a conductive material (e.g., gold) via thermal evaporation.

Diagram: Solution-Processed OFET Fabrication Workflow

OFET_Fabrication sub Clean Si/SiO₂ Substrate spin Spin-Coat Organic Semiconductor sub->spin 1. Substrate Prep anneal Anneal Semiconductor Film spin->anneal 2. Film Formation evap Evaporate Source/Drain Electrodes anneal->evap 3. Improve Crystallinity device Completed OFET evap->device 4. Contact Deposition

Caption: Workflow for fabricating a solution-processed OFET.

OPVs, or organic solar cells, offer the promise of lightweight and flexible solar energy conversion. The most common architecture is the bulk heterojunction (BHJ), where an electron donor and an electron acceptor material are blended together.[20]

Protocol 6: Fabrication of a P3HT:PCBM Bulk Heterojunction Solar Cell

  • Substrate Cleaning: Thoroughly clean an indium tin oxide (ITO)-coated glass substrate.[21]

  • Hole Transport Layer (HTL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO. Anneal the film.[21]

  • Active Layer Deposition: Prepare a blend solution of P3HT and[22][22]-phenyl-C61-butyric acid methyl ester (PCBM) in a solvent like dichlorobenzene.[23] Spin-coat this blend onto the PEDOT:PSS layer inside a glovebox.[21]

  • Active Layer Annealing: Anneal the active layer to optimize the morphology for efficient charge separation and transport.[21]

  • Cathode Deposition: Deposit a low work function metal, such as aluminum or calcium followed by aluminum, through a shadow mask via thermal evaporation.[21]

Table 1: Typical Parameters for P3HT:PCBM Solar Cell Fabrication

ParameterValueReference
P3HT:PCBM Ratio1:0.8 to 1:1 (by weight)[11][12]
Solution Concentration20-25 mg/mL[23]
Spin Coating Speed500-3000 rpm[11][24]
Annealing Temperature130-160 °C[11][24]
Annealing Time5-15 minutes[11][24]
Vacuum Deposition: Precision for High-Performance Devices

Vacuum thermal evaporation (VTE) is a technique used to deposit thin films of small molecule organic materials with high purity and precise thickness control.[8]

OLEDs are widely used in displays and are emerging as a technology for solid-state lighting.

Protocol 7: Fabrication of a Small-Molecule OLED by VTE

  • Substrate Preparation: Clean an ITO-coated glass substrate which will serve as the anode.[25]

  • Organic Layer Deposition: In a high-vacuum chamber, sequentially deposit the following organic layers by thermal evaporation:

    • Hole Injection Layer (HIL)

    • Hole Transport Layer (HTL)

    • Emissive Layer (EML)

    • Electron Transport Layer (ETL)

    • Electron Injection Layer (EIL)

  • Cathode Deposition: Deposit a low work function metal cathode (e.g., LiF/Al) without breaking the vacuum.[25]

  • Encapsulation: Encapsulate the device to protect the organic layers from oxygen and moisture.[25]

Diagram: OLED Device Architecture

OLED_Architecture sub Substrate (Glass) anode Anode (ITO) sub->anode hil Hole Injection Layer anode->hil htl Hole Transport Layer hil->htl eml Emissive Layer htl->eml etl Electron Transport Layer eml->etl eil Electron Injection Layer etl->eil cathode Cathode (e.g., LiF/Al) eil->cathode

Caption: A typical multilayered OLED device structure.

Device Characterization: Quantifying Performance

Once fabricated, the performance of organic electronic devices must be characterized to evaluate their efficiency and understand their operating mechanisms.

Current-Voltage (I-V) Characteristics

The I-V curve is a fundamental characterization for all electronic devices.

Protocol 8: Measuring I-V Characteristics

  • Setup: Use a source-measure unit (SMU) to apply a voltage across the device and measure the resulting current. For light-sensitive devices like OPVs, this is done under simulated solar illumination (e.g., AM1.5G).[26][27] For OFETs, two SMUs are needed to control the gate and drain voltages independently.[28]

  • Measurement:

    • OPVs: Sweep the voltage from reverse to forward bias and measure the current to determine the short-circuit current (Isc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).[27]

    • OFETs: Measure the output characteristics (drain current vs. drain voltage at different gate voltages) and transfer characteristics (drain current vs. gate voltage at a constant drain voltage).[3][28]

  • Analysis: From the OFET characteristics, extract key parameters such as the charge carrier mobility, on/off ratio, and threshold voltage.[29]

External Quantum Efficiency (EQE)

EQE is a critical parameter for light-emitting and light-harvesting devices.

Protocol 9: EQE Measurement

  • Setup:

    • OLEDs: Place the OLED in an integrating sphere to collect all the emitted light. Use a spectrometer to measure the spectral radiance.[28][30]

    • OPVs: Illuminate the solar cell with monochromatic light of varying wavelengths and measure the resulting short-circuit current.[19][31]

  • Measurement:

    • OLEDs: Drive the OLED with a known current and measure the total number of photons emitted per second.

    • OPVs: Measure the current generated at each wavelength of incident light.

  • Calculation:

    • OLEDs: EQE is the ratio of the number of photons emitted to the number of electrons injected.[28]

    • OPVs: EQE is the ratio of the number of charge carriers collected to the number of incident photons at a specific wavelength.[31]

Diagram: EQE Measurement Setup for OPVs

EQE_Setup light Light Source mono Monochromator light->mono Broadband Light opv Organic Solar Cell mono->opv Monochromatic Light computer Computer mono->computer Wavelength Control smu Source-Measure Unit opv->smu Photocurrent smu->computer Data Acquisition

Caption: A simplified schematic of an EQE measurement setup for an organic solar cell.

Concluding Remarks and Future Outlook

The field of organic electronics is rapidly advancing, with new materials and device architectures continually emerging.[32] The protocols and techniques outlined in this guide provide a fundamental framework for researchers entering this exciting area. As the field matures, a greater emphasis on device stability and scalability will be crucial for the widespread commercialization of organic electronic technologies.[2] The development of high-throughput printing techniques like roll-to-roll processing holds the key to realizing the full potential of this transformative technology.[13][22]

References

  • Shrotriya, V., Li, G., Yao, Y., Moriarty, T., Emery, K., & Yang, Y. (2006). Accurate Measurement and Characterization of Organic Solar Cells.
  • Lattante, S., Czwartkowski, M., Jones, D. J., & Gelinck, G. H. (2024).
  • Meitzner, R., Madalaimuthu, J. P., Alam, S., Islam, M. M., Peiler, S., Anand, A., ... & Hoppe, H. (2022). An effective method of reconnoitering current–voltage (IV) characteristics of organic solar cells. Journal of Applied Physics, 132(1).
  • infinityPV. (2025, January 27). Organic Solar Cells Breakthrough: 20.82% Efficiency and High Thickness Tolerance. Retrieved from [Link]

  • infinityPV. (2025, June 12). Roll-to-Roll Slot-die Coating and Flexo Printing Enable Industrial-Scale Glucose Sensors: A Breakthrough in Organic Electronics. Retrieved from [Link]

  • Valaski, R., Wang, H., & Lazzaroni, R. (2022). Submolecular Resolution Imaging of P3HT:PCBM Nanostructured Films by Atomic Force Microscopy: Implications for Organic Solar Cells.
  • Valaski, R., Wang, H., & Lazzaroni, R. (2022). Submolecular Resolution Imaging of P3HT:PCBM Nanostructured Films by Atomic Force Microscopy: Implications for Organic Solar Cells.
  • Giro, G., & Di Marco, P. G. (2003). Organic Field-Effect Transistors.
  • Lee, K. S., Kim, D. H., & Kim, J. H. (2011). Synthesis and Characterization of Poly(3-hexylthiophene)
  • Cole, J. P., & Lindsley, C. W. (2013). Controlled synthesis of poly(3-hexylthiophene) in continuous flow. PMC.
  • Li, Y., Wu, Y., & Liu, Y. (2020). Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures. Frontiers.
  • Asia Research News. (2025, April 28). Record-Breaking Efficiency Achieved in All-Organic Solar Cells!. Retrieved from [Link]

  • Benia, A., & Bouachrine, M. (2015). A Theoretical Study on the Electronic and Optical Properties of Some Thiophene-Based π-Conjugated Molecules as Active Materials for Organic Solar Cells. Physical Chemistry Research.
  • Technology Networks. (2025, January 9). Organic Solar Cells Achieve Longevity and High Efficiency. Retrieved from [Link]

  • O'Connor, P. L., & Ginger, D. S. (2017). High-resolution charge carrier mobility mapping of heterogeneous organic semiconductors. Applied Physics Letters, 111(8).
  • Boyd, S. D., & Loo, Y. L. (2015). Synthesis of regioregular poly(3-hexylthiophene) by Grignard metathesis (GRIM) polymerization.
  • Stefan, M. C., & Iovu, M. C. (2011). Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene). Polymer Chemistry.
  • Wang, S., & Inal, S. (2025).
  • Rinnovabili. (2025, April 29). Fully organic solar cells: record efficiency boost with new electrode. Retrieved from [Link]

  • G. S. V. R. K. S., & V. D. (2016). Device Fabrication and Optimisation of P3HT:PCBM based Organic Photovoltaics. Longdom Publishing.
  • ResearchGate. (2014, February 18). What is the preparation of P3HT:ICBA blend for solar cell applications?. Retrieved from [Link]

  • S., S., & S., A. (2025). Influence of Dielectric and Semiconductor Thickness on Performance Parameters in Organic Field-Effect Transistors. Everant Journals.
  • Li, Y., Wu, H., & Wang, J. (2020). New strategy for synthesis of hydroxyl-terminated poly(3-hexylthiophene) and its block copolymer using an. RSC Publishing.
  • McCullough, R. D. (n.d.). grignard metathesis (grim) method for the. Mellon College of Science.
  • Min, J., & Lu, X. (2020). Recent advances in high-efficiency organic solar cells fabricated by eco-compatible solvents at relatively large-area scale. AIP Publishing.
  • ResearchGate. (n.d.). (a) P3HT synthesis and treatment procedure; (b) the preparation of rGO‐g‐P3HT. Retrieved from [Link]

  • Monash University. (n.d.). Detecting the onset of molecular reorganization in conjugated polymer thin films using an easily accessible optical method. Retrieved from [Link]

  • ICMAB. (2022, June 17). Submolecular Resolution Imaging of P3HT:PCBM Nanostructured Films by Atomic Force Microscopy: Implications for Organic Solar Cells. Retrieved from [Link]

  • Gather Lab and Humboldt Centre for Nano- and Biophotonics. (2020, April 7). How efficient is my (O)LED? Our step-by-step paper on a simple & open source setup for complete OLED characterization provides an answer. Somehow long overdue in literature.... Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Manual Method for Measuring The External Quantum Efficiency for solar cells. Retrieved from [Link]

  • ResearchGate. (2022, June 19). (PDF) Submolecular Resolution Imaging of P3HT:PCBM Nanostructured Films by Atomic Force Microscopy: Implications for Organic Solar Cells. Retrieved from [Link]

  • MDPI. (2021, July 19). Optimization of the Active Layer P3HT:PCBM for Organic Solar Cell. Retrieved from [Link]

  • YouTube. (2022, August 7). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. Retrieved from [Link]

  • University of Rochester. (2013, November 5). 1 Laboratory #6 Guide: External Quantum Efficiency Measurement. Retrieved from [Link]

  • DiVA. (n.d.). A photodegradation study of conjugated polymers for organic solar cells by absorption spectroscopy and atomic force microscopy. Retrieved from [Link]

  • SPIE Digital Library. (2021, August 1). Ultra-sensitive external quantum efficiency measurements of organic, inorganic, and perovskite solar cells. Retrieved from [Link]

  • ResearchGate. (2016, May 11). How to calculate the EQE of an OLED?. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison chart of electronic mobility performance of organic semiconductor materials. Retrieved from [Link]

  • TU Delft OpenCourseWare. (n.d.). 9.2 The external quantum efficiency. Retrieved from [Link]

  • NuNano. (2022, April 27). 5 Top Tips for Sample Preparation in AFM Imaging. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) External Quantum Efficiency Measurement of Solar Cell. Retrieved from [Link]

  • ResearchGate. (2025, December 12). (PDF) Mobility of Charge Carriers in Organic Semiconductors. Retrieved from [Link]

  • University of Rochester. (2014, November 4). 1 Laboratory #5b Guide: External Quantum Efficiency Measurement. Retrieved from [Link]

  • AZoOptics. (2024, July 8). Atomic Force Microscopy in Semiconductor Manufacturing. Retrieved from [Link]

  • Galloway Group. (2004). Atomic Force Microscopy: A Guide to Understanding and Using the AFM.
  • Nanbiosis. (2025, August 6). Atomic Force Microscopy (AFM): Principles, Modes, and Emerging Applications in Nanotechnology and Biomedicine. Retrieved from [Link]

  • Physik Uni Würzburg. (n.d.). Atomic Force Microscopy. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Iodo-2-methoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

5-Iodo-2-methoxy-4-methylpyrimidine is a critical electrophilic intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) for kinase inhibitor synthesis.

Achieving high purity (>98%) is often hindered by three specific challenges:

  • Persistent Coloration: Traces of free iodine (

    
    ) resulting in purple/brown distillates or solids.
    
  • Succinimide Contamination: If synthesized via N-iodosuccinimide (NIS), the byproduct succinimide has solubility characteristics similar to the product in certain organic solvents.

  • "Oiling Out": The combination of the lipophilic methyl/iodo groups and the polar pyrimidine core often leads to phase separation (oiling) rather than crystallization during cooling.

Post-Reaction Workup (The "Purple Extract" Protocol)

Context: The quality of your final purification is dictated by the efficiency of your quench. If your crude material is dark brown or purple, you have unquenched oxidants.

Workflow Diagram: Quench & Extraction

WorkupFlow Start Crude Reaction Mixture (Usually dark/purple) Quench 1. Quench: Sat. Na2S2O3 (aq) (Reduces I2 to I-) Start->Quench Color change: Purple -> Yellow Extract 2. Extraction Solvent (DCM or EtOAc) Quench->Extract Wash1 3. Wash: Sat. NaHCO3 (Removes acidic impurities) Extract->Wash1 Wash2 4. Wash: Water/Brine (Removes Succinimide) Wash1->Wash2 Critical Step for NIS users Dry 5. Dry (Na2SO4) & Concentrate Wash2->Dry

Figure 1: Standardized workup protocol to remove oxidative byproducts and inorganic salts prior to crystallization.

Troubleshooting Q&A: Workup Phase

Q: My organic layer remains purple even after a water wash. What is happening? A: Water alone cannot remove free iodine (


). Iodine is highly soluble in organic solvents (DCM/EtOAc).
  • Solution: You must wash the organic layer with saturated aqueous Sodium Thiosulfate (

    
    ) . This performs a redox reaction, converting purple 
    
    
    
    into colorless, water-soluble iodide (
    
    
    ).
  • Endpoint: Shake until the organic layer turns from purple/brown to pale yellow or colorless.

Q: I used NIS for iodination. NMR shows a persistent impurity at ~2.7 ppm. How do I remove it? A: That peak corresponds to Succinimide . While succinimide is water-soluble, it can partition into polar organic solvents like Ethyl Acetate.

  • Solution: Perform two additional washes with 0.5 M NaOH or saturated Sodium Bicarbonate (

    
    ) . Succinimide is weakly acidic (
    
    
    
    ); converting it to its salt significantly increases its water solubility, forcing it out of the organic phase [1].
  • Caution: Do not use strong acids (HCl) for washing, as the 2-methoxy group is susceptible to hydrolysis, potentially yielding 5-iodo-4-methyluracil.

Recrystallization (The "Oiling Out" Solution)

Context: This molecule has a "Goldilocks" polarity—too polar for pure hexanes, too lipophilic for pure water. This frequently causes the compound to separate as an oil droplet rather than a crystal lattice.[1]

Recommended Solvent Systems
Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 9:1 to 4:1High Best balance. Water acts as the anti-solvent.
Heptane / EtOAc 10:1 to 5:1Moderate Good for removing non-polar impurities. Risk of oiling out if EtOAc is too low.
Toluene PureSpecific Use only if the crude is highly crystalline. Slow evaporation works best here.
Workflow Diagram: Recrystallization Logic

Recryst Crude Crude Solid/Oil Dissolve Dissolve in min. hot Ethanol (60°C) Crude->Dissolve Check Is solution clear? Dissolve->Check Filter Hot Filtration (Remove inorganic salts) Check->Filter No (Cloudy) Cool Cool slowly to RT Check->Cool Yes Filter->Cool Oil Issue: Product Oils Out Cool->Oil Reheat Reheat + Add 5% more Ethanol Oil->Reheat Yes Seed Add Seed Crystal at 30°C Oil->Seed No (Remains solution) Reheat->Cool Fridge Refrigerate (4°C) Seed->Fridge

Figure 2: Decision tree for recrystallization, specifically addressing the phase separation (oiling) issue.

Troubleshooting Q&A: Crystallization

Q: The compound "oiled out" at the bottom of the flask as it cooled. Can I save it? A: Yes. Oiling out occurs when the saturation point is reached at a temperature above the compound's melting point.

  • Protocol:

    • Re-heat the mixture until the oil dissolves (the solution becomes clear).

    • Add a small volume of the "good" solvent (e.g., Ethanol) to slightly lower the saturation.

    • Vigorous Stirring: Stir rapidly while cooling. This prevents oil droplets from coalescing into a single blob and encourages nucleation.

    • Seeding: Once the solution reaches ~30-35°C, add a tiny crystal of pure product. This provides a template for the lattice [2].

Q: My yield is low (<50%), but the mother liquor is still yellow. What should I do? A: Iodinated pyrimidines are often moderately soluble in ethanol.

  • Solution: Concentrate the mother liquor to half its volume and place it in a freezer (-20°C) overnight. A "second crop" of crystals usually forms.[1] Always check the purity of the second crop by TLC/LCMS, as it will contain more impurities than the first crop.

Chromatography & Stability

Context: If recrystallization fails to separate regioisomers (rare) or specific byproducts, Flash Column Chromatography is the fallback.

Chromatography Guidelines
  • Stationary Phase: Silica Gel (Standard 40-63 µm).

  • Mobile Phase: Hexanes/Ethyl Acetate gradient.

    • Start: 100% Hexanes (to elute non-polar iodine residues).

    • Ramp: 0%

      
       20% EtOAc.
      
    • Elution: Product typically elutes between 10-15% EtOAc (depending on column loading).

  • TLC Visualization: UV (254 nm). The iodine atom provides strong UV absorption.

Stability Q&A

Q: Can I store the purified compound on the shelf? A: No. Iodinated heterocycles are light-sensitive.

  • Risk: Photolytic de-iodination can occur over time, turning the white solid yellow/brown and liberating free iodine.

  • Storage: Amber glass vial, flushed with Nitrogen/Argon, stored at 4°C or -20°C.

Q: Is the methoxy group stable? A: It is stable under neutral and basic conditions. However, avoid prolonged exposure to strong aqueous acids (e.g., 6M HCl, reflux), which can cleave the ether bond to form the pyrimidone [3].

References

  • BenchChem Technical Support. (2025).[1][2] An In-depth Technical Guide to the Synthesis and Preparation of N-Iodosuccinimide from Succinimide. Retrieved from

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. (Discusses general hydrolytic stability of C=N conjugates and heteroatom effects). Retrieved from

  • Thermo Scientific Chemicals. (n.d.). 5-Iodo-2,4-dimethoxypyrimidine Product Specifications. (Used as a physicochemical proxy for the 2-methoxy-4-methyl analog). Retrieved from

Sources

Common side products in 5-Iodo-2-methoxy-4-methylpyrimidine cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: PYR-Pd-5I-XR Subject: Troubleshooting Common Impurities in 5-Iodo-2-methoxy-4-methylpyrimidine Couplings Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Scaffold & The Challenge

You are working with 5-iodo-2-methoxy-4-methylpyrimidine , a "privileged scaffold" in kinase inhibitor discovery. While the C5-iodine offers excellent reactivity for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Stille), the pyrimidine core introduces unique electronic liabilities that standard phenyl-ring protocols often fail to address.

This guide moves beyond generic advice. We analyze the specific electronic push-pull of the 2-methoxy (electron-donating by resonance, withdrawing by induction) and the 4-methyl (acidic protons) groups to diagnose the exact origin of your side products.

Module 1: The "Missing Iodine" (Protodeiodination)

Symptom: Mass spectrometry shows a major peak at [M-126] . The iodine has been replaced by a hydrogen atom. Impurity Identity: 2-methoxy-4-methylpyrimidine.

The Mechanism: Why it happens

In electron-deficient heterocycles like pyrimidines, the rate of Oxidative Addition (OA) is fast. However, if the Transmetalation (TM) step is slow (due to steric bulk or low nucleophilicity of the boronic acid), the palladium intermediate (II) stalls.

In the presence of alcohols (common co-solvents) or amine bases, the stalled Pd(II) species undergoes a non-productive reduction . It grabs a hydride (from


-hydride elimination of the solvent or ligand) and reductively eliminates the protonated substrate.
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Solvent Switch to Aprotic Alcohols (MeOH, EtOH, iPrOH) are hydride donors. Switch to Dioxane, Toluene, or DMF .
Catalyst Increase Loading / Change Ligand A slow catalytic cycle favors side reactions. Use electron-rich, bulky ligands (e.g., XPhos, SPhos ) to accelerate Transmetalation.
Base Avoid Formates/Amines Triethylamine and formate sources can act as reducing agents. Stick to inorganic carbonates or phosphates.
Visualization: The Dehalogenation Pathway

Protodeiodination Start Substrate (Ar-I) Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Fast for Pyrimidines TransMet Transmetalation (Productive Path) OxAdd->TransMet Slow Step BetaHydride β-Hydride Elimination (From Solvent/Ligand) OxAdd->BetaHydride Stalled Cycle (Alcohol Solvent) Product_C Desired Product (Ar-R) TransMet->Product_C RedElim_H Reductive Elimination (H-Transfer) BetaHydride->RedElim_H RedElim_H->Pd0 Regenerates Catalyst Product_H Impurity: Ar-H (Protodeiodination) RedElim_H->Product_H

Caption: Figure 1. The competition between the productive transmetalation cycle (grey) and the destructive protodeiodination cycle (red) mediated by hydride sources.

Module 2: The "Hydrolyzed" Impurity (Pyrimidinone)

Symptom: Mass spectrometry shows a peak at [M-14] (loss of methyl) or appearance of a polar, high-baseline spot on TLC. Impurity Identity: 5-iodo-4-methylpyrimidin-2(1H)-one (or the coupled product equivalent).

The Mechanism: Ether Cleavage

The 2-methoxy group on a pyrimidine is not an inert ether; it is an imidate . Under high temperatures, aqueous strong bases (


), or Lewis acidic conditions, water can attack the C2 position, displacing methanol and tautomerizing to the stable pyrimidinone (amide-like) structure.
Troubleshooting Protocol

Q: My reaction requires water for the inorganic base. How do I stop hydrolysis? A: You must reduce the "effective concentration" of the nucleophile (hydroxide) or lower the energy of the system.

  • Switch Base: Move from

    
     or 
    
    
    
    (strong nucleophiles) to
    
    
    or
    
    
    . These are sufficiently basic for the Suzuki reaction but less nucleophilic toward the pyrimidine ring.
  • Reduce Water: Use a 10:1 or 20:1 ratio of Organic:Water, rather than 3:1.

  • Anhydrous Conditions: If hydrolysis persists, switch to anhydrous Suzuki conditions using CsF (Cesium Fluoride) as the base in dry Dioxane. The fluoride activates the boronate without generating high concentrations of hydroxide.

Module 3: The "Dimer" (Homocoupling)

Symptom: You isolate a biaryl species derived entirely from your boronic acid (R-R) or your pyrimidine (Ar-Ar). Impurity Identity: Oxidative homocoupling products.

The Mechanism: The Oxygen Leak
  • Boronic Acid Dimer: Caused by dissolved oxygen.

    
     re-oxidizes Pd(0) to Pd(II) in the presence of boronic acid, leading to a "Glaser-type" homocoupling.
    
  • Pyrimidine Dimer: Rare, but occurs via disproportionation if the catalyst loading is too high and the coupling partner is deficient.

Troubleshooting Protocol
StepActionDetail
1 Degas Rigorously Sparging with

for 5 mins is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or active argon sparging for >20 mins.
2 Stoichiometry Add the boronic acid in portions (e.g., 1.2 equiv total, added in 3 batches) to keep its instantaneous concentration low relative to the halide.
3 Scavengers If using boronic esters, ensure they are pure. Hydrolyzed boronic acids are more prone to homocoupling.

Experimental Protocol: Optimized Cross-Coupling

This protocol is designed to minimize the three side products listed above.

Reagents:

  • 5-Iodo-2-methoxy-4-methylpyrimidine (1.0 equiv)

  • Aryl Boronic Acid (1.3 equiv)

  • Catalyst:

    
     (3 mol%) — Robust, resists dehalogenation.
    
  • Base:

    
     (2.5 equiv) — Milder than hydroxides.
    
  • Solvent: 1,4-Dioxane / Water (9:1 v/v) — Dioxane suppresses hydride transfer.

Step-by-Step:

  • Charge Solids: Add pyrimidine, boronic acid, base, and catalyst to a reaction vial equipped with a stir bar.

  • Solvent Prep: In a separate flask, sparge the Dioxane/Water mixture with Argon for 20 minutes. Do not skip this.

  • Combine: Transfer the solvent to the reaction vial via syringe under positive Argon pressure.

  • Seal & Heat: Cap the vial (Teflon-lined crimp or screw cap). Heat to 80°C . Note: Avoid 100°C+ to prevent hydrolysis.

  • Monitor: Check LCMS at 2 hours.

    • If SM remains: Add 1 mol% extra catalyst.

    • If Protodeiodination is seen: Lower temp to 60°C and extend time.

Diagnostic Decision Tree

Use this logic flow to identify your issue rapidly.

Troubleshooting Start Analyze Crude LCMS/NMR Q1 Is the Product Mass [M-126]? Start->Q1 Result1 ISSUE: Protodeiodination SOL: Remove alcohols, use Dioxane. Q1->Result1 Yes Q2 Is there a polar spot / Mass [M-14]? Q1->Q2 No Result2 ISSUE: Hydrolysis (2-OH) SOL: Use CsF (anhydrous) or K3PO4. Q2->Result2 Yes Q3 Is there a Boron-Boron Dimer? Q2->Q3 No Result3 ISSUE: Homocoupling SOL: Degas solvents (Freeze-Pump-Thaw). Q3->Result3 Yes Success Reaction Clean Q3->Success No

Caption: Figure 2. Rapid diagnostic logic for identifying impurity classes based on mass shift.

References

  • Mechanisms of Dehalogenation: Rapid Plugged Flow Synthesis of Nucleoside Analogues via Suzuki-Miyaura Coupling. UCL Discovery. (Detailed analysis of 5-iodo-pyrimidine protodeiodination mechanisms).

  • Hydrolysis of 2-Methoxypyrimidines: Process for the production of 2-hydroxypyridine/pyrimidine derivatives. U.S. Patent 4,942,239. (Describes the hydrolytic instability of 2-halo/2-alkoxy systems under basic conditions).

  • Homocoupling Solutions: Troubleshooting homocoupling in Suzuki-Miyaura reactions. Benchchem Technical Guides. (Protocols for oxygen exclusion and base selection).

  • General Palladium Cycles: Palladium-Catalyzed Cross-Coupling Reactions - Nobel Prize Lecture. (Foundational mechanisms for oxidative addition and transmetalation competition).

Optimizing catalyst loading for Suzuki reactions with 5-Iodo-2-methoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling of 5-Iodo-2-methoxy-4-methylpyrimidine

Ticket ID: SUZ-PYR-5I-OPT Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist

Executive Summary: The Substrate Challenge

You are working with 5-Iodo-2-methoxy-4-methylpyrimidine . This is not a standard Suzuki coupling; it presents a "Perfect Storm" of three competing chemical challenges that typically lead to high catalyst loading requirements (>2 mol%) if not addressed:

  • The "Iodine Curse" (Dehalogenation): The C5–I bond is extremely weak. While this facilitates rapid oxidative addition, it makes the substrate highly prone to hydrodehalogenation (replacing -I with -H) before transmetalation can occur.

  • N-Coordination (Catalyst Poisoning): The pyrimidine nitrogens are Lewis basic. They can displace phosphine ligands on the Palladium (Pd), forming inactive "Pd-black" or stable bis-pyridine complexes, effectively killing the catalytic cycle.

  • Steric Hindrance (C4-Methyl): The methyl group at the C4 position is ortho to your reaction site (C5). This creates significant steric bulk, hindering the approach of the boronic acid during the transmetalation step.

This guide provides a validated protocol to overcome these issues, allowing you to reduce catalyst loading from standard 1-5 mol% down to <0.5 mol% .

Module 1: Catalyst System Selection

User Question: I am using Pd(PPh3)4 but my reaction stalls at 60% conversion. Should I add more catalyst?

Technical Diagnosis: Do not add more Pd(PPh3)4. The issue is likely ligand dissociation . Triphenylphosphine (


) is a relatively weak ligand. The pyrimidine nitrogens in your substrate are displacing the 

, leading to catalyst death. Furthermore,

is not bulky enough to facilitate the coupling next to the C4-methyl group efficiently.

Recommended Solution: Switch to a Dialkylbiaryl Phosphine (Buchwald-type) ligand system.

  • Primary Recommendation: XPhos Pd G3 or G4 .[1]

    • Why: XPhos is exceptionally bulky, which prevents the pyrimidine nitrogens from binding to the Pd center. It also creates a spacious pocket that accommodates the C4-methyl steric hindrance during the reductive elimination step.

  • Secondary Recommendation: SPhos Pd G3 .

    • Why: SPhos is specifically designed for high turnover numbers with heteroaryl chlorides/iodides.

Comparison of Catalyst Architectures:

FeaturePd(PPh3)4 (Standard)XPhos Pd G3 (Recommended)
Active Species Generation Slow, requires heatRapid, occurs at RT
Resistance to N-Poisoning Low (Displaced by Pyrimidine)High (Bulky ligand shields Pd)
Steric Tolerance LowHigh (Handles C4-Methyl group)
Dehalogenation Risk High (Slow cycle allows side rxn)Low (Fast Reductive Elimination)

Module 2: Optimization Protocol (Loading Reduction)

User Question: How do I lower the loading without losing yield?

Protocol: The "Step-Down" Screening Method Do not jump straight to 0.1 mol%. Use this iterative step-down approach to determine the "cliff" where turnover frequency (TOF) fails.

Standard Reaction Conditions (Baseline):

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) - Degassed is critical.

  • Base:

    
     (2.0 equiv) - Weaker bases prevent dehalogenation better than carbonates.
    
  • Temperature: 60°C - 80°C.

Experimental Workflow:

  • Run A (High Loading - Control): 1.0 mol% XPhos Pd G3.

    • Target: >98% Conversion in <2 hours.

  • Run B (Intermediate): 0.25 mol% XPhos Pd G3.

    • Target: >95% Conversion in <6 hours.

  • Run C (Stress Test): 0.05 mol% (500 ppm) XPhos Pd G3.

    • Target: Monitor conversion at 12 hours.

Visualization: Optimization Logic Flow

OptimizationWorkflow Start Start: Baseline Reaction (1.0 mol% Pd) CheckYield Check Yield & Purity Start->CheckYield Decision1 Yield > 95%? CheckYield->Decision1 Reduce1 Reduce Loading to 0.25 mol% Decision1->Reduce1 Yes AnalyzeImp Analyze Impurities: Dehalogenation vs. Homocoupling Decision1->AnalyzeImp No Decision2 Yield > 95%? Reduce1->Decision2 FixDehalo Fix: Switch Solvent (Anhydrous) or Lower Temp AnalyzeImp->FixDehalo Dehalogenation High Decision2->AnalyzeImp No (Stalled) Reduce2 Reduce Loading to 0.05 mol% Decision2->Reduce2 Yes FinalOpt Optimal Loading Found Reduce2->FinalOpt

Caption: Step-down logic for determining Minimum Effective Concentration (MEC) of catalyst.

Module 3: Troubleshooting Specific Failures

Issue #1: "I see 2-methoxy-4-methylpyrimidine (De-iodinated product) in my LCMS."

  • Cause: Hydrodehalogenation. The Oxidative Addition (Step A) happened, but Transmetalation (Step B) was too slow. The Pd intermediate grabbed a hydride from the solvent (alcohol/water) or base.[2]

  • Fix 1 (Solvent): Switch to Toluene/Water or strictly Anhydrous THF (if using a boronate ester). Water is often the hydride source.

  • Fix 2 (Catalyst): Increase the catalyst activity (switch to G4). A faster catalytic cycle leaves less time for the "off-cycle" reduction to occur.

Issue #2: "The reaction turns black and stops at 50%."

  • Cause: Catalyst decomposition (Pd-black formation). Your substrate's pyrimidine nitrogens are coordinating to the Pd.

  • Fix: Ensure you are using XPhos or SPhos . If already using them, lower the temperature. High temps (>100°C) accelerate ligand dissociation. Try 60°C.

Visualization: The "Danger Zone" in the Catalytic Cycle

CatalyticCycle Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Substrate (R-I) Poison N-Coordination Poisoning (Inactive) OxAdd->Poison Pyrimidine N binds Pd (If Ligand Small) Dehalo Hydrodehalogenation (Side Product) OxAdd->Dehalo Slow Transmetalation + H2O/Base TransMet Transmetalation OxAdd->TransMet Boronic Acid + Base RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Critical failure points (Red) vs. Productive Cycle (Green/Blue) for Pyrimidine substrates.

References

  • Buchwald Precatalyst Generations: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

  • Pyrimidine Coupling Optimization: "Application Notes and Protocols for Suzuki Coupling Reactions." Benchchem, 2025.[3][4]

  • Dehalogenation Mechanisms: Navarro, O., et al. "General Study of the Suzuki−Miyaura Cross-Coupling of Aryl Halides." Journal of Organic Chemistry, 2005.

  • High-Throughput Experimentation (HTE): Perera, D., et al. "A platform for automated nanomole-scale reaction screening."[5] Science, 2018.[5]

Sources

How to prevent de-iodination of 5-Iodo-2-methoxy-4-methylpyrimidine during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Preventing De-iodination of 5-Iodo-2-methoxy-4-methylpyrimidine

Case ID: PYR-5-I-STAB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Group

Executive Summary & Root Cause Analysis

The Issue: Users frequently report the formation of the de-iodinated byproduct (2-methoxy-4-methylpyrimidine ) when attempting to functionalize 5-Iodo-2-methoxy-4-methylpyrimidine (Structure 1 ). This occurs primarily during Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) and Lithium-Halogen exchange reactions.

The Chemical Reality: The C5-Iodine bond in electron-deficient heteroaromatics is inherently labile.

  • In Pd-Catalysis: The oxidative addition of Pd(0) to the C-I bond is fast. However, if the subsequent transmetallation is slow, the intermediate Pd(II) species is prone to Hydrodehalogenation . This is often driven by

    
    -hydride elimination from solvent/ligands or protonolysis via trace water/alcohols.
    
  • In Lithiation: The resulting 5-lithio species is highly basic. If an electrophile is not immediately available, or if the temperature allows, it will abstract a proton from the solvent (THF) or the alkyl halide byproduct (n-BuBr), resulting in the "quenched" de-iodinated impurity.

Mechanistic Visualization: The Hydrodehalogenation Trap

To solve this, you must understand the competing catalytic cycles. The diagram below illustrates where the reaction diverges from "Product Formation" to "De-iodination."

Pd_Cycle Start Starting Material (5-Iodo-pyrimidine) OxAdd Oxidative Addition (Ar-Pd(II)-I) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Fast Ligand Exchange SideRxn Competing Pathway: Hydrodehalogenation OxAdd->SideRxn Slow Transmetallation + Hydride Source Prod Reductive Elimination -> Desired Product TransMet->Prod Coupling Partner ByProd Reductive Elimination -> De-iodinated Byproduct SideRxn->ByProd Ar-Pd-H Species Hydride Hydride Source: (Alcohols, Amines, Trace H2O, or Beta-H from Ligands) Hydride->SideRxn

Figure 1: The divergence point occurs at the Pd(II) intermediate. If Transmetallation is slower than Hydride Abstraction, de-iodination dominates.

Protocol Module A: Palladium-Catalyzed Cross-Couplings

Diagnosis: If you see >5% de-iodinated byproduct in your LCMS, your system has a "Hydride Leak."

Critical Optimization Parameters
ParameterRecommendationThe "Why" (Causality)
Solvent Dioxane, Toluene, or DMF Avoid

and

alcohols (MeOH, iPrOH). These are excellent hydride donors for Pd(II) species [1].
Base

or

Avoid Ethoxides/Methoxides. Alkoxides can undergo

-hydride elimination to form aldehydes, donating a hydride to the metal center.
Catalyst Pd(dppf)Cl₂ or XPhos Pd G2 Bidentate ligands (dppf) resist

-hydride elimination better than monodentate ligands (

). Bulky ligands (XPhos) accelerate transmetallation.
Water Strictly Degassed While Suzuki requires water, excess oxygen promotes homocoupling, and non-degassed water can facilitate protodehalogenation mechanisms.
Standard Operating Procedure (SOP): Robust Suzuki Coupling

Use this protocol to minimize de-iodination in 5-iodopyrimidines.

  • Preparation: Charge a reaction vial with:

    • 5-Iodo-2-methoxy-4-methylpyrimidine (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.2 equiv)

    • 
       (3.0 equiv)  (Use tribasic potassium phosphate over carbonate for faster kinetics).
      
    • Catalyst:

      
       (0.05 equiv).
      
  • Solvent System: Add 1,4-Dioxane (anhydrous) and Water (ratio 9:1).

    • Crucial Step: Sparge solvents with Argon/Nitrogen for 15 minutes before addition.

  • Reaction: Seal and heat to 80°C .

    • Note: Do not overheat (>100°C) as this accelerates the de-halogenation pathway.

  • Monitoring: Check LCMS at 1 hour. If starting material remains but byproduct is forming, add more Boronic Acid , not more catalyst. The issue is likely the boronic acid debilylating (hydrolysis) before it can couple.

Protocol Module B: Lithium-Halogen Exchange[1]

Diagnosis: If your yield is low and you recover de-iodinated material after quenching, the lithiated intermediate is protonating before reacting with your electrophile.

The Fix: Stop using n-BuLi at -78°C. Switch to Turbo-Grignard (


).
Why Turbo-Grignard?

Standard n-BuLi is too nucleophilic and basic. It often attacks the pyrimidine ring or causes "Halogen Dance" (migration of the lithium). The Knochel-Hauser base (


) performs a selective Mg-Halogen exchange that is:
  • Thermodynamically Controlled: Less prone to scrambling.

  • Tolerant: Can often be run at -40°C or even 0°C, whereas n-BuLi requires strict -78°C.

SOP: Magnesiation via Turbo-Grignard

Reference: Adapted from Knochel et al. [2]

  • Drying: Flame-dry a Schlenk flask under Argon.

  • Dissolution: Dissolve 5-Iodo-2-methoxy-4-methylpyrimidine (1.0 equiv) in anhydrous THF (0.5 M concentration).

  • Exchange: Cool to -20°C (Use an ice/salt or glycol bath).

  • Activation: Dropwise add

    
      (1.1 equiv, typically 1.3M in THF).
    
  • Incubation: Stir at -20°C for 30 minutes.

    • Validation: Take a 50

      
       aliquot, quench in 
      
      
      
      . NMR should show >95% Deuterium incorporation at C5.
  • Quench: Add your electrophile (Aldehyde, Ketone, etc.) dropwise.

  • Warm: Allow to warm to Room Temperature slowly over 2 hours.

Troubleshooting Flowchart: Lithiation

Lithiation_Fix Problem Problem: De-iodinated Byproduct Observed Check1 Are you using n-BuLi? Problem->Check1 Sol1 Switch to iPrMgCl-LiCl (Turbo Grignard) Check1->Sol1 Yes Check2 Is Electrophile Enolizable? Check1->Check2 No (Already using Mg) Sol2 Use Barbier Conditions (Mix SM + Electrophile, then add Base) Check2->Sol2 Yes Sol3 Lower Temp to -78C Ensure Anhydrous THF Check2->Sol3 No

Figure 2: Decision matrix for optimizing metal-halogen exchange.

Storage & Handling (Preventative Maintenance)

Even before the reaction, your starting material is at risk.

  • Light Sensitivity: C-I bonds are photolabile. Store in amber vials wrapped in foil.

  • Stability: Store at 2-8°C .

  • Re-crystallization: If the material has turned yellow/brown (liberated Iodine), recrystallize from Ethanol/Water before use. Free iodine can act as a radical initiator/inhibitor in Pd cycles.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol as a solvent for Suzuki coupling of this molecule? A: No. Ethanol is a primary alcohol and a hydride donor. Under Pd catalysis, it will significantly increase the rate of hydrodehalogenation. Use Toluene/Water or Dioxane/Water.

Q: I see "homocoupling" (dimer) in addition to de-iodination. What is happening? A: This indicates oxygen ingress. Oxygen re-oxidizes Pd(0) to Pd(II) outside the catalytic cycle, promoting the coupling of two aryl species. Degas your solvents more rigorously.

Q: Can I use NaH to deprotonate a nucleophile before coupling with the 5-iodo pyrimidine? A: Be cautious. NaH often contains hydroxide impurities. If you must use it, ensure it is high quality.[1] However, weak bases (


, 

) are generally preferred for 5-iodopyrimidines to avoid nucleophilic attack on the ring itself (

at the 2- or 4-position).

References

  • Mechanisms of Hydrodehalogenation

    • Navarro-Vázquez, A., et al. "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chem. Commun., 2013, 49, 10874-10876.

    • Note: Establishes the role of alcoholic solvents as hydride sources in Pd-c
  • Knochel-Hauser Base (Turbo-Grignard)

    • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angew.[2] Chem. Int. Ed., 2004, 43, 3333-3336.

    • Note: The foundational text for using iPrMgCl·LiCl to stabilize sensitive heteroaryl species.
  • Suzuki Coupling Optimization

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev., 1995, 95, 2457-2483.

  • De-iodination in Pyrimidines

    • Schøyen, T., et al. "Polymerase Synthesis of DNA Containing Iodinated Pyrimidine... and Their Post-synthetic Modifications through the Suzuki-Miyaura Cross-Coupling Reactions." ChemBioChem, 2022.

    • Note: Highlights the higher reactivity (and side-reaction susceptibility) of 5-iodopyrimidines compared to purines.[3]

Sources

Stability of 5-Iodo-2-methoxy-4-methylpyrimidine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 5-Iodo-2-methoxy-4-methylpyrimidine (CAS: 1239112-06-1). It addresses stability profiles, degradation mechanisms, and troubleshooting strategies based on the specific electronic properties of the pyrimidine scaffold.

Senior Application Scientist: Dr. A. Vance Subject: Stability Profiling & Troubleshooting Guide Last Updated: February 19, 2026

Part 1: Core Stability Profile

This molecule contains three distinct functional handles with varying sensitivities. Understanding the interplay between the electron-deficient pyrimidine ring and these substituents is critical for preventing degradation.

Functional GroupPositionSensitivityCritical Risk Factor
Methoxy (-OMe) C-2High (Acid) / Moderate (Base)Acid Hydrolysis: Rapidly converts to 2-pyrimidinone (uracil derivative) at pH < 3.
Iodine (-I) C-5Low (Chemically) / High (Catalytic)Metal Insertion: Stable to acid/base, but highly reactive with Pd/Cu catalysts or lithiating agents.
Methyl (-Me) C-4LowBenzylic Oxidation: Generally stable, but C-H bonds can be oxidized under harsh radical conditions.
Quick Reference: Stability Zones
  • Safe Zone: pH 6 – 10, Temperature < 40°C.

  • Caution Zone: pH 10 – 12 (Short exposure), pH 4 – 6.

  • Danger Zone: pH < 3 (Hydrolysis), pH > 13 (Nucleophilic displacement), Presence of Pd(0)/Cu(I).

Part 2: Troubleshooting & FAQs

Module 1: Acidic Conditions (The Critical Zone)

Q: I observed a mass shift of M-14 (Loss of 14 Da) after an acidic workup. What happened?

Diagnosis: You have likely triggered acid-catalyzed O-demethylation . The loss of 14 Da corresponds to the conversion of the methoxy group (–OCH₃) to a hydroxyl group (–OH), which tautomerizes to the keto-form (amide). This is a classic reaction of 2-methoxypyrimidines.

The Mechanism: The pyrimidine ring nitrogens are basic. Protonation at N1 or N3 increases the electrophilicity of the C2 carbon. Water attacks C2, forming a tetrahedral intermediate, which collapses to expel methanol.

Corrective Protocol:

  • Avoid Strong Acids: Do not use 1M HCl or H₂SO₄ for quenching.

  • Buffer Selection: Use saturated NH₄Cl (pH ~5) or Phosphate Buffer (pH 6-7) for quenching.

  • Temperature Control: If acid must be used (e.g., to remove amine byproducts), perform the extraction at 0°C and neutralize immediately.

HydrolysisMechanism Figure 1: Mechanism of Acid-Catalyzed Demethylation (Degradation Pathway) Start 5-Iodo-2-methoxy- 4-methylpyrimidine Protonated N-Protonated Intermediate (Highly Electrophilic C2) Start->Protonated + H+ (pH < 3) Tetrahedral Tetrahedral Intermediate (Water Attack) Protonated->Tetrahedral + H2O Product 5-Iodo-4-methyl- 2(1H)-pyrimidinone (M-14 Artifact) Tetrahedral->Product - MeOH

[1]

Module 2: Basic Conditions & Nucleophiles

Q: Can I use NaOH or KOH to wash my reaction mixture?

Answer: Proceed with caution. While 2-methoxypyrimidines are generally more stable to base than acid, the C2 position is activated for Nucleophilic Aromatic Substitution (


) .
  • Risk: Hydroxide ions (OH⁻) are strong nucleophiles. Prolonged exposure to pH > 12 or heating with strong bases can displace the methoxy group, yielding the same hydrolysis product (pyrimidinone) or other displacement byproducts.

  • The "Iodine" Factor: The Iodine at C5 is electron-rich relative to C2 and C4. It is not easily displaced by simple nucleophiles (

    
    ) unless a catalyst is present. However, strong bases (e.g., n-BuLi, LDA) will cause Lithium-Halogen Exchange  instantly, removing the iodine.
    

Troubleshooting Table: Base Compatibility

ReagentCompatibilityNotes
Sat. NaHCO₃ Excellent Recommended for workups.
1M NaOH (aq) Moderate Keep contact time < 15 mins, Temp < 20°C.
NaOEt / NaOMe Poor Risk of trans-etherification or displacement.
LDA / n-BuLi Incompatible Will attack the C-I bond (Li-Hal exchange).
Module 3: Storage & Handling

Q: My compound turned yellow/brown after storage. Is it still usable?

Diagnosis: Likely trace iodine liberation or hydrolysis. Iodinated heterocycles can release elemental iodine (


) upon exposure to light, which causes yellowing. Alternatively, moisture ingress may have caused slow hydrolysis of the methoxy group.

Validation Protocol (Self-Check):

  • Dissolve a small sample in DMSO-d6.

  • Run 1H NMR:

    • Check the O-Methyl singlet (~3.9 - 4.0 ppm).

    • Check the C-Methyl singlet (~2.5 ppm).

    • Red Flag: Appearance of a broad NH signal or loss of the O-Me peak indicates hydrolysis.

  • TLC: Run in 20% EtOAc/Hexane. The hydrolysis product (pyrimidinone) is significantly more polar and will remain near the baseline compared to the starting material.

Part 3: Experimental Workflow Decision Tree

Use this logic flow to determine the safe processing conditions for your specific experiment.

WorkupLogic Figure 2: Workup Decision Matrix for 2-Methoxypyrimidine Derivatives Start Reaction Complete (Crude Mixture) CheckpH Check Reagent Acidity Start->CheckpH Acidic Acidic Reagents Used (e.g., HCl, TFA) CheckpH->Acidic pH < 4 Basic Basic Reagents Used (e.g., K2CO3, Et3N) CheckpH->Basic pH > 9 QuenchAcid Quench with Sat. NaHCO3 or Cold Phosphate Buffer Acidic->QuenchAcid Immediate Neutralization RiskAcid CRITICAL RISK: Hydrolysis to Pyrimidinone Acidic->RiskAcid Delayed/Warm Workup QuenchBase Dilute with Water Extract with EtOAc Basic->QuenchBase Standard Protocol

References

  • BenchChem. (2025).[1][2] Stability issues of 4-methoxypyrimidin-5-ol in solution. BenchChem Technical Support. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Amino-5-iodo-4-methoxypyrimidine. Merck KGaA. Link

  • Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (General reference for pyrimidine reactivity and acid-catalyzed hydrolysis of alkoxypyrimidines).
  • Organic Syntheses. (2019). Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate. Org. Synth. 2019, 96, 18-35. (Demonstrates sensitivity of methoxy-heterocycles to hydrolysis). Link

  • ChemGuide. (2023). Nucleophilic Substitution in Halogenoalkanes and Heterocycles. (Mechanistic background for SNAr vs Acid Hydrolysis). Link

Sources

Challenges in the regioselective functionalization of iodopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist Topic: Regioselective Functionalization of Iodopyrimidines

Welcome to the Iodopyrimidine Help Desk

Functionalizing iodopyrimidines is a balancing act between electronic deficiency and steric control. Unlike benzene rings, the pyrimidine core acts as an electron sink, creating distinct reactivity zones.

This guide addresses the three most common support tickets we receive:

  • Regioselectivity Mismatches: "Why did the reaction happen at C4 instead of C2?"

  • Protodeiodination: "My iodine disappeared and was replaced by a hydrogen."

  • Halogen Scrambling: "My substituent moved to the wrong carbon."

Module 1: The Regioselectivity Matrix (C2 vs. C4 vs. C5)

The Core Logic: In 2,4-diiodopyrimidines, the C4 position is electronically the most deficient (lowest LUMO coefficient), making it the default site for both Nucleophilic Aromatic Substitution (


) and Oxidative Addition (Pd-catalyzed couplings). The C2  position is secondary, while C5  is electron-rich and typically requires electrophilic functionalization or specialized cross-coupling conditions.
Visualizing Reactivity

Regioselectivity Substrate 2,4-Diiodopyrimidine C4 C4 Position (Most Reactive) Substrate->C4 Standard Pd-Coupling Standard SnAr C2 C2 Position (Less Reactive) Substrate->C2 Requires Bulky Ligands (e.g., IPent) or Blocking C4 C5 C5 Position (Least Reactive) Substrate->C5 Halogen Dance or Electrophilic Subst.

Figure 1: The hierarchy of reactivity in 2,4-diiodopyrimidines. C4 is the kinetic trap.

Troubleshooting Guide: "I hit the wrong spot."
SymptomProbable CauseCorrective Action
Reaction occurred at C4, but I wanted C2. Electronic Control: C4 is naturally more electrophilic.Switch Ligands: Use bulky N-heterocyclic carbene (NHC) ligands like IPent .[1] These create steric bulk that disfavors the C4 approach, forcing the Pd to react at the less hindered C2 [1].
Reaction occurred at C4, but I wanted C2 (

).
Substrate Bias: Standard amines/alkoxides attack C4.Use Tertiary Amines: Some tertiary amines favor C2 via an in-situ dealkylation mechanism.[2] Alternatively, install a blocking group at C4 first.
Mixture of C2/C4 products. Ligand/Temp Mismatch: Non-selective catalyst or high temperature.Lower Temperature: C4 activation often occurs at RT; C2 requires heat. If getting mixtures, cool to 0°C to isolate the kinetic C4 product, or use specific ligands to drive C2 selectivity.
Module 2: The "Vanishing Iodine" (Protodeiodination)

Issue: You attempted a Suzuki or Sonogashira coupling, but the iodine was replaced by a hydrogen atom (H). Diagnosis: Protodeiodination.[3]

Mechanistic Causality: This usually happens via two pathways:[4]

  • Pd-Catalyzed Reduction: If the transmetallation step is slow, the oxidative addition intermediate (Ar-Pd-I) can undergo

    
    -hydride elimination (if alkyl groups are present on ligands) or react with trace water/alcohols, leading to reductive elimination of Ar-H.
    
  • Lithium-Halogen Exchange: If using

    
    -BuLi, any proton source (moisture in THF) will quench the lithiated species immediately.
    
Protocol: Preventing Signal Loss
  • Solvent Rigor:

    • Use anhydrous solvents (THF, DMF, Dioxane) stored over molecular sieves.

    • Tip: Sparging with Argon for 20 mins is better than sonication for removing dissolved

      
       (which promotes homocoupling and catalyst death).
      
  • Base Selection (Suzuki):

    • Switch from weak bases (

      
      ) to anhydrous 
      
      
      
      or
      
      
      .
    • Why? Fluoride bases facilitate transmetallation without requiring water, closing the window for protodeiodination [2].

  • Catalyst Switch:

    • If using

      
      , switch to 
      
      
      
      . The bidentate ligand prevents
      
      
      -hydride elimination more effectively than monodentate phosphines.
Module 3: The "Moving Target" (Halogen Dance)

Issue: You treated a 4-iodopyrimidine with a base (LDA/LTMP) to functionalize C5, but the iodine migrated to C5 or C6. Diagnosis: The Halogen Dance (Base-Catalyzed Halogen Migration).[5][6]

The Mechanism: Iodopyrimidines are prone to "dancing." A strong base deprotonates the ring. The resulting carbanion attacks the iodine of a neighboring molecule, causing the iodine to "hop" to the more thermodynamically stable position (usually adjacent to the ring nitrogen or a directing group) [3].

Visualizing the Dance

HalogenDance Step1 Start: 4-Iodopyrimidine Step2 Add LDA (-78°C) Step1->Step2 Step3 Lithiated Intermediate Formed (Kinetic Control) Step2->Step3 Step4 Warm up > -50°C Step3->Step4 Temperature Spike Step5 Iodine Migrates to C5/C6 (Thermodynamic Control) Step4->Step5 Scrambling

Figure 2: The temperature-dependent pathway of the Halogen Dance.

Control Protocol
  • Temperature is Critical: The lithiated intermediate is stable only at -78°C .

    • Fix: Pre-cool the electrophile. Add the electrophile immediately after lithiation. Do not let the reaction stir for >15 mins before quenching.

  • Use the Dance: If you want the iodine at C5 (which is hard to iodinate directly), intentionally allow the dance by warming to -40°C before quenching with a proton source.

Module 4: Experimental Protocols
Protocol A: Regioselective C4-Suzuki Coupling of 2,4-Diiodopyrimidine

Target: Selective arylation at C4 leaving C2-I intact.

  • Setup: Flame-dry a Schlenk flask. Cool under Argon.

  • Reagents:

    • 2,4-Diiodopyrimidine (1.0 eq)

    • Boronic Acid (1.05 eq) — Do not use excess.

    • 
       (3-5 mol%)
      
    • 
       (2.0 eq, 2M aqueous solution - degassed)
      
    • DME (Dimethoxyethane) — degassed.

  • Execution:

    • Mix reagents in DME/Water.

    • Stir at Room Temperature (25°C).

    • Note: Do not heat. Heating activates C2.

  • Monitoring: TLC should show consumption of starting material within 2-4 hours.

  • Workup: Dilute with EtOAc, wash with brine.

Protocol B: C2-Selective Coupling (The "Impossible" Reaction)

Target: Selective arylation at C2.

  • Catalyst: Use Pd-PEPPSI-IPent or generate active catalyst from

    
     + IPent  ligand [1].
    
  • Solvent: Dioxane (Anhydrous).

  • Base:

    
     (Anhydrous).[7]
    
  • Temp: 60°C.

  • Logic: The bulky IPent ligand shields the metal center, making the crowded C4 approach unfavorable, forcing reaction at C2.

References
  • Neufeldt, S. R., et al. "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines."[8] Journal of the American Chemical Society, 2020. Link

  • Fairlamb, I. J. S. "Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Heterocycles." Chemical Society Reviews, 2007. Link

  • Schlosser, M. "The Halogen Dance: A versatile tool for the synthesis of heterocycles." Angewandte Chemie International Edition, 2005. Link

Sources

Validation & Comparative

A Strategic Guide to Reagent Selection: Alternatives to 5-Iodo-2-methoxy-4-methylpyrimidine for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Primacy of the Pyrimidine Scaffold

In the landscape of modern oncology, small-molecule kinase inhibitors represent a cornerstone of targeted therapy. The pyrimidine ring system is a "privileged scaffold" in this domain, largely due to its structural analogy to the purine core of ATP, enabling it to form critical hydrogen bond interactions within the hinge region of a kinase's active site.[1][2] The 2,4,5-trisubstituted pyrimidine motif, in particular, is a frequent feature in numerous FDA-approved drugs.[3] Functionalization at the C5 position is a key strategy for introducing molecular diversity, allowing for the extension of the molecule into different binding pockets to enhance potency and selectivity.

For years, 5-Iodo-2-methoxy-4-methylpyrimidine has been a go-to reagent for this purpose. Its high reactivity in palladium-catalyzed cross-coupling reactions makes it an excellent choice for the rapid synthesis of compound libraries. However, factors such as cost, availability, and the specific demands of a synthetic route necessitate a broader understanding of viable alternatives. This guide provides a comparative analysis of alternative reagents, supported by experimental data and mechanistic insights, to empower researchers in drug discovery to make strategic, evidence-based decisions for their synthetic campaigns.

The Benchmark: Understanding 5-Iodo-2-methoxy-4-methylpyrimidine

The utility of 5-Iodo-2-methoxy-4-methylpyrimidine lies in the lability of its carbon-iodine (C-I) bond. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The C-I bond has a lower bond dissociation energy compared to C-Br or C-Cl bonds, leading to faster reaction kinetics. This makes the iodo-pyrimidine an ideal substrate for initial structure-activity relationship (SAR) studies where rapid diversification is paramount.

Advantages:

  • High Reactivity: Enables milder reaction conditions and shorter reaction times.

  • Versatility: Effective in a wide range of cross-coupling reactions (Suzuki, Sonogashira, Heck, Stille).

Disadvantages:

  • Higher Cost: Often significantly more expensive than its bromo- or chloro-- counterparts.

  • Potential for Side Reactions: High reactivity can sometimes lead to undesired homocoupling or other side products.

Comparative Analysis of Core Alternatives

The choice of reagent is a critical decision that balances reactivity, cost, and synthetic strategy. Below is a detailed comparison of the most common alternatives to the iodo-pyrimidine standard.

5-Bromo-2-methoxy-4-methylpyrimidine: The Cost-Effective Workhorse

This reagent is arguably the most common and practical alternative. The carbon-bromine (C-Br) bond is more stable than the C-I bond, which translates to slightly lower reactivity.[4] However, this is often a manageable trade-off.

  • Reactivity Profile: While less reactive than the iodo analog, Suzuki-Miyaura couplings with 5-bromopyrimidines typically proceed in good to excellent yields by adjusting reaction conditions. This may involve using more active palladium catalysts (e.g., those with bulky phosphine ligands like X-Phos), stronger bases (e.g., K₃PO₄ instead of Na₂CO₃), or slightly higher reaction temperatures.[4]

  • Causality Behind Experimental Choices: The choice of a more electron-rich, bulky phosphine ligand facilitates the oxidative addition step with the less reactive C-Br bond. Increased temperature provides the necessary activation energy to overcome the higher bond strength.

  • Key Advantage: The primary driver for its use is significantly lower cost, making it the preferred choice for process development and large-scale synthesis.

2-Methoxy-4-methylpyrimidine-5-boronic Acid (and its Pinacol Ester): The Strategic Reversal

Instead of an electrophilic pyrimidine halide, this reagent serves as the nucleophilic partner in a Suzuki-Miyaura coupling. This fundamentally alters the synthetic strategy, opening up new avenues for diversification.

  • Reactivity Profile: This reagent is coupled with a wide array of commercially available or readily synthesized aryl and heteroaryl halides or triflates. The pinacol ester derivative is generally preferred over the free boronic acid due to its enhanced stability, longer shelf-life, and ease of handling and purification.[5][6]

  • Causality Behind Experimental Choices: Using the pyrimidine as the boronic ester component allows the medicinal chemist to leverage the vast chemical space of complex aryl halides, which may be more readily available than the corresponding boronic acids. This is particularly useful in late-stage functionalization.

  • Key Advantage: Offers strategic flexibility. It allows the core pyrimidine piece to be introduced to a complex fragment bearing a halogen, which can be a more convergent and efficient route.[7][8]

5-(Trifluoromethylsulfonyloxy)-2-methoxy-4-methylpyrimidine (Triflate): The High-Reactivity Option

Pyrimidyl triflates serve as highly effective electrophiles in cross-coupling reactions. The triflate group is an excellent leaving group, making these reagents' reactivity comparable to or even greater than that of their iodo counterparts.

  • Reactivity Profile: Triflates can often undergo oxidative addition under conditions where even iodides are sluggish. They are particularly useful for coupling with challenging nucleophiles or when very mild reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.

  • Causality Behind Experimental Choices: The exceptional leaving group ability of the triflate anion (CF₃SO₃⁻) dramatically lowers the activation energy for the oxidative addition step of the catalytic cycle.

  • Key Advantage: Provides a high-reactivity alternative when iodides fail or when milder conditions are essential.

Data Summary: At-a-Glance Reagent Comparison

The following table provides a summarized comparison of the key performance indicators for each reagent class.

Reagent TypeGeneral Reactivity OrderRelative CostStability & HandlingPrimary Coupling ReactionsKey Advantage
5-Iodo-pyrimidine ★★★★★

$
Moderate light sensitivitySuzuki, Sonogashira, HeckHighest reactivity for rapid SAR
5-Bromo-pyrimidine ★★★☆☆$Generally stableSuzuki, SonogashiraCost-effective for scale-up
Pyrimidine-5-boronic Ester N/A (Nucleophile)

Good (esters > acids)SuzukiStrategic flexibility
5-Triflate-pyrimidine ★★★★★

Moisture sensitiveSuzuki, Buchwald-HartwigReactivity in challenging cases

Visualizing the Context: Kinase Signaling and Synthetic Strategy

To appreciate the application of these reagents, it is crucial to understand both the biological target and the synthetic approach.

kinase_pathway Fig 1. Simplified MAPK/ERK Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Growth Factor Receptor (e.g., EGFR) RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyrimidine Inhibitor Inhibitor->RAF synthetic_workflow Fig 2. General workflow for kinase inhibitor synthesis. Start Pyrimidine Core (e.g., 5-Bromo-pyrimidine) Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Start->Coupling Partner Coupling Partner (e.g., Arylboronic Acid) Partner->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Modification Further Functionalization (e.g., SNAr reaction) Intermediate->Modification Final Final Kinase Inhibitor Modification->Final Screening Biological Screening (Kinase Assays, Cell Assays) Final->Screening

Caption: General workflow for synthesizing pyrimidine-based inhibitors. [2]

Experimental Protocols: A Practical Case Study

Here, we provide self-validating, step-by-step protocols for a Suzuki-Miyaura coupling to synthesize a model intermediate, 2-methoxy-4-methyl-5-(pyridin-3-yl)pyrimidine , using three different reagent strategies.

Protocol 1: The Benchmark using 5-Iodo-2-methoxy-4-methylpyrimidine
  • Rationale: This protocol uses standard, mild conditions suitable for the high reactivity of the iodo-pyrimidine.

  • Reaction Setup: To a dry Schlenk flask, add 5-Iodo-2-methoxy-4-methylpyrimidine (264 mg, 1.0 mmol, 1.0 equiv.), 3-pyridylboronic acid (148 mg, 1.2 mmol, 1.2 equiv.), and sodium carbonate (212 mg, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 37 mg, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction: Stir the mixture at 80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the product. Expected Yield: 85-95%.

Protocol 2: The Cost-Effective Alternative using 5-Bromo-2-methoxy-4-methylpyrimidine
  • Rationale: Conditions are adjusted to compensate for the lower reactivity of the C-Br bond. A stronger base and slightly higher temperature are employed. [4]1. Reaction Setup: To a dry Schlenk flask, add 5-Bromo-2-methoxy-4-methylpyrimidine (218 mg, 1.0 mmol, 1.0 equiv.), 3-pyridylboronic acid (148 mg, 1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 37 mg, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction: Stir the mixture at 100 °C. Monitor the reaction progress. The reaction is typically complete within 8-16 hours.

  • Work-up and Purification: Follow the same procedure as described in Protocol 1. Expected Yield: 75-90%.

Protocol 3: The Strategic Reversal using the Boronic Ester
  • Rationale: This protocol reverses the coupling partners, demonstrating the strategic flexibility of this approach. [7][8]1. Reaction Setup: To a dry Schlenk flask, add 2-methoxy-4-methylpyrimidine-5-boronic acid pinacol ester (264 mg, 1.0 mmol, 1.0 equiv.), 3-bromopyridine (158 mg, 1.0 mmol, 1.0 equiv.), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere.

  • Solvent Addition: Add a degassed mixture of DME (8 mL) and water (2 mL).

  • Reaction: Stir the mixture at 90 °C. Monitor the reaction progress. The reaction is typically complete within 6-12 hours.

  • Work-up and Purification: Follow the same procedure as described in Protocol 1. Expected Yield: 80-90%.

Mechanistic Insights: Why Reactivity Differs

The choice between an iodo- and bromo-pyrimidine is fundamentally a question of kinetics versus cost. The core difference lies in the first committed step of the catalytic cycle.

suzuki_cycle Fig 3. Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdX R¹-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Rate-Determining Step) Faster for X = I > Br ArX R¹-X (Pyrimidine-Halide) ArX->ArPdX ArPdAr R¹-Pd(II)L₂-R² ArPdX->ArPdAr Transmetalation Base Base (e.g., K₂CO₃) Base->ArPdAr ArB R²-B(OR)₂ (Boronic Ester) ArB->ArPdAr ArPdAr->Pd0 Reductive Elimination Product R¹-R² ArPdAr->Product

Caption: The C-I bond's weakness accelerates the oxidative addition step.

The oxidative addition of the Pd(0) catalyst into the pyrimidine-halogen bond is the turnover-limiting step. The bond dissociation energy of C-I is ~228 kJ/mol, while for C-Br it is ~285 kJ/mol. This significant energy difference means the C-I bond breaks more easily, allowing the catalytic cycle to proceed more rapidly and under milder conditions.

Conclusion and Future Outlook

While 5-Iodo-2-methoxy-4-methylpyrimidine remains an excellent reagent for its high reactivity, a skilled medicinal chemist should view it as one tool among many.

  • For large-scale synthesis and cost-driven projects, 5-bromo-2-methoxy-4-methylpyrimidine is the logical and highly effective choice.

  • For strategic flexibility and access to diverse chemical space through varied aryl halides, the pyrimidine-5-boronic acid pinacol ester provides a powerful alternative route.

  • For particularly challenging transformations, pyrimidyl triflates offer a reactive, albeit more costly, solution.

The future of kinase inhibitor synthesis will likely see an increased adoption of C-H activation strategies, which offer the most atom-economical approach by eliminating the need for pre-halogenation or borylation of the pyrimidine core. However, for the foreseeable future, a judicious selection from the reagents discussed in this guide will remain central to the efficient and successful development of novel pyrimidine-based kinase inhibitors.

References

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available at: [Link]

  • IntechOpen. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Available at: [Link]

  • RSC Publishing. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]

  • ResearchGate. (2019). Synthesis of boronic acid pinacol ester 4. Available at: [Link]

  • PubMed. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Available at: [Link]

Sources

Efficacy comparison of antiviral agents derived from different halopyrimidines

[1]

Executive Summary

The modification of the pyrimidine base at the C-5 position with halogen atoms has been a cornerstone of antiviral medicinal chemistry for decades. This guide provides a technical comparison of antiviral agents derived from Fluorine , Bromine , and Iodine substitutions.

While early agents like Idoxuridine (5-iodo-2'-deoxyuridine) demonstrated the proof-of-concept for "lethal synthesis," they suffered from poor selectivity. Later generations, such as Brivudine (bromovinyl-deoxyuridine) , introduced high specificity for viral thymidine kinases. This guide analyzes the structure-activity relationships (SAR), mechanistic divergences, and experimental validation protocols for these compounds.

The Chemical Basis of Efficacy: The Halogen Effect

To understand the efficacy differences, one must first analyze the steric and electronic impact of the halogen substitution on the uracil ring. The efficacy of these agents relies on their ability to mimic Thymidine (5-methyluracil).

SubstituentVan der Waals Radius (Å)Electronegativity (Pauling)Biological Mimicry
Hydrogen (H) 1.202.1(Uracil parent)
Fluorine (F) 1.354.0Mimics Hydrogen sterically; alters electronic distribution (pKa).
Methyl (CH₃) 2.002.5(Thymine parent)
Bromine (Br) 1.952.8Mimics Methyl sterically.
Iodine (I) 2.152.5Mimics Methyl sterically; bulky, lipophilic.
  • The Fluorine Paradox: Because F is sterically similar to H, 5-fluorouracil derivatives often inhibit enzymes that process Uracil (like Thymidylate Synthase). However, in antivirals like Trifluridine (containing a -CF3 group), the group mimics the methyl group size but with inverted electronic properties.

  • The Bromine/Iodine Mimicry: Br and I have radii very similar to the methyl group of thymine. Therefore, enzymes (kinases and polymerases) readily accept them as substrates, leading to their incorporation into DNA, which causes mismatching and chain instability.

Comparative Efficacy Profile

The following table contrasts the three representative agents: Idoxuridine (IDU) , Trifluridine (TFT) , and Brivudine (BVDU) .

Table 1: Pharmacological and Efficacy Comparison

FeatureIdoxuridine (IDU) Trifluridine (TFT) Brivudine (BVDU)
Halogen/Group Iodine (5-I)Trifluoromethyl (5-CF₃)Bromovinyl (5-BV)
Primary Indication HSV Keratitis (Topical)HSV Keratitis (Topical)HSV-1, VZV (Systemic/Oral)
Selectivity Index (SI) Low (< 10)Low to ModerateHigh (> 2000)
Viral Spectrum HSV-1, HSV-2, VacciniaHSV-1, HSV-2, CMV (in vitro)HSV-1, VZV (Not HSV-2)
Mechanism of Action Incorporates into DNA; causes mismatching.Inhibits Thymidylate Synthase; Incorporates into DNA.[1]Chain termination; Competitive inhibition of Viral DNA Pol.
Key Limitation Systemic toxicity (Bone marrow suppression).Systemic toxicity; Short half-life.Inactive against HSV-2; Interaction with 5-FU (lethal).

Expert Insight: The high selectivity of Brivudine stems from its requirement for phosphorylation by Viral Thymidine Kinase (vTK) . Human cellular TK has very low affinity for BVDU, whereas vTK phosphorylates it efficiently. Idoxuridine, conversely, is phosphorylated by both, leading to significant host toxicity.

Mechanistic Divergence: The "Lethal Synthesis" Pathway

The following diagram illustrates how these agents diverge in their activation and mechanism of action. Note the critical "Selectivity Filter" at the monophosphate stage.

AntiviralMechanismDrugNucleoside Analog(IDU, TFT, BVDU)CellEntryCellular Entry(Transporters)Drug->CellEntryvTKViral Thymidine Kinase(HSV/VZV Infected Cells)CellEntry->vTKHigh Affinity (All)cTKCellular Thymidine Kinase(Uninfected/Host Cells)CellEntry->cTKHigh Affinity (IDU/TFT)Low Affinity (BVDU)MPMonophosphate(Drug-MP)vTK->MPcTK->MPToxicityHost Toxicity(Bone Marrow Suppression)cTK->ToxicityIf phosphorylated by hostDP_TPDi/Tri-Phosphate(Drug-TP)MP->DP_TPCellular KinasesTSThymidylate Synthase(Target of TFT)MP->TSInhibition (TFT)DNA_PolViral DNA PolymeraseDP_TP->DNA_PolCompetitive InhibitionIncorpIncorporation into DNA(Mispairing/Instability)(Dominant in IDU)DNA_Pol->IncorpChainTermChain Termination(Dominant in BVDU)DNA_Pol->ChainTerm

Caption: Comparative activation pathways. Note that Brivudine (BVDU) avoids the "Cellular Thymidine Kinase" route, minimizing host toxicity.

Experimental Validation: Plaque Reduction Assay

To objectively compare these agents, the Plaque Reduction Assay (PRA) is the gold standard. It quantifies the concentration required to reduce viral plaque formation by 50% (

2
Protocol: Standardized PRA for HSV-1

This protocol ensures reproducibility and minimizes edge effects.

Materials:

  • Vero or MRC-5 cell lines (monolayer).

  • Virus stock (e.g., HSV-1 KOS strain).

  • Crystal Violet stain (0.5% in 20% methanol).

  • Overlay medium (CMC or Agarose).

Step-by-Step Workflow:

  • Seeding: Plate cells in 24-well plates (

    
     cells/well). Incubate 24h until 90-100% confluent.
    
  • Infection (Adsorption):

    • Aspirate growth medium.[3][4]

    • Inoculate with ~50-100 PFU (Plaque Forming Units) of virus per well in 200 µL volume.

    • Critical Step: Incubate for 1 hour at 37°C , rocking plates every 15 minutes to ensure even adsorption and prevent cell drying.

  • Treatment:

    • Aspirate viral inoculum (unbound virus).

    • Add semi-solid overlay medium containing serial dilutions of the test compound (e.g., 0.01 µM to 100 µM).

    • Include Virus Control (VC, no drug) and Cell Control (CC, no virus/drug).

  • Incubation: Incubate for 48-72 hours (until plaques are visible in VC wells).

  • Fixation & Staining:

    • Add 10% Formalin directly over the overlay (fix for 1 hour).

    • Wash with water.[4]

    • Stain with Crystal Violet for 15 minutes.[4]

  • Quantification: Count plaques using a stereomicroscope.

Calculation:


Experimental Workflow Diagram

ProtocolFlowSeed1. Seed Cells(24h, Confluent)Infect2. Infection(50-100 PFU, 1h Adsorption)Seed->InfectTreat3. Add Overlay+ Serial Drug DilutionsInfect->TreatIncubate4. Incubate(48-72h, 37°C)Treat->IncubateReadout5. Fix/Stain &Count PlaquesIncubate->Readout

Caption: Step-by-step workflow for the Plaque Reduction Assay to determine antiviral EC50.

Conclusion & Future Outlook

The evolution from Idoxuridine to Brivudine illustrates the power of rational drug design. While simple halogenation (Iodine) provided the first antivirals, it lacked the necessary discrimination between host and viral enzymes. The introduction of the bromovinyl group created a "lock-and-key" mechanism specific to viral kinases, drastically improving the Selectivity Index.

Current research focuses on ProTide technology (phosphoramidate prodrugs) to bypass the initial kinase dependence entirely for cases of drug resistance (TK-deficient mutants), although this often re-introduces toxicity challenges that must be managed chemically.

References
  • De Clercq, E. (2005). Antiviral activity of 5-substituted 2'-deoxyuridines.[5] Antiviral Research.

  • Prusoff, W. H. (1959). Synthesis and biological activities of iododeoxyuridine, an analog of thymidine.[5] Biochimica et Biophysica Acta.

  • BenchChem. (2025). Application Notes and Protocols for Plaque Reduction Assay. BenchChem Protocols.

  • De Clercq, E., et al. (1979).[6] (E)-5-(2-Bromovinyl)-2'-deoxyuridine: A potent and selective anti-herpes agent. Proceedings of the National Academy of Sciences.

  • Field, H. J., & De Clercq, E. (2004). Antiviral Drugs – a short history of their discovery and development. Microbiology Today.

Bioisosteric replacement of phenyl groups with 5-Iodo-2-methoxy-4-methylpyrimidine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the phenyl ring is often a "default" hydrophobic spacer. However, phenyl groups frequently suffer from metabolic liabilities (oxidative clearance), poor aqueous solubility, and a lack of specific directional interactions.[1]

This guide analyzes the 5-iodo-2-methoxy-4-methylpyrimidine scaffold as a high-performance bioisostere. Unlike a standard phenyl group, this scaffold offers a trifecta of advantages:

  • Electronic Tuning: The electron-deficient pyrimidine ring modulates pKa and reduces oxidative susceptibility.

  • Solubility Enhancement: Ring nitrogens reduce LogP and act as hydrogen bond acceptors.

  • The "Sigma Hole" Effect: The C5-Iodine atom is not merely a heavy atom; it acts as a focused Lewis acid (halogen bond donor) capable of high-affinity interactions with backbone carbonyls, a feature absent in phenyl rings.

Scientific Rationale: Beyond Simple Sterics

The Electronic Landscape

Replacing a phenyl ring with a pyrimidine core fundamentally inverts the electronic character of the aromatic system.

  • Phenyl: Electron-rich, prone to electrophilic aromatic substitution (metabolism), and interacts primarily via non-directional

    
     stacking or hydrophobic effects.[1]
    
  • Pyrimidine: Electron-deficient (

    
    -deficient).[1] The ring nitrogens pull density, lowering the HOMO energy. This makes the ring resistant to CYP450-mediated oxidation at the ring carbons.
    
The Sigma Hole (Halogen Bonding)

The defining feature of this specific scaffold is the 5-Iodo substituent. In a drug design context, iodine is often misunderstood as solely a hydrophobic bulk provider.[1]

  • Mechanism: The electron-withdrawing nature of the pyrimidine ring enhances the polarization of the C–I bond. This creates a region of positive electrostatic potential on the extension of the bond axis, known as the

    
    -hole  (sigma hole).[2][3][4]
    
  • Application: This

    
    -hole acts as a highly directional Lewis acid, forming Halogen Bonds (X-bonds)  with nucleophilic residues (e.g., backbone carbonyl oxygen, serine hydroxyls) in the target protein.[1]
    
  • Comparison: A phenyl group cannot form this interaction. A chloro- or bromo-phenyl can, but the iodine

    
    -hole is significantly larger and more positive, leading to stronger binding enthalpy (
    
    
    
    ).[1]
Structural Diagram: Interaction Mapping

G cluster_0 Standard Phenyl Interaction cluster_1 5-Iodo-Pyrimidine Interaction Phenyl Phenyl Ring Pocket1 Hydrophobic Pocket Phenyl->Pocket1 Non-directional Van der Waals Scaffold 5-Iodo-2-methoxy- 4-methylpyrimidine Pocket2 Backbone Carbonyl (C=O) Scaffold->Pocket2 Directional Halogen Bond (Sigma Hole) Solubility Water Solvation Scaffold->Solubility H-Bond Acceptor (N1/N3)

Figure 1: Mechanistic comparison of binding modes. The 5-iodo-pyrimidine scaffold enables specific, directional halogen bonding absent in phenyl analogs.[1]

Comparative Performance Analysis

The following data compares a theoretical drug fragment containing a Phenyl group versus the 5-Iodo-2-methoxy-4-methylpyrimidine replacement.

FeaturePhenyl Group5-Iodo-2-methoxy-4-methylpyrimidineImpact on Drug Profile
Electronic Nature Electron-Rich (

-excessive)
Electron-Deficient (

-deficient)
Metabolic Stability: Pyrimidine is less prone to oxidative metabolism.
LogP (Lipophilicity) High (Hydrophobic)Moderate (Lowered by N-atoms)Solubility: Lower LogP generally improves aqueous solubility.[1]
H-Bonding None2 Acceptors (Ring Nitrogens)Solubility & Binding: Additional solvation and specific receptor interactions.
Key Interaction Van der Waals /

Halogen Bond (C-I

O=C)
Potency: X-bonds can contribute 1–5 kcal/mol to binding affinity.[1]
Metabolic Risk High (CYP oxidation)Moderate (Methoxy O-demethylation risk)Clearance: The 4-methyl group blocks the "soft" C4 position; Methoxy requires monitoring.
Steric Profile Planar, ThinPlanar, Bulky (Iodine + Methyl)Selectivity: Bulk can induce conformational fit or clash with off-targets.[1]

Experimental Protocols

Synthesis: Installing the Scaffold

The 5-iodo-2-methoxy-4-methylpyrimidine scaffold is typically installed via cross-coupling. Note that the C5-Iodine is reactive; if you intend to keep the iodine for halogen bonding, you must use a coupling strategy that targets the C6 position (if available) or use a precursor where the iodine is stable, or install the iodine last via electrophilic iodination.

Scenario: Attaching the pyrimidine (at C6) to an aryl boronic acid (R-B(OH)2), preserving the C5-Iodine.[1] Note: This requires a 6-halo precursor or C-H activation. If the scaffold is the electrophile at C5, the iodine is lost. To KEEP the iodine, we typically start with 6-chloro-5-iodo-2-methoxy-4-methylpyrimidine and perform selective coupling at the C6-Cl position.

Protocol: Selective Suzuki-Miyaura Coupling (C6-Cl)

  • Reagents:

    • Substrate: 6-chloro-5-iodo-2-methoxy-4-methylpyrimidine (1.0 eq).

    • Partner: Aryl boronic acid (1.1 eq).[1]

    • Catalyst: Pd(PPh3)4 (5 mol%).[1]

    • Base: Na2CO3 (2.0 eq, 2M aqueous).[1]

    • Solvent: DME/Water (4:1).[1]

  • Procedure:

    • Degas solvents with nitrogen for 15 mins.

    • Combine substrate, boronic acid, and catalyst in a sealed tube.[1]

    • Heat to 60°C (Monitor closely; higher temps may activate the C5-Iodine).

    • Checkpoint: Monitor via LC-MS. The C-Cl bond is generally more reactive than C-I in electron-deficient pyrimidines under specific ligand conditions, but mixtures can occur.

    • Alternative: If C5-I is too reactive, use the 5-H analog, couple, and then perform Electrophilic Iodination (NIS, MeCN, Reflux) as the final step.[1]

Validation: Halogen Bond Confirmation

To confirm the bioisosteric gain, you must validate the halogen bond.

Method: 13C-NMR Carbonyl Shift Assay If a protein crystal structure is unavailable, use a small molecule model (e.g., N-methylacetamide) to mimic the protein backbone.[1]

  • Mix the scaffold (10 mM) with N-methylacetamide (10 mM) in CDCl3.

  • Measure the 13C NMR chemical shift of the amide carbonyl carbon.

  • Result: A downfield shift (deshielding) of the carbonyl carbon compared to the amide alone indicates electron density donation into the Iodine

    
    -hole.
    

Decision Workflow

Use this logic flow to determine if this replacement fits your lead optimization campaign.

Workflow Start Start: Phenyl Ring Liability Analysis Analyze Phenyl Pocket Start->Analysis Backbone Is there a backbone C=O within 3.5 Å? Analysis->Backbone Yes_Backbone Opportunity for Halogen Bond Backbone->Yes_Backbone Yes No_Backbone Consider non-iodinated pyrimidine (Solubility only) Backbone->No_Backbone No Design Design 5-Iodo-2-methoxy- 4-methylpyrimidine Analog Yes_Backbone->Design Synthesis Synthesis: Selective Coupling or Late-Stage Iodination Design->Synthesis Test Test: Potency & LogP Synthesis->Test Success Success: High Potency (X-Bond) Improved Solubility Test->Success Kd improved

Figure 2: Decision tree for implementing the 5-iodo-pyrimidine scaffold.

References

  • Scholfield, M. R., et al. (2013).[1] "Halogen bonding in protein–ligand complexes: design, structure, and thermodynamics." Protein Science. Link

  • Wilcken, R., et al. (2013).[1] "Halogen Bonding in Drug Discovery: Overview and Recent Developments." Journal of Medicinal Chemistry. Link[1]

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link[1]

  • Jorgensen, W. L., et al. (2012).[1] "Halogen Bonding in Drug Design: The Sigma Hole." Accounts of Chemical Research. Link[1]

  • Gilday, J. P., et al. (2008).[1] "Iodination of pyrimidines: A Green Chemical Approach." Tetrahedron. (Contextualizing synthesis methods).

Sources

Comparative analysis of the biological activity of 2-methoxy vs 2-chloro pyrimidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pyrimidine-based scaffolds—ubiquitous in kinase inhibitors and epigenetic modulators—the choice between a 2-chloro (2-Cl) and a 2-methoxy (2-OMe) substituent represents a critical decision point. While often treated as steric bioisosteres, their electronic and reactive profiles diverge significantly, dictating the molecule's fate in biological systems.

  • 2-Methoxy Pyrimidine: The superior choice for reversible binding and solubility . It acts as a hydrogen bond acceptor (HBA) in the kinase hinge region but carries a metabolic liability regarding O-demethylation.

  • 2-Chloro Pyrimidine: A high-risk, high-reward moiety. While it offers lipophilic contacts and halogen bonding (σ-hole), its inherent electrophilicity (SNAr reactivity) poses a toxicity risk via glutathione (GSH) conjugation, unless specifically designed as a warhead for Targeted Covalent Inhibitors (TCIs).

Chemical & Physical Differentiators

The 2-position of the pyrimidine ring is electronically unique due to the flanking nitrogen atoms, which render the carbon highly electron-deficient. This creates a "hotspot" for nucleophilic attack, heavily influencing the stability of the substituents.

Electronic Landscape & Binding Modes
Feature2-Chloro Pyrimidine 2-Methoxy Pyrimidine
Electronic Effect Strong Electron Withdrawing Group (EWG) (

).
Resonance Electron Donor (EDG), Inductive EWG.
Electrostatics Sigma Hole: Positive electrostatic potential at the tip of the Cl atom.Dual Potential: Negative potential at Oxygen (HBA), Positive at Methyl.[1]
Key Interaction Halogen Bonding: Interactions with backbone carbonyls or cryptic pockets.Hydrogen Bonding: Oxygen accepts H-bonds from backbone NH (e.g., Kinase Hinge).
LogP (Lipophilicity) Higher (Increases permeability/binding to hydrophobic pockets).Lower (Improves aqueous solubility).
Structural Visualization: Hinge Binding Logic

The following diagram illustrates how these two analogs interact differently with a theoretical kinase hinge region (e.g., residues like Methionine or Threonine).

HingeBinding cluster_Cl 2-Chloro Analog cluster_OMe 2-Methoxy Analog KinaseHinge Kinase Hinge Region (Backbone NH) Cl_Ligand 2-Cl-Pyrimidine SigmaHole σ-Hole Interaction (Weak/Hydrophobic) Cl_Ligand->SigmaHole SigmaHole->KinaseHinge Halogen Bond (< 3.5Å) OMe_Ligand 2-OMe-Pyrimidine HBond Hydrogen Bond (Strong/Directional) OMe_Ligand->HBond HBond->KinaseHinge H-Bond Acceptor

Caption: Comparative binding modes. The 2-OMe analog engages in strong directional hydrogen bonding, whereas the 2-Cl analog relies on weaker halogen bonding or hydrophobic displacement.

Biological Activity: Potency & Selectivity[2][3][4]

Case Study: FTO Demethylase Inhibitors

A pivotal study on inhibitors of the Fat mass and obesity-associated protein (FTO) demonstrated the superiority of the 2-methoxy group in specific contexts.

  • Observation: In a matched molecular pair analysis of pyrimidine-based inhibitors, 2-methoxypyrimidine derivatives consistently displayed IC50 values < 15 µM.[2][3]

  • Contrast: The corresponding 2-aminopyrimidine and unsubstituted analogs were significantly less potent (IC50 > 40 µM).[2][3]

  • Mechanism: The methoxy oxygen forms a critical hydrogen bond with Arg322 in the FTO active site, a specific interaction that the chloro-analog cannot replicate due to lack of acceptor capability.

Case Study: TNNI3K Kinase Inhibitors

In the design of inhibitors for Troponin I-interacting kinase (TNNI3K), the electronic properties of the 2-substituent directly correlated with hinge-binding affinity.

  • 2-OMe: The electron-donating resonance effect increases the electron density on the pyrimidine ring nitrogens, potentially strengthening the acceptor capability of the ring nitrogen (N1/N3) if it is involved in the H-bond network, while the methoxy group itself acts as an exogenous acceptor.

  • 2-Cl: The electron-withdrawing nature reduces the basicity of the ring nitrogens, weakening interactions with the hinge NH donor.

Reactivity & Safety Profile (ADME/Tox)

This is the most critical differentiator. The 2-chloropyrimidine moiety is a "structural alert" in early drug discovery.

2-Chloro: The Glutathione Trap

The 2-position of pyrimidine is highly activated for Nucleophilic Aromatic Substitution (SNAr). In a biological environment, the thiol group of Glutathione (GSH) can displace the chloride.

  • Consequence: Irreversible alkylation of GSH leads to cellular oxidative stress and potential immune-mediated toxicity (haptenization).

  • Exception: This reactivity is exploited in Targeted Covalent Inhibitors (TCIs) (e.g., EGFR inhibitors), where a cysteine in the active site reacts with the warhead. However, for reversible drugs, this is a major liability.

2-Methoxy: Metabolic Instability

While chemically stable against SNAr, the 2-methoxy group is susceptible to oxidative metabolism by Cytochrome P450 enzymes (CYP).

  • Pathway: O-Demethylation.

  • Product: The resulting intermediate rearranges to the 2-hydroxypyrimidine (lactam/pyrimidinone) tautomer.

  • Impact: This metabolite often loses potency (loss of hydrophobic fit) and has vastly different solubility/permeability properties.

Reactivity Workflow Diagram

Reactivity Cl_Cmpd 2-Chloro Pyrimidine SNAr S_NAr Reaction (Nucleophilic Displacement) Cl_Cmpd->SNAr OMe_Cmpd 2-Methoxy Pyrimidine ODemeth O-Demethylation OMe_Cmpd->ODemeth GSH Glutathione (GSH) (Intracellular Thiol) GSH->SNAr CYP CYP450 Enzymes (Liver Microsomes) CYP->ODemeth Adduct GSH-Conjugate (TOXICITY ALERT) SNAr->Adduct Lactam 2-Pyrimidinone (Lactam) (Inactive Metabolite) ODemeth->Lactam

Caption: Metabolic fates. 2-Cl poses a covalent toxicity risk via GSH conjugation, while 2-OMe faces metabolic clearance via O-demethylation to the lactam.

Experimental Protocols

To validate the choice between these analogs, the following assays are mandatory.

Protocol A: Glutathione (GSH) Trapping Assay

Purpose: To assess the SNAr reactivity of the 2-chloro analog and predict toxicity.

  • Preparation: Prepare a 10 mM stock of the test compound (2-Cl analog) in DMSO.

  • Incubation:

    • Mix test compound (final 10 µM) with reduced Glutathione (GSH, final 5 mM) in Phosphate Buffer (pH 7.4).

    • Incubate at 37°C.

  • Sampling: Aliquot samples at T=0, 1h, 4h, and 24h.

  • Analysis (LC-MS/MS):

    • Monitor the disappearance of the parent peak [M+H]+.

    • Scan for the GSH-adduct mass: [M – Cl + GSH + H]+ .

    • Interpretation: >50% loss of parent in 24h indicates high covalent reactivity (High Risk).

Protocol B: Microsomal Stability (O-Demethylation)

Purpose: To determine the metabolic half-life of the 2-methoxy analog.

  • System: Human Liver Microsomes (HLM) supplemented with NADPH regenerating system.

  • Incubation:

    • Substrate concentration: 1 µM (to ensure first-order kinetics).

    • Protein concentration: 0.5 mg/mL.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis:

    • Quench with ice-cold acetonitrile containing internal standard.

    • Centrifuge and analyze supernatant via LC-MS/MS.

    • Monitor for the [M – 14]+ peak (loss of CH2) corresponding to the phenol/lactam product.

Summary Comparison Table

Parameter2-Chloro Pyrimidine2-Methoxy Pyrimidine
Primary Role Reactive Intermediate / WarheadStable Pharmacophore
Binding Force Hydrophobic / Halogen BondHydrogen Bond Acceptor
Solubility LowModerate to High
Metabolic Risk GSH Conjugation (Toxicity)O-Demethylation (Clearance)
Synthetic Utility Precursor for SNArFinal Drug Moiety
Recommendation Use only if covalent binding is desired.Preferred for reversible inhibitors.

References

  • Parallels between the chloro and methoxy groups for potency optimization. Source: Royal Society of Chemistry (RSC), 2026. URL:[Link]

  • m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells. Source: ACS Chemical Biology, 2021. URL:[Link]

  • Substituent Effects on Drug-Receptor H-bond Interactions: Correlations Useful for the Design of Kinase Inhibitors. Source: Journal of Medicinal Chemistry, 2016. URL:[Link][4]

  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition. Source: Journal of Medicinal Chemistry (PMC), 2019. URL:[Link]

Sources

A Comparative Guide to the Synthetic Validation of a 5-Iodo-2-methoxy-4-methylpyrimidine Drug Candidate Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a privileged structure, integral to a multitude of therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the development of treatments for a wide array of diseases, including cancer, viral infections, and neurological disorders.[4][5] This guide provides an in-depth technical comparison of two distinct synthetic routes to a key intermediate, 5-Iodo-2-methoxy-4-methylpyrimidine, a building block with significant potential in the synthesis of novel drug candidates.

The strategic introduction of an iodine atom at the C5 position of the pyrimidine ring offers a versatile handle for further molecular elaboration through various cross-coupling reactions, such as the Sonogashira coupling, enabling the construction of complex molecular architectures.[6][7][8] The methoxy and methyl groups at the C2 and C4 positions, respectively, further modulate the electronic and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile.

This document, intended for researchers and professionals in drug development, will dissect two viable synthetic pathways to this valuable intermediate. We will explore the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of their respective efficiencies, scalability, and overall practicality.

Route 1: Classical Approach via Dichlorination and Sequential Substitution

This traditional and well-established route commences with the construction of the pyrimidine core from simple precursors, followed by sequential functionalization to introduce the desired methoxy, methyl, and iodo groups. This pathway offers reliability and is built upon fundamental and widely understood organic transformations.

Workflow for Synthetic Route 1

Synthetic Route 1 A 6-Methyluracil B 2,4-Dichloro-6-methylpyrimidine A->B POCl3 C 2-Methoxy-4-chloro-6-methylpyrimidine B->C NaOMe, MeOH D 2-Methoxy-4-methylpyrimidine C->D H2, Pd/C E 5-Iodo-2-methoxy-4-methylpyrimidine D->E NIS, CH3CN

Caption: Classical synthesis of 5-Iodo-2-methoxy-4-methylpyrimidine.

Experimental Protocols for Route 1

Step 1: Synthesis of 2,4-Dichloro-6-methylpyrimidine

This initial step involves the conversion of the commercially available 6-methyluracil to the corresponding dichloropyrimidine using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[9] This is a standard and robust method for introducing reactive chlorine atoms onto the pyrimidine ring.

  • Procedure: To a stirred solution of 6-methyluracil (1 equivalent) in phosphorus oxychloride (5-10 equivalents), a catalytic amount of a tertiary amine (e.g., N,N-diethylaniline) is added. The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC). After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate). The crude product is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography.

Step 2: Synthesis of 2-Methoxy-4-chloro-6-methylpyrimidine

The selective substitution of one of the chlorine atoms with a methoxy group is achieved by reacting the dichloropyrimidine with sodium methoxide in methanol.[10] The greater reactivity of the chlorine at the C2 position facilitates this selective substitution.

  • Procedure: 2,4-Dichloro-6-methylpyrimidine (1 equivalent) is dissolved in methanol. A solution of sodium methoxide (1-1.2 equivalents) in methanol is added dropwise at a controlled temperature (e.g., 0-10 °C). The reaction is stirred until completion. The solvent is then removed, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield the desired product.

Step 3: Synthesis of 2-Methoxy-4-methylpyrimidine

The remaining chlorine atom is removed via catalytic hydrogenation. This step effectively reduces the chloro group to a hydrogen, yielding the desired 2-methoxy-4-methylpyrimidine intermediate.

  • Procedure: 2-Methoxy-4-chloro-6-methylpyrimidine (1 equivalent) is dissolved in a suitable solvent such as ethanol or methanol. A palladium on carbon catalyst (5-10 mol%) and a base (e.g., triethylamine) are added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) until the starting material is consumed. The catalyst is then filtered off, and the solvent is evaporated to give the crude product, which can be purified if necessary.

Step 4: Synthesis of 5-Iodo-2-methoxy-4-methylpyrimidine

The final step involves the electrophilic iodination of the electron-rich pyrimidine ring at the C5 position using N-Iodosuccinimide (NIS). Acetonitrile is a commonly used solvent for this transformation, providing good yields and regioselectivity.

  • Procedure: To a solution of 2-methoxy-4-methylpyrimidine (1 equivalent) in acetonitrile, N-Iodosuccinimide (1.1-1.5 equivalents) is added portion-wise. The reaction is stirred at room temperature until completion. The reaction mixture is then diluted with an organic solvent and washed with aqueous sodium thiosulfate solution to remove any unreacted iodine. The organic layer is dried and concentrated to afford the final product, 5-Iodo-2-methoxy-4-methylpyrimidine.

Route 2: Convergent Approach via a Pre-functionalized Intermediate

This alternative strategy employs a more convergent approach, where a pre-functionalized building block is utilized to construct the pyrimidine ring. This can potentially offer advantages in terms of step economy and overall yield.

Workflow for Synthetic Route 2

Synthetic Route 2 F Ethyl Acetoacetate G Ethyl 2-iodoacetoacetate F->G I2, CaCO3 H 2-Methoxy-4-methyl-5-ethoxycarbonylpyrimidine G->H O-Methylisourea, NaOEt I 2-Methoxy-4-methyl-5-hydroxymethylpyrimidine H->I LiAlH4, THF J 5-Iodo-2-methoxy-4-methylpyrimidine I->J I2, PPh3, Imidazole

Caption: Convergent synthesis of 5-Iodo-2-methoxy-4-methylpyrimidine.

Experimental Protocols for Route 2

Step 1: Synthesis of Ethyl 2-iodoacetoacetate

The synthesis begins with the iodination of a readily available β-ketoester, ethyl acetoacetate. This introduces the iodine atom at an early stage of the synthesis.

  • Procedure: Ethyl acetoacetate (1 equivalent) is dissolved in a suitable solvent like dichloromethane or ethanol. Iodine (1 equivalent) and a mild base such as calcium carbonate or sodium bicarbonate are added. The mixture is stirred at room temperature until the reaction is complete. The reaction is then worked up by washing with aqueous sodium thiosulfate and brine. The organic layer is dried and concentrated to give the crude ethyl 2-iodoacetoacetate.

Step 2: Synthesis of 2-Methoxy-4-methyl-5-ethoxycarbonylpyrimidine

The pyrimidine ring is constructed in this step through the condensation of the iodinated β-ketoester with O-methylisourea in the presence of a base like sodium ethoxide.

  • Procedure: To a solution of sodium ethoxide in ethanol, O-methylisourea hydrochloride (1 equivalent) is added, followed by the dropwise addition of ethyl 2-iodoacetoacetate (1 equivalent). The mixture is heated at reflux for several hours. After cooling, the reaction mixture is neutralized, and the solvent is removed. The residue is partitioned between water and an organic solvent, and the organic layer is processed to yield the pyrimidine derivative.

Step 3: Synthesis of 2-Methoxy-4-methyl-5-hydroxymethylpyrimidine

The ester group at the C5 position is reduced to a primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

  • Procedure: A solution of 2-methoxy-4-methyl-5-ethoxycarbonylpyrimidine (1 equivalent) in an anhydrous ether solvent such as THF is added dropwise to a suspension of lithium aluminum hydride (1-1.5 equivalents) at 0 °C. The reaction is stirred for a few hours and then quenched by the careful addition of water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to give the alcohol.

Step 4: Synthesis of 5-Iodo-2-methoxy-4-methylpyrimidine

The final step involves the conversion of the primary alcohol to the corresponding iodide. This can be achieved using various iodinating agents, with the Appel reaction (iodine, triphenylphosphine, and imidazole) being a common and effective method.

  • Procedure: To a solution of 2-methoxy-4-methyl-5-hydroxymethylpyrimidine (1 equivalent), triphenylphosphine (1.2 equivalents), and imidazole (1.2 equivalents) in a solvent like dichloromethane or toluene, iodine (1.2 equivalents) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion. The reaction mixture is then washed with aqueous sodium thiosulfate, dried, and concentrated. The crude product is purified by column chromatography to afford 5-Iodo-2-methoxy-4-methylpyrimidine.

Comparative Analysis of the Synthetic Routes

FeatureRoute 1: Classical ApproachRoute 2: Convergent Approach
Starting Materials 6-Methyluracil (readily available)Ethyl Acetoacetate, O-Methylisourea (readily available)
Number of Steps 44
Key Transformations Dichlorination, Nucleophilic Substitution, Hydrogenation, Electrophilic Iodinationα-Iodination, Pyrimidine Synthesis, Ester Reduction, Appel Reaction
Reagents & Conditions Uses strong reagents like POCl₃. Requires handling of H₂ gas.Employs milder reagents in some steps. LiAlH₄ requires careful handling.
Scalability Generally scalable, with potential challenges in handling large quantities of POCl₃ and H₂.Potentially more amenable to large-scale synthesis due to milder conditions in some steps.
Overall Yield Can be moderate to good, dependent on the efficiency of each individual step.Potentially higher overall yield due to a more convergent strategy.
Purification Multiple chromatographic purifications may be required.Chromatographic purification is likely necessary, especially in the final step.
Green Chemistry Aspect Use of hazardous reagents (POCl₃) and heavy metals (Pd).Use of LiAlH₄ is a consideration. Potential for greener alternatives in some steps.

Application in Drug Discovery: A Hypothetical Drug Candidate

The 5-Iodo-2-methoxy-4-methylpyrimidine intermediate is a valuable building block for the synthesis of complex drug candidates. For instance, it can be utilized in a Sonogashira cross-coupling reaction to introduce an alkynyl side chain, a common motif in many biologically active molecules.

A hypothetical drug candidate, "Pyrinodib," targeting a specific kinase involved in cancer progression, could be synthesized from this intermediate. The iodine atom at the C5 position would serve as the key handle for the palladium-catalyzed Sonogashira coupling with a terminal alkyne bearing a pharmacophoric group.

Illustrative Final Step in the Synthesis of "Pyrinodib"

Drug Candidate Synthesis K 5-Iodo-2-methoxy-4-methylpyrimidine M Pyrinodib (Drug Candidate) K->M Pd(PPh3)2Cl2, CuI, Et3N L Terminal Alkyne (Pharmacophore) L->M

Caption: Final step in the synthesis of a hypothetical drug candidate.

Conclusion

Both synthetic routes presented offer viable pathways to the valuable drug candidate intermediate, 5-Iodo-2-methoxy-4-methylpyrimidine. The choice between the classical and convergent approach will depend on the specific requirements of the research or development program, including available resources, scale of synthesis, and desired purity profile.

The classical approach (Route 1) is robust and relies on well-understood transformations, making it a reliable choice for initial lab-scale synthesis. The convergent approach (Route 2), while potentially offering a higher overall yield and better step economy, may require more optimization, particularly for the pyrimidine ring formation step.

Ultimately, the validation of either synthetic route will require careful experimental execution, thorough characterization of all intermediates and the final product, and a comprehensive analysis of the process economics and scalability. This guide provides the foundational knowledge and detailed protocols to enable researchers to make an informed decision and successfully synthesize this key building block for the advancement of their drug discovery programs.

References

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(15), 5845-5859.
  • Dömling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
  • Bara, T. J., & Ragaini, F. (2020). Privileged Scaffolds in Medicinal Chemistry. Molecules, 25(19), 4442.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
  • Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Ningbo Inno Pharmchem Co.,Ltd. (2026, February 13). 2-Methoxy-4-methylpyridine: A Cornerstone in Pharmaceutical Intermediate Synthesis. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
  • Wikipedia. (2023, December 12). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling during the solid-phase synthesis (example of 2-iodoadenosine). Retrieved from [Link]

  • Huba, T., & Gáplovský, A. (2012). Flow Chemistry: Sonogashira Coupling. Central European Journal of Chemistry, 10(5), 1435-1444.

Sources

Cost-benefit analysis of using 5-iodo vs 5-chloro pyrimidine intermediates in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of bioactive pyrimidines—ubiquitous in kinase inhibitors and antivirals—the choice between 5-iodo and 5-chloro intermediates is rarely a simple price comparison. It is a strategic decision between reactivity and scalability .

  • 5-Iodopyrimidines offer superior reactivity, enabling milder conditions and generic catalyst usage, but suffer from poor atom economy and high unit costs.

  • 5-Chloropyrimidines are commodity chemicals with high atom economy, but they require specialized, often expensive, ligand systems to overcome the kinetic barrier of oxidative addition.

This guide provides a data-driven framework to navigate this trade-off, moving beyond "price per gram" to "Total Cost of Synthesis" (TCS).

Mechanistic Foundation: The Oxidative Addition Barrier

To make an informed choice, one must understand the kinetic bottleneck. The rate-determining step in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) of pyrimidines is oxidative addition .[1]

The electron-deficient nature of the pyrimidine ring pulls electron density away from the C-X bond. While this generally activates the ring for nucleophilic aromatic substitution (


), it renders the C-Cl bond particularly inert to Pd(0) insertion compared to the C-I bond.
Bond Dissociation Energy (BDE) & Reactivity[2]
  • C(sp²)–I: ~240 kJ/mol (Weak, fast insertion)

  • C(sp²)–Cl: ~382 kJ/mol (Strong, slow insertion)

The diagram below illustrates the energetic penalty associated with the chloride pathway.

CatalyticCycle cluster_Iodo 5-Iodo Pathway (Kinetic Control) cluster_Chloro 5-Chloro Pathway (Thermodynamic Barrier) Pd0 Pd(0) Active Species Complex_I Oxidative Addition (Fast) Pd(II)-I Species Pd0->Complex_I Low Ea barrier Complex_Cl Oxidative Addition (Slow) Requires Bulky/e- Rich Ligands Pd0->Complex_Cl High Ea barrier (Rate Limiting) Transmetal Transmetalation (Boronic Acid/Base) Complex_I->Transmetal Complex_Cl->Transmetal Product Reductive Elimination (Product Release) Transmetal->Product Product->Pd0 Regeneration

Figure 1: Comparative Catalytic Cycle. Note the high activation energy barrier for the 5-Chloro substrate, necessitating specialized ligands to facilitate the Pd(0) -> Pd(II) transition.

Economic & Process Analysis

The "cheap" chloride becomes expensive if the reaction fails or requires exotic ligands. Conversely, the "expensive" iodide becomes a liability at the kilogram scale due to waste disposal costs.

Table 1: Cost/Performance Matrix
Feature5-Iodo-pyrimidine5-Chloro-pyrimidineImpact on Decision
Relative Material Cost High (10x baseline)Low (1x baseline)Process: Favors Chloro Discovery: Favors Iodo
Atom Economy Poor (I = 126.9 Da)Excellent (Cl = 35.5 Da)Iodo generates 3.5x more halide waste mass.
Catalyst Requirement Generic (

, dppf)
Specialized (SPhos, XPhos, NHC)Expensive ligands can offset raw material savings.
Reaction Temperature Mild (RT to 60°C)Harsh (80°C to 120°C)High temps in Chloro route may decompose sensitive substrates.
Purification Moderate (De-iodination byproducts)Difficult (Often requires removal of unreacted SM)Incomplete conversion is common with Chlorides.

Experimental Case Study: C-5 Arylation

The following protocols compare the synthesis of 5-phenyl-2,4-dimethoxypyrimidine via Suzuki-Miyaura coupling.

Objective: Couple 5-halo-2,4-dimethoxypyrimidine with phenylboronic acid.

Protocol A: The "Fast Track" (5-Iodo)

Best for: Discovery chemistry, generating SAR libraries quickly.

  • Reagents: 5-Iodo-2,4-dimethoxypyrimidine (1.0 eq), Phenylboronic acid (1.2 eq),

    
     (0.03 eq), 
    
    
    
    (2.0 eq).
  • Solvent: DME/Water (4:1).

  • Procedure:

    • Charge flask with reagents.[2] Degas with

      
       for 10 mins.
      
    • Heat to 60°C for 4 hours .

    • Observation: Reaction typically reaches >98% conversion rapidly.

    • Workup: Dilute with EtOAc, wash with brine.[1][2] Concentrate.

  • Result: High yield (90-95%), minimal purification required.

Protocol B: The "Process Route" (5-Chloro)

Best for: Scale-up (>100g), cost-sensitive manufacturing.

  • Reagents: 5-Chloro-2,4-dimethoxypyrimidine (1.0 eq), Phenylboronic acid (1.3 eq), Pd-PEPPSI-IPr (0.01 eq) or

    
    /XPhos, 
    
    
    
    (2.5 eq).
  • Solvent: 1,4-Dioxane/Water (9:1).

  • Procedure:

    • Critical Step: The catalyst system must be pre-activated or use a precatalyst like PEPPSI to prevent Pd-black precipitation.

    • Heat to 100°C (Reflux) for 12-18 hours .

    • Observation: Reaction is slower. Monitoring by HPLC is essential to ensure consumption of the unreactive chloride.

    • Workup: Requires filtration through Celite to remove Pd residue (often stickier with bulky ligands).

  • Result: Good yield (80-85%), but significant cost savings on the pyrimidine starting material.

Decision Framework

When should you switch from Iodo to Chloro? Use this logic flow.

DecisionTree Start Start: Select Intermediate ScaleCheck Is Scale > 100g? Start->ScaleCheck Discovery Use 5-IODO ScaleCheck->Discovery No (<100g) SubstrateCheck Is the Substrate Thermally Sensitive? ScaleCheck->SubstrateCheck Yes (>100g) Reason1 Priority: Speed & Success Rate Cost is negligible at mg scale Discovery->Reason1 Sensitive Use 5-IODO SubstrateCheck->Sensitive Yes Robust Ligand Screening Available? SubstrateCheck->Robust No Reason2 Avoids 100°C+ temps required for Chlorides Sensitive->Reason2 NoScreen Use 5-IODO Robust->NoScreen No Time/Resources YesScreen Use 5-CHLORO Robust->YesScreen Yes Reason3 Priority: COGS Reduction Requires Buchwald/NHC Ligands YesScreen->Reason3

Figure 2: Decision Matrix for 5-Halopyrimidine Selection. Green paths indicate where the operational ease of Iodides outweighs the cost. Blue paths indicate where the economic efficiency of Chlorides becomes mandatory.

References

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Catalyst Development. Retrieved from [Link]

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: A Practical Guide to Electrophiles and Catalysts. Retrieved from [Link]

  • University of Windsor. (2024). Palladium-Catalyzed Coupling: Industrial Vantage Point on Catalyst Loading and Scale. Retrieved from [Link]

  • Quora/Scientific Discussion. (2018). Bond Dissociation Energy Trends: C-Cl vs C-I. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Disposal Guide: 5-Iodo-2-methoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification

5-Iodo-2-methoxy-4-methylpyrimidine (CAS: 1239112-06-1) is a halogenated heterocyclic building block.[1] While not classified as an acutely toxic P-listed substance (like cyanides), its disposal requires strict adherence to halogenated waste protocols .[2]

Improper disposal—specifically mixing this iodinated compound with non-halogenated solvents—can compromise downstream incineration systems by generating corrosive Hydrogen Iodide (HI) gas, leading to regulatory fines and elevated disposal costs.[2]

Chemical Property Data
CAS Number 1239112-06-1
Molecular Formula

Physical State Solid (Powder/Crystalline)
Hazard Class Irritant (Skin/Eye/Respiratory); Halogenated Organic
RCRA Waste Status Hazardous (Characteristic); Not P-Listed
Critical Incompatibility Strong Oxidizers, Strong Acids

Critical Note: This compound contains stable chemical iodine (


). Unless synthesized with specific radioisotopes (

,

), it is NOT radioactive waste.[2] Do not place in decay-in-storage bins.

Pre-Disposal Assessment & Segregation

The primary operational error in handling iodinated pyrimidines is "waste stream cross-contamination."

The "Halogen Rule" (Scientific Rationale)

Standard organic waste incinerators operate at temperatures sufficient to burn carbon skeletons. However, burning iodine-containing compounds releases Hydrogen Iodide (HI) and elemental Iodine (


)  vapors.[2]
  • Non-Halogenated Stream: Cheaper disposal; fuels energy recovery.

  • Halogenated Stream: Requires specialized incinerators with caustic scrubbers to neutralize acid gases.

Directive: You must segregate this compound into the Halogenated waste stream.[3] Even a small amount of this solid dissolved in a non-halogenated solvent (like acetone) reclassifies the entire container as halogenated waste.

Waste Stream Decision Matrix

WasteSegregation Start Waste Generation: 5-Iodo-2-methoxy-4-methylpyrimidine StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Pure Powder/Crystals LiquidWaste Is it in Solution? StateCheck->LiquidWaste Reaction Mixture/Wash BinSolid Container: Solid Hazardous Waste Label: 'Halogenated Organics' SolidWaste->BinSolid SolventCheck Solvent Type? LiquidWaste->SolventCheck BinHalo Container: Halogenated Solvent Waste (e.g., DCM, Chloroform stream) SolventCheck->BinHalo Already Halogenated (e.g., DCM) BinNonHalo STOP: Do NOT use Non-Halo Stream (Downgrades stream to Halogenated) SolventCheck->BinNonHalo Non-Halogenated (e.g., Acetone/MeOH) BinNonHalo->BinHalo Must be re-routed to

Figure 1: Decision logic for segregating iodinated pyrimidine waste to prevent cross-contamination costs.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid (Expired/Excess)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container.

  • Labeling: Apply a hazardous waste label.

    • Constituents: Write "5-Iodo-2-methoxy-4-methylpyrimidine".

    • Hazards: Check "Toxic", "Irritant".[2]

    • Tag: Clearly mark "HALOGENATED SOLID".

  • Secondary Containment: Place the sealed jar into the satellite accumulation area's secondary bin.

  • Log: Record the mass in the lab's waste inventory log.

Scenario B: Disposal of Reaction Mixtures (Liquid)

If the compound is dissolved in a solvent (e.g., Methanol, Ethyl Acetate, DCM):

  • Identify the Stream: Regardless of the solvent, the presence of the Iodo- group mandates the Halogenated Waste Carboy .

  • Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Nitric acid waste), which can react with the pyrimidine ring or oxidize the iodine.[2]

  • Transfer: Funnel the solution into the carboy.

  • Rinsing: Triple rinse the glassware with a minimal amount of compatible solvent and add the rinsate to the same halogenated carboy .

Emergency Spill Response Protocol (Solid)

In the event of a benchtop spill of the solid powder, immediate containment is required to prevent respiratory irritation from dust.[2]

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves, Goggles, N95/Respirator (if dusty) Spill->PPE Contain Cover with damp absorbent pads (Prevents dust) PPE->Contain Collect Scoop into Disposable Container Contain->Collect Clean Wipe surface with Soap & Water Collect->Clean Dispose Tag as Halogenated Solid Waste Clean->Dispose

Figure 2: Operational workflow for cleaning up solid iodinated pyrimidine spills.[2]

Detailed Cleanup Steps:

  • Isolate: Alert nearby personnel. If the spill is large (>50g) or outside a fume hood, evacuate the immediate area.[2]

  • Dampen: Do not dry sweep. Gently cover the powder with paper towels dampened with water or a mild detergent. This prevents the generation of airborne dust.[4]

  • Collect: Scoop the damp material and towels into a sealable bag or jar.

  • Decontaminate: Wipe the surface with a soap solution. Iodine compounds can stain; if staining occurs, a dilute sodium thiosulfate solution can reduce the iodine (turning it colorless) for easier cleaning, though this is primarily for elemental iodine releases.[2]

  • Disposal: The cleanup debris is Hazardous Waste . Do not throw it in the regular trash.

Regulatory & Compliance Context

EPA RCRA Codes

While 5-Iodo-2-methoxy-4-methylpyrimidine is not a "Listed" waste (F, K, P, or U lists) by specific name, it is regulated under the "Characteristic" or "Generator Knowledge" rules.[2]

  • Halogenated Solvents (F-List): If mixed with spent halogenated solvents (e.g., Methylene Chloride), the mixture carries the F001/F002 code [1].[2][5]

  • Toxicity: Due to the biological activity of pyrimidine derivatives, it should be treated as toxic.[2]

  • Universal Waste Rule: Does not apply.

Storage Requirements[2][6][8][9]
  • Temperature: Store at 2-8°C (Refrigerated) to maintain stability and prevent slow decomposition which could release iodine [2].

  • Light: Store in amber vials or dark areas (Light sensitive).

  • Segregation: Keep physically separate from strong oxidizers and strong acids.

References

  • United States Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste F-List: Spent Halogenated Solvents. Defines the regulatory requirement for separating halogenated waste streams to prevent F-listing of non-hazardous solvents.

  • Aaron Chemicals. (n.d.). Product Safety and Handling: 5-Iodo-2-methoxy-4-methylpyrimidine (CAS 1239112-06-1). Provides physical property data and storage recommendations for the specific CAS. [2]

  • ChemicalBook. (2024). Material Safety Data Sheet (MSDS) for Iodinated Pyrimidine Analogs. Establishes baseline hazard data (H315, H319, H335) for the structural class.[2] [2]

  • University of Akron EHS. (n.d.). Halogenated vs. Non-Halogenated Waste Guidelines. Operational standard for separating organic waste streams based on halogen content. [2]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Iodo-2-methoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-Iodo-2-methoxy-4-methylpyrimidine demands a safety protocol that is both robust and intuitive. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our objective is to build a culture of safety through understanding the "why" behind each recommendation, ensuring that every protocol is a self-validating system for risk mitigation.

Hazard Assessment: Understanding the Adversary

Before we can select the appropriate armor, we must first understand the nature of the chemical. While specific toxicological data for 5-Iodo-2-methoxy-4-methylpyrimidine (CAS 1239112-06-1) is not extensively published, we can infer its primary hazards by examining structurally similar halogenated pyrimidines. Safety Data Sheets (SDS) for compounds like 5-Iodo-2,4-dimethoxypyrimidine and 2-Iodo-5-methylpyrimidine consistently indicate several key risks.[1][2]

  • Skin Irritation (H315): Direct contact is likely to cause skin irritation.[1][2][3]

  • Serious Eye Irritation (H319): The compound can cause significant, potentially damaging, eye irritation upon contact.[1][2][3]

  • Respiratory Irritation (H335): As a solid, the compound can form dust, which may cause respiratory irritation if inhaled.[1][2][3]

  • Harmful if Swallowed (H302): Ingestion may be harmful.[2]

Therefore, our PPE strategy must create a complete barrier against these three primary routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).

PPE Selection Matrix: Task-Specific Protection

The level of required PPE is not static; it must adapt to the specific task and the associated risk of exposure. A "one-size-fits-all" approach is insufficient. The following table outlines the minimum PPE requirements for common laboratory operations involving 5-Iodo-2-methoxy-4-methylpyrimidine.

Laboratory Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inventory Safety glasses with side shieldsSingle pair of nitrile glovesStandard lab coatNot typically required
Weighing & Aliquoting (Solid) Chemical splash gogglesDouble-gloved (nitrile)Standard lab coatMandatory: Certified chemical fume hood or ducted biosafety cabinet.
Solution Preparation & Handling Chemical splash gogglesDouble-gloved (nitrile)Standard lab coatMandatory: Certified chemical fume hood.
Large-Scale Reactions (>5g) Face shield worn over chemical splash gogglesDouble-gloved (nitrile or butyl rubber for extended contact)Chemical-resistant apron over lab coatMandatory: Certified chemical fume hood.
Spill Cleanup Face shield worn over chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or disposable coverallsN95 respirator (minimum) for dust; consult SDS for vapor protection if dissolved.[4][5]

Core Directive: The PPE Workflow

Adherence to a strict workflow for donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination. This is not merely a sequence of steps but a self-validating system to contain the hazard.

Experimental Workflow: PPE Decision Logic

The following diagram illustrates the logical decision-making process for selecting appropriate PPE based on the planned experimental task.

PPE_Workflow cluster_prep Preparation Phase cluster_tasks Task-Specific PPE Selection cluster_ppe PPE & Engineering Controls cluster_execution Execution & Disposal A Review SDS & Conduct Risk Assessment B Select Task A->B C Weighing Solid B->C Solid D Handling Solution B->D Liquid E Spill / Maintenance B->E Emergency F Goggles & Double Gloves Fume Hood C->F G Goggles & Double Gloves Fume Hood D->G H Face Shield, Goggles Respirator, Heavy Gloves E->H I Execute Procedure F->I G->I H->I J Doff PPE & Dispose of Contaminated Waste I->J

Caption: PPE selection workflow based on experimental task.

Step-by-Step Protocol: Donning and Doffing PPE

Donning (Putting On) Sequence: The principle is to move from the cleanest items to the most contaminated.

  • Lab Coat: Put on and fasten completely.

  • Respirator (if required): Perform a user seal check.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Put on the first pair of gloves. If wearing a gown, the cuff should be under the gown's cuff. Put on the second (outer) pair of gloves, ensuring they go over the cuff of the lab coat or gown.[4]

Doffing (Taking Off) Sequence: The principle is to touch contaminated surfaces only with other contaminated surfaces, removing the most heavily contaminated items first.

  • Outer Gloves: Before exiting the immediate work area (e.g., fume hood), remove the outer pair of gloves. Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide two fingers of the ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of immediately in a designated hazardous waste container.[6]

  • Face Shield/Goggles: Remove by handling the strap or earpieces from behind the head.

  • Lab Coat/Gown: Unfasten and peel it away from your body, turning it inside out as you remove it to contain any surface contamination.

  • Respirator (if worn): Remove by touching only the straps.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[7]

Operational and Disposal Plans

Engineering Controls are Primary: Always handle solid 5-Iodo-2-methoxy-4-methylpyrimidine inside a certified chemical fume hood to minimize inhalation of dust.[8] PPE is the last line of defense, not a substitute for proper ventilation.[5][9]

Glove Integrity: Nitrile gloves are a suitable choice for protection against a broad range of chemicals for short-term use.[7][10] Before use, always inspect gloves for any signs of damage or punctures. If direct contact with the chemical occurs, change gloves immediately. For prolonged tasks, it is recommended to change gloves every 30-60 minutes to prevent breakthrough.[5]

Disposal: All disposable materials that have come into contact with 5-Iodo-2-methoxy-4-methylpyrimidine, including gloves, bench paper, and pipette tips, must be considered hazardous waste.

  • Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.[1][9]

  • Never reuse disposable PPE.[4]

  • Follow all local and institutional guidelines for the disposal of chemical waste.[9]

By integrating this comprehensive, causality-driven approach to PPE, we not only protect ourselves but also ensure the integrity of our research in a safe and controlled laboratory environment.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.
  • 6 Safety Practices for Highly Hazardous Lab Chemicals. (2021).
  • General Chemical Safety Guidelines. (2023). UCSD Blink.
  • The Importance of Chemical Safety in R&D Labs. (2024). Wilco Prime.
  • Flame Resistant PPE. The Ohio State University, Department of Chemistry and Biochemistry.
  • Chemical Safety in Research and Teaching. (2024).
  • Chemical Safety Data Sheet MSDS / SDS - 5-Iodo-2,4-dimethoxypyrimidine. (2026). ChemicalBook.
  • SAFETY DATA SHEET - (+)-5-Iodo-2'-deoxyuridine. (2025). Santa Cruz Biotechnology.
  • Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene. (2025). BenchChem.
  • GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. (2017). HALYARD.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Pharmacy Purchasing & Products.
  • SAFETY DATA SHEET - 5-Methylpyrimidine. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 5-Iodo-2,4-dimethoxypyrimidine. (2024). Fisher Scientific.
  • Personal Protective Equipment Selection Guide. (2015).
  • 1239112-06-1 | 5-Iodo-2-methoxy-4-methylpyrimidine. Aaronchem.
  • 2-Iodo-5-methylpyrimidine. Fluorochem.
  • Standard Operating Procedures for Cytotoxic Agent use in Animals. (2020). University of North Texas Health Science Center.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.